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Core Science & Biosynthesis

Foundational

Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

An In-depth Technical Guide to the Abstract This technical guide provides a comprehensive overview of a robust and well-established synthetic strategy for obtaining 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic strategy for obtaining 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary route detailed herein involves the catalytic hydrogenation of the corresponding benzofuran precursor. This document offers a deep dive into the retrosynthetic analysis, reaction mechanisms, detailed experimental protocols, and characterization of the target molecule. The content is designed for researchers, chemists, and professionals in drug development, providing both theoretical grounding and practical, field-proven insights to enable successful synthesis.

Introduction: Significance and Synthetic Overview

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active molecules.[1][2] These compounds exhibit a range of biological activities, including antioxidant, antibacterial, and anti-inflammatory properties.[2] The specific target molecule, 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (IUPAC Name: 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid), incorporates key structural features—a chiral center at the C2 position and a carboxylic acid group on the aromatic ring—that make it a valuable building block for the synthesis of more complex chemical entities.[3]

The synthesis of dihydrobenzofurans can be approached through various strategies, including transition-metal-catalyzed C-H activation, dearomative cyclization, and organocatalytic cycloadditions.[1][4][5] However, for the specific target molecule, a highly efficient and scalable approach is the selective hydrogenation of the furan ring of a pre-formed benzofuran derivative. This method is advantageous due to its high yields and the relative accessibility of the benzofuran starting material.

This guide focuses on a two-stage synthetic approach:

  • Synthesis of the Precursor: Construction of 2-Methyl-1-benzofuran-6-carboxylic acid.

  • Selective Hydrogenation: Reduction of the precursor to the desired 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target compound identifies the most direct pathway via the reduction of a benzofuran intermediate. The primary disconnection is the C2-C3 single bond, which was formerly a double bond in the furan ring.

Retrosynthesis target 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid precursor 2-Methyl-1-benzofuran-6-carboxylic acid target->precursor Selective Hydrogenation intermediate1 4-Hydroxy-3-(2-oxopropyl)benzoic acid precursor->intermediate1 Intramolecular Cyclization starting_material1 4-Hydroxybenzoic acid intermediate1->starting_material1 Friedel-Crafts Acylation (conceptual) starting_material2 Chloroacetone intermediate1->starting_material2

Figure 1: Retrosynthetic analysis of the target compound.

This analysis highlights that the core challenge lies in constructing the substituted benzofuran precursor, which can be achieved through the cyclization of a suitably functionalized phenolic intermediate.

Synthetic Route and Mechanistic Insights

Stage 1: Synthesis of 2-Methyl-1-benzofuran-6-carboxylic acid (Precursor)

The construction of the benzofuran ring is a cornerstone of this synthesis. A common and effective method is the acid-catalyzed intramolecular cyclization of a β-keto ether derived from a phenol.

  • O-Alkylation of 4-Hydroxybenzoic acid: The synthesis begins with the protection of the carboxylic acid of 4-hydroxybenzoic acid as a methyl ester. The resulting methyl 4-hydroxybenzoate is then O-alkylated using chloroacetone in the presence of a weak base like potassium carbonate (K₂CO₃). This Williamson ether synthesis forms methyl 4-(2-oxopropoxy)benzoate.

  • Intramolecular Cyclization: The key ring-forming step involves the intramolecular cyclization of the keto-ether intermediate. This reaction is typically promoted by a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.[6] The acid protonates the carbonyl oxygen, activating it for nucleophilic attack by the aromatic ring, followed by dehydration to yield the benzofuran ring system.

  • Saponification: The final step in this stage is the hydrolysis of the methyl ester to the desired carboxylic acid using a base like sodium hydroxide (NaOH), followed by acidic workup.

Stage 2: Selective Hydrogenation to Final Product

The conversion of the benzofuran precursor to the dihydrobenzofuran target is achieved via catalytic hydrogenation. This reaction selectively reduces the double bond within the furan ring without affecting the aromatic benzene ring or the carboxylic acid group.

  • Catalyst and Conditions: Palladium on carbon (10% Pd/C) is a highly effective and widely used catalyst for this transformation.[7] The reaction is typically carried out in a solvent such as ethyl acetate or methanol under a hydrogen atmosphere (typically 50-70 psi) at room temperature.[7] Ruthenium-based catalysts have also been shown to be highly active and selective for this purpose.[2]

  • Mechanism of Hydrogenation: The catalytic cycle involves the adsorption of both the benzofuran substrate and molecular hydrogen onto the surface of the palladium catalyst. Hydrogen dissociates into atomic hydrogen on the metal surface. The adsorbed benzofuran then undergoes sequential addition of two hydrogen atoms across the C2-C3 double bond, leading to the formation of the dihydrobenzofuran product, which then desorbs from the catalyst surface. The selectivity for the furan ring over the benzene ring is due to the lower energy barrier for hydrogenating the electron-rich, less aromatic furan portion of the molecule.

Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Hydrogenation start Methyl 4-hydroxybenzoate step1 O-Alkylation with Chloroacetone (K2CO3, Acetone) start->step1 intermediate Methyl 4-(2-oxopropoxy)benzoate step1->intermediate step2 Intramolecular Cyclization (Polyphosphoric Acid, Heat) intermediate->step2 precursor_ester Methyl 2-methyl-1-benzofuran-6-carboxylate step2->precursor_ester step3 Saponification (NaOH, H2O/MeOH) precursor_ester->step3 precursor 2-Methyl-1-benzofuran-6-carboxylic acid step3->precursor step4 Catalytic Hydrogenation (10% Pd/C, H2 gas) precursor->step4 product 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid step4->product

Figure 2: Overall synthetic workflow diagram.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of 2-Methyl-1-benzofuran-6-carboxylic acid

A. Methyl 4-(2-oxopropoxy)benzoate

  • To a stirred solution of methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in acetone (250 mL), add anhydrous potassium carbonate (20.7 g, 150 mmol).

  • Add chloroacetone (10.2 g, 110 mmol) dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. Recrystallize from ethanol/water to obtain pure methyl 4-(2-oxopropoxy)benzoate as a white solid.

B. Methyl 2-methyl-1-benzofuran-6-carboxylate

  • Add polyphosphoric acid (PPA) (100 g) to a round-bottom flask and heat to 80°C.

  • Slowly add methyl 4-(2-oxopropoxy)benzoate (10.4 g, 50 mmol) to the hot PPA with vigorous stirring.

  • Increase the temperature to 100-110°C and stir for 2-3 hours. The mixture will become viscous and change color.

  • Cool the reaction mixture to approximately 60°C and pour it carefully onto 500 g of crushed ice with stirring.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum.

C. 2-Methyl-1-benzofuran-6-carboxylic acid

  • Suspend the crude methyl 2-methyl-1-benzofuran-6-carboxylate (9.5 g, 50 mmol) in a mixture of methanol (100 mL) and 2M aqueous sodium hydroxide (50 mL).

  • Heat the mixture to reflux for 2-4 hours until a clear solution is formed (indicating completion of hydrolysis).

  • Cool the solution and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and acidify to pH 2-3 with concentrated HCl.

  • The product will precipitate. Filter the solid, wash with cold water, and dry to afford 2-Methyl-1-benzofuran-6-carboxylic acid.

Protocol 2:
  • Dissolve 2-Methyl-1-benzofuran-6-carboxylic acid (5.7 g, 30 mmol) in ethyl acetate (150 mL) in a high-pressure hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (Pd/C) (0.57 g, 10% w/w) to the solution.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 65-70 psi.[7]

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the uptake of hydrogen and periodically check the reaction progress by TLC or ¹H NMR of an aliquot.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the solid from an ethyl acetate/hexane solvent mixture to obtain pure 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid as a crystalline solid.[7]

Data Presentation and Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

PropertyDataSource
Molecular Formula C₁₀H₁₀O₃[3]
Molecular Weight 178.18 g/mol [3]
Appearance White to off-white crystalline solidExpected
Melting Point To be determined experimentally-
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), 5.0-5.1 (m, 1H, -CH-), 3.3-3.4 (dd, 1H, -CH₂-), 2.9-3.0 (dd, 1H, -CH₂-), 1.5-1.6 (d, 3H, -CH₃)Theoretical
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 171-172 (C=O), 160-161 (Ar-C-O), 128-130 (Ar-C), 124-125 (Ar-C), 122-123 (Ar-C), 109-110 (Ar-C), 78-79 (-CH-), 35-36 (-CH₂-), 21-22 (-CH₃)Theoretical
Mass Spec (ESI-) m/z: 177.05 [M-H]⁻Expected

Conclusion

The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is reliably achieved through a two-stage process involving the construction of a benzofuran precursor followed by its selective catalytic hydrogenation. The described protocols, grounded in established chemical principles, offer a clear and scalable pathway to the target molecule. This guide provides the necessary technical detail and mechanistic understanding for researchers to successfully implement this synthesis, enabling further exploration of this valuable heterocyclic building block in various scientific applications.

References

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. The Journal of Organic Chemistry. (2025). Available at: [Link]

  • Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. PubMed. (2014). Available at: [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. (2024). Available at: [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. (2024). Available at: [Link]

  • Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. Taylor & Francis Online. (2023). Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH. (2019). Available at: [Link]

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase. ACS Publications. (2020). Available at: [Link]

  • US Patent 4189496A - 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid. Google Patents.
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. (2025). Available at: [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound. Google Patents.
  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC - NIH. Available at: [Link]

  • An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Thieme. (2023). Available at: [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. (2010). Available at: [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. (2012). Available at: [Link]

  • 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylicacid. PubChem. Available at: [Link]

Sources

Exploratory

Physicochemical Properties and Pharmacological Utility of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid: A Comprehensive Technical Guide

Executive Summary 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (CAS: 1261963-69-2) is a highly specialized bicyclic scaffold utilized extensively in modern medicinal chemistry. Featuring a rigidized dihydrobenzofu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (CAS: 1261963-69-2) is a highly specialized bicyclic scaffold utilized extensively in modern medicinal chemistry. Featuring a rigidized dihydrobenzofuran core coupled with a polar carboxylic acid moiety, it serves as a privileged pharmacophore for targeting lipid-sensing G-protein coupled receptors (GPCRs). As a structural mimic of endogenous free fatty acids, this scaffold is foundational in the development of therapeutic agents for metabolic disorders. This whitepaper details its physicochemical descriptors, structural causality, synthesis logic, and the rigorous analytical protocols required for its characterization.

Physicochemical Profile and Structural Causality

The physicochemical properties of a pharmacophore dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The baseline properties of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid, as detailed in the [1], are summarized below.

Table 1: Key Physicochemical Descriptors
PropertyValueCausality / Relevance
Molecular Formula C10H10O3Lead-like low molecular weight.
Molecular Weight 178.18 g/mol Optimal for fragment-based drug discovery (FBDD) (<300 Da).
XLogP3 1.9Balanced lipophilicity; ensures membrane permeability without excessive non-specific binding.
TPSA 46.5 ŲHighly favorable for oral bioavailability; well below the 140 Ų limit for cell permeability.
H-Bond Donors 1Provided by the carboxylic acid (-OH); essential for anchoring to target basic residues.
H-Bond Acceptors 3Provided by the furan oxygen and carboxyl oxygens.
Rotatable Bonds 1High structural rigidity, reducing the entropic penalty upon target binding.

Mechanistic Insight: The dihydrobenzofuran ring acts as a lipophilic spacer, mimicking the aliphatic tail of endogenous long-chain free fatty acids. The constrained ring system reduces the number of rotatable bonds to just one (the exocyclic carboxylic acid), which minimizes the entropic penalty upon binding to a receptor pocket. The XLogP3 of 1.9 indicates optimal amphiphilicity, preventing the high plasma protein binding and off-target toxicity often seen with highly lipophilic straight-chain fatty acids.

Synthetic Logic and Derivatization

The construction of the 2-methyl-2,3-dihydrobenzofuran core typically relies on a robust sequence involving a Claisen rearrangement followed by an intramolecular cyclization. This pathway is favored because it allows for precise stereochemical control at the C2 position of the furan ring.

Synthesis A Substituted Phenol (e.g., 4-bromo-3-hydroxybenzoic acid) B O-Allylation (Allyl bromide, K2CO3) A->B Alkylation C Allyl Aryl Ether Intermediate B->C D Claisen Rearrangement (Heat, 200°C) C->D [3,3]-Sigmatropic shift E o-Allylphenol Derivative D->E F Acid-Catalyzed Cyclization (Amberlyst-15) E->F Markovnikov addition G 2-Methyl-2,3-dihydro-1-benzofuran- 6-carboxylic acid F->G Ring closure

Figure 1: Synthetic logic for the 2-methyl-2,3-dihydrobenzofuran core via Claisen rearrangement.

Analytical Characterization Protocols

To ensure reproducibility and scientific integrity in drug development, the physicochemical properties (pKa and LogP) must be empirically validated using self-validating systems.

Protocol 3.1: Potentiometric pKa Determination (Self-Validating)

The carboxylic acid moiety's ionization state is critical for target engagement.

  • System Preparation: Use ultra-pure water (18.2 MΩ·cm) boiled and cooled under an argon atmosphere. Causality: Dissolved CO2 forms carbonic acid, which introduces a systematic error in the titration curve of weak acids.

  • Standardization: Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a constant 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of a 0.15 M KCl background electrolyte solution. Causality: This maintains constant ionic strength, mimicking physiological osmolality.

  • Titration: Titrate with standardized 0.05 M KOH under argon using an automated micro-titrator. Add titrant in 0.01 mL increments near the equivalence point.

  • Validation Check: Perform a blank titration (electrolyte only). Subtract the blank from the sample curve. The first derivative of the pH-volume curve must yield a single, sharp peak corresponding to the pKa.

Protocol 3.2: Shake-Flask LC-UV Method for LogP Determination
  • Phase Saturation: Vigorously stir 1-octanol and 0.1 M HCl (to ensure the carboxylic acid remains unionized) together for 24 hours at 25 °C. Causality: Mutual saturation prevents volume shifts during the extraction phase, ensuring accurate phase ratios.

  • Partitioning: Dissolve the compound in the pre-saturated aqueous phase at 100 µg/mL. Add an equal volume of pre-saturated octanol in a glass vial.

  • Equilibration: Shake mechanically at 100 rpm for 1 hour, then centrifuge at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Analyze both phases via RP-HPLC-UV (254 nm).

  • Mass Balance Verification (Self-Validating): Calculate the total mass recovered from both phases. The recovery must be >95%. If <95%, it indicates interfacial aggregation, precipitation, or adsorption to the glass, thereby invalidating the run.

Pharmacological Relevance: The GPR40/FFA1 Axis

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid and its derivatives (such as acetic acid homologues) are foundational to the design of Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists[2]. GPR40 is a GPCR highly expressed in pancreatic β-cells that potentiates glucose-stimulated insulin secretion (GSIS).

The carboxylic acid acts as an electrostatic anchor, forming critical salt bridges with highly conserved basic residues (e.g., Arg183, Arg258) in the GPR40 binding pocket. The rigid dihydrobenzofuran core projects into a lipophilic sub-pocket, driving the receptor into its active conformation. This mechanism was famously validated during the development of Fasiglifam (TAK-875), a potent GPR40 agonist that utilized a substituted dihydrobenzofuran acetic acid scaffold to achieve oral bioavailability and high receptor selectivity, as documented in [3].

GPR40_Signaling L Ligand (Dihydrobenzofuran Carboxylic Acid) R GPR40 / FFA1 Receptor (Pancreatic β-cell) L->R Agonist Binding Gq Gαq Protein R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Release) IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ins Insulin Secretion (Exocytosis) ER->Ins Intracellular Ca2+ ↑ PKC->Ins Enhances

Figure 2: GPR40/FFA1 signaling cascade triggered by dihydrobenzofuran carboxylic acid agonists.

References

  • Title: 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylicacid | C10H10O3 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 Source: PubMed Central (PMC) URL: [Link]

Sources

Foundational

Structure Elucidation of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid: A Comprehensive Analytical Framework

Executive Summary The unambiguous structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of modern drug development. This technical guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of modern drug development. This technical guide provides an in-depth, causality-driven framework for the structural characterization of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (Formula: C₁₀H₁₀O₃). By integrating High-Resolution Mass Spectrometry (HRMS) with advanced 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, this whitepaper establishes a self-validating analytical system to confirm molecular connectivity, regiochemistry, and stereochemical nuances.

Introduction & Pharmacological Relevance

The dihydrobenzofuran (coumaran) core is a privileged structural motif in medicinal chemistry. It acts as a rigid, oxygen-containing bioisostere for flexible ethers, enhancing metabolic stability while locking the molecule into a favorable bioactive conformation. Specifically, 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid serves as a critical intermediate and pharmacophore in the synthesis of heat shock factor 1 (HSF1) pathway inhibitors [1] and various G-protein coupled receptor (GPCR) agonists.

The presence of the chiral center at C-2, combined with the regiochemistry of the C-6 carboxylic acid, necessitates a rigorous analytical approach to rule out constitutional isomers (such as the C-4 or C-5 substituted variants) and confirm the integrity of the fused bicyclic system [3].

Strategic Analytical Workflow

To establish a self-validating proof of structure, the analytical workflow must move from global molecular properties (exact mass and formula) to precise atomic connectivity. The causality behind this sequence is to prevent confirmation bias; HRMS establishes the boundary conditions (the empirical formula), while NMR maps the internal architecture within those boundaries.

Workflow Start Sample Preparation (High Purity >98%) HRMS HRMS (ESI-) Exact Mass & Formula Start->HRMS NMR1D 1D NMR (1H, 13C) Functional Groups & Spin Systems HRMS->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity & Regiochemistry NMR1D->NMR2D Structure 3D Structure Assembly Relative Stereochemistry NMR2D->Structure

Fig 1. Sequential analytical workflow for dihydrobenzofuran structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Ionization Strategy and Isotopic Profiling

The selection of the ionization mode is dictated by the molecule's functional groups. The C-6 carboxylic acid is highly acidic, making Negative Electrospray Ionization (ESI-) the optimal choice. ESI- readily deprotonates the carboxylic acid to form a stable [M-H]⁻ anion, minimizing in-source fragmentation and yielding a high-intensity molecular ion peak.

The theoretical exact mass for C₁₀H₁₀O₃ is 178.0630 Da. In ESI- mode, the target [M-H]⁻ ion is expected at m/z 177.0557. The isotopic distribution (M+1 from ¹³C natural abundance) further validates the carbon count.

HRMS Experimental Protocol (Self-Validating)
  • System Suitability & Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a sodium formate solution. Validation Check: A mass accuracy of < 2 ppm for the internal lock mass (Leucine Enkephalin, m/z 554.2615) must be achieved prior to sample injection.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% ammonium hydroxide to promote deprotonation.

  • Acquisition: Inject 2 µL into the HRMS. Set capillary voltage to 2.5 kV (negative mode), desolvation temperature to 350°C, and acquire data over an m/z range of 50–600.

  • Data Processing: Extract the exact mass and calculate the elemental composition.

Table 1: HRMS Data Summary

Ion SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)
[M-H]⁻C₁₀H₉O₃177.0557177.0555-1.1

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D NMR: Spin Systems and Core Architecture

The ¹H NMR spectrum of this molecule is defined by two isolated spin systems, separated by the quaternary bridgehead carbons (C-3a and C-7a) [2].

The Aliphatic Dihydrofuran Ring (AMX System): The chiral center at C-2 renders the two protons at C-3 (H-3a and H-3b) diastereotopic, meaning they are magnetically non-equivalent despite being attached to the same carbon.

  • H-2 appears as a complex multiplet at δ 4.95, as it couples to the adjacent methyl group and both diastereotopic C-3 protons.

  • H-3a and H-3b emerge as distinct doublets of doublets of doublets (ddd) at δ 3.25 and δ 2.74. The massive geminal coupling constant (J = 15.5 Hz) is a direct consequence of the rigid, planar nature of the five-membered fused ring, which locks the dihedral angles and maximizes orbital overlap. The subtle 1.0–1.2 Hz couplings observed in these signals represent a ⁴J "W-pathway" long-range coupling to the aromatic H-4 proton, a hallmark of the coumaran architecture [1].

The Aromatic Ring: The electron-withdrawing carboxylic acid at C-6 deshields its ortho-protons (H-5 and H-7). H-5 appears as a doublet of doublets (J = 7.8, 1.5 Hz) due to ortho-coupling with H-4 and meta-coupling with H-7. H-7 is observed as a fine doublet (J = 1.5 Hz).

2D NMR: Regiochemical Assignment via HMBC

The primary structural risk is misassigning the position of the carboxylic acid. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy resolves this by mapping long-range (²J and ³J) carbon-proton couplings. Strong ³J cross-peaks from H-5 and H-7 to the carbonyl carbon (δ 167.8) unambiguously anchor the COOH group to C-6, explicitly ruling out C-4 or C-5 regioisomers.

Regiochemistry H5 H-5 (δ 7.54) C6 C-6 (δ 130.5) H5->C6 2J HMBC COOH COOH (δ 167.8) H5->COOH 3J HMBC H7 H-7 (δ 7.42) H7->C6 2J HMBC H7->COOH 3J HMBC

Fig 2. Key HMBC correlations establishing the C-6 position of the carboxylic acid.

NMR Experimental Protocol (Self-Validating)
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Causality: DMSO is chosen to lock the exchangeable carboxylic acid proton, allowing its observation at ~12.8 ppm, which would be lost to rapid exchange in protic or wet solvents.

  • System Suitability: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Validation Check: Acquire a preliminary 1D ¹H spectrum to verify shimming. The line width at half-height for the residual solvent peak must be < 1.0 Hz. Calibrate the 90° pulse width specifically for this sample to maximize signal-to-noise for 2D acquisitions.

  • Acquisition:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR: 1024 scans, D1 of 2.0 s, with ¹H decoupling.

    • HMBC: Optimized for long-range couplings of 8 Hz.

Table 2: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)

Position¹³C (δ, ppm)¹H (δ, ppm), Multiplicity, J (Hz)Key HMBC Correlations (H to C)
280.54.95, mC-3, C-7a, CH₃
3a36.23.25, ddd, J = 15.5, 9.0, 1.0C-2, C-3a, C-4, C-7a
3b36.22.74, ddd, J = 15.5, 7.5, 1.2C-2, C-3a, C-4, C-7a
CH₃21.51.45, d, J = 6.3C-2, C-3
3a (C)132.0--
4124.57.32, d, J = 7.8C-3, C-6, C-7a
5122.87.54, dd, J = 7.8, 1.5C-3a, C-6, C-7, COOH
6 (C)130.5--
7110.27.42, d, J = 1.5C-3a, C-5, C-6, COOH
7a (C)160.5--
COOH167.812.80, br s-

Conclusion

The structure elucidation of 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid relies on a synergistic combination of exact mass determination and multi-dimensional NMR. By understanding the causality behind the diastereotopic splitting of the C-3 protons and leveraging HMBC to map the regiochemistry of the C-6 carboxylate, researchers can establish a self-validating, definitive proof of structure suitable for regulatory submissions and advanced drug development pipelines.

References

  • Title: US10647678B2 - Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity Source: Google Patents URL
  • Title: Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

  • Title: 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (CID 82599681) Source: PubChem URL: [Link]

Exploratory

Biological Activity of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid scaffold has emerged as a highly versatile and potent pharmacophore in modern drug discovery. Characterized by its rigid bicyclic structure and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid scaffold has emerged as a highly versatile and potent pharmacophore in modern drug discovery. Characterized by its rigid bicyclic structure and a critical chiral center at the C2 position, this moiety provides exceptional spatial predictability for substituent orientation. As a Senior Application Scientist, I have structured this technical guide to dissect the three primary therapeutic domains where this scaffold demonstrates profound biological activity: Cannabinoid Receptor 2 (CB2) agonism for neuropathic pain , Heat Shock Factor 1 (HSF1) pathway inhibition for oncology , and Glucokinase activation for metabolic regulation .

This whitepaper details the mechanistic pathways, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate these derivatives in a preclinical setting.

Neuroinflammation & Neuropathic Pain: Selective CB2 Agonism

Neuropathic pain is notoriously refractory to traditional opioid therapies. The Cannabinoid Receptor 2 (CB2), primarily expressed on immune cells and microglia, has become a premier target because its activation suppresses neuroinflammation without the psychoactive liabilities associated with CB1 receptor activation.

Research has demonstrated that functionalizing the 2-methyl-2,3-dihydrobenzofuran core yields highly potent and selective CB2 agonists (). The rigid benzofuran ring forces appended functional groups into optimal vectors for interacting with the aromatic micro-domain of the CB2 binding pocket. Crucially, the biological activity is heavily dependent on stereochemistry; the S-enantiomer typically exhibits orders of magnitude greater affinity for CB2 than the R-enantiomer.

Mechanism of Action

CB2_Pathway Ligand 2-Methyl-2,3-dihydrobenzofuran Derivative (e.g., MDA7) CB2 Cannabinoid Receptor 2 (CB2) Ligand->CB2 Selective Agonism Gi Gi/o Protein Complex CB2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduction Microglia Microglial Activation (Suppressed) cAMP->Microglia Downregulates Pain Neuropathic Pain Relief Microglia->Pain Attenuates

Figure 1: Mechanism of action for CB2-selective 2-methyl-2,3-dihydrobenzofuran derivatives.

Quantitative SAR Data
CompoundStereochemistryCB1

(nM)
CB2

(nM)
CB2

(%)
Primary Indication
MDA7 (Cmpd 18) Racemic>10,00034.592%Neuropathic Pain[1]
MDA104 (Cmpd 33) S-enantiomer>10,00015.295%Neuropathic Pain[2]
Cmpd 34 R-enantiomer>10,000>1,00021%Inactive Control
MDA19 (Cmpd 30) Racemic>10,0004.588%Neuropathic Pain
Protocol: Self-Validating [³⁵S]GTPγS Binding Assay

To accurately quantify the functional efficacy (


) of these benzofuran derivatives, a [³⁵S]GTPγS binding assay is utilized.

Expertise & Causality: We utilize [³⁵S]GTPγS because it is a non-hydrolyzable analog of GTP. When the CB2 receptor is activated, it catalyzes the exchange of GDP for GTP on the Gi/o protein. The non-hydrolyzable radioligand traps the G-protein in its active state, allowing for precise radiometric quantification of agonist efficacy.

Self-Validating System: The assay must include a known full agonist (e.g., CP55,940) to define the 100%


 ceiling, and a selective CB2 inverse agonist (e.g., SR144528) to confirm that the basal signal reduction is strictly receptor-mediated.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB2 receptors in 50 mM Tris-HCl (pH 7.4). Centrifuge at 43,000 x g at 4°C. Causality: Maintaining a cold, buffered environment prevents the proteolytic degradation of the receptor-G-protein complexes.

  • Buffer Formulation: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA). Causality: Mg²⁺ is an absolute requirement for nucleotide binding to G-proteins, while NaCl ensures optimal Gi/o protein coupling specific to cannabinoid receptors.

  • GDP Saturation: Add 10 μM GDP to the suspension. Causality: Excess GDP occupies the basal nucleotide binding sites on unactivated G-proteins. This drastically lowers the background noise, maximizing the dynamic range of the assay upon agonist-induced exchange.

  • Ligand Incubation: Incubate membranes (10 μg protein/well) with serial dilutions of the benzofuran derivative and 0.1 nM [³⁵S]GTPγS for 90 minutes at 30°C.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer to strip unbound radioligand.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using non-linear regression.

Oncology Applications: HSF1 Pathway Inhibition

Beyond GPCRs, the 2-methyl-2,3-dihydrobenzofuran-6-carboxylic acid scaffold is a critical building block in the synthesis of complex quinoline derivatives designed to inhibit the Heat Shock Factor 1 (HSF1) pathway ().

In various malignancies (e.g., ovarian carcinoma, breast cancer), the HSF1 pathway is hijacked to constitutively produce Heat Shock Proteins (HSP70, HSP27). These chaperones stabilize mutated oncoproteins and aggressively prevent cancer cell apoptosis. Conjugating the benzofuran moiety to a quinoline core creates a potent inhibitor that blocks this transcriptional survival mechanism.

Mechanism of Action

HSF1_Inhibition Stress Cellular Stress / Malignancy HSF1_Inactive HSF1-HSP90 Complex (Inactive) Stress->HSF1_Inactive Triggers Release HSF1_Active HSF1 Trimerization & Nuclear Translocation HSF1_Inactive->HSF1_Active Activation Transcription HSP70/HSP27 Transcription HSF1_Active->Transcription Promotes Survival Apoptosis Cancer Cell Apoptosis Transcription->Apoptosis Inhibition Reversed Inhibitor Quinoline-Benzofuran Derivative Inhibitor->HSF1_Active Blocks Pathway Inhibitor->Transcription Prevents

Figure 2: HSF1 pathway inhibition by quinoline-benzofuran derivatives inducing apoptosis.

Quantitative SAR Data
Compound ClassCore ScaffoldTarget Cell Line

(μM)
Target Pathway
Example 1 Quinoline-BenzofuranSKOV3 (Ovarian)0.38HSF1 / HSP70
Example 2 Quinoline-BenzofuranSKOV3 (Ovarian)3.40HSF1 / HSP70
Protocol: High-Throughput Cellisa for HSF1 Inhibition

To validate the biological activity of these inhibitors, a Cell-based ELISA (Cellisa) is utilized rather than traditional Western blotting.

Expertise & Causality: Western blots are low-throughput and prone to transfer artifacts. The Cellisa allows for direct, in-well quantification of intracellular HSP70 (the primary downstream target of HSF1) while preserving cellular morphology and context. Normalizing the colorimetric signal to a whole-cell stain ensures that observed reductions in HSP70 are due to true HSF1 inhibition, not off-target compound cytotoxicity.

Self-Validating System: The assay plate must include a non-heat-shocked control column to establish basal HSP70 expression, and a vehicle-treated, heat-shocked column to define the maximum HSF1 activation threshold.

Step-by-Step Methodology:

  • Cell Seeding: Seed SKOV3 ovarian carcinoma cells in 96-well clear-bottom plates. Incubate for 24 hours at 37°C.

  • Compound Treatment: Treat cells with serial dilutions of the quinoline-benzofuran derivative for 1 hour prior to stress induction.

  • Heat Shock Induction: Transfer the plates to a 42°C incubator for 30 minutes. Causality: This precise thermal stress triggers HSF1 dissociation from HSP90, subsequent trimerization, and nuclear translocation. Follow with a 6-hour recovery at 37°C to allow for HSP70 transcription and translation.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Causality: Formaldehyde cross-links proteins, securely immobilizing the newly synthesized HSP70 within the cytoplasm. Permeabilize with 0.1% Triton X-100 to allow large antibody complexes access to intracellular targets.

  • Blocking: Block with 5% BSA in PBS-T for 1 hour to prevent non-specific antibody binding.

  • Immunolabeling: Incubate with an anti-HSP70 primary antibody overnight at 4°C, followed by an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add TMB substrate. The HRP enzyme catalyzes the conversion of TMB to a blue product. Stop the reaction with 1M H₂SO₄ (solution turns yellow) and read absorbance at 450 nm.

  • Normalization: Wash the plate and stain with Janus Green B (which binds to cellular nucleic acids). Read absorbance at 595 nm to normalize the HSP70 signal against total cell count.

Metabolic Regulation: Glucokinase Activation

A third, highly specialized application of the 2-methyl-2,3-dihydrobenzofuran-6-carboxylic acid derivative is its incorporation into fused phenyl amido heterocyclic compounds utilized as Glucokinase (GK) activators ().

Glucokinase acts as the primary glucose sensor in pancreatic β-cells and the liver. By activating GK, these benzofuran-containing compounds lower the glucose threshold required for insulin secretion and increase hepatic glucose uptake. The lipophilic nature of the dihydrobenzofuran ring allows the molecule to bind effectively to the allosteric activator site of the glucokinase enzyme, stabilizing its active conformation and offering a potent therapeutic avenue for Type 2 Diabetes Mellitus.

Conclusion

The 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid scaffold is far more than a simple structural intermediate. Its unique stereochemical properties and rigid geometry allow it to act as a highly selective "key" for diverse biological "locks"—from the aromatic pockets of the CB2 GPCR to the allosteric sites of metabolic kinases and the regulatory domains of oncogenic transcription pathways. Mastery of its derivatization, coupled with rigorous, self-validating bioassays, is essential for translating this chemical core into viable clinical therapeutics.

References

  • Diaz, P., Phatak, S. S., Xu, J., Astruc-Diaz, F., Cavasotto, C. N., & Naguib, M. (2009). "2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling." ChemMedChem, 4(10), 1615–1629. URL:[Link]

  • Drysdale, M. J., Brough, P. A., & Massey, A. J. (2020). "Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity." U.S. Patent No. 10,647,678 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Pfefferkorn, J. A., et al. (2008). "Fused phenyl amido heterocyclic compounds." U.S. Patent Application Publication No. 2008/0280875 A1. Washington, DC: U.S. Patent and Trademark Office.

Sources

Foundational

Pharmacophoric Utility and Therapeutic Targeting of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid

Executive Summary 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (MDBCA) (CID: 82599681) is a highly versatile, conformationally restricted bicyclic building block in modern medicinal chemistry. While rarely adminis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (MDBCA) (CID: 82599681) is a highly versatile, conformationally restricted bicyclic building block in modern medicinal chemistry. While rarely administered as a standalone active pharmaceutical ingredient (API), it serves as a privileged pharmacophore scaffold. The carboxylic acid at the 6-position acts as a critical electrostatic anchor (hydrogen bond donor/acceptor), while the 2-methyl-2,3-dihydrofuran ring provides a tunable lipophilic surface. Compared to planar benzofurans, the dihydro-analog increases the fraction of sp3 hybridized carbons (


), a known strategy to enhance aqueous solubility and reduce promiscuous off-target binding.

This technical guide dissects the primary therapeutic targets and signaling pathways modulated by APIs and lead compounds derived from the MDBCA scaffold, providing self-validating experimental frameworks for drug development professionals.

Target Axis I: Heat Shock Factor 1 (HSF1) Pathway (Oncology)

Mechanistic Causality

Heat Shock Factor 1 (HSF1) is a master transcriptional regulator of the proteotoxic stress response. Cancer cells, driven by extreme metabolic demands and aneuploidy, hijack the HSF1 pathway to upregulate chaperones (e.g., HSP70, HSP90) that prevent lethal protein misfolding. MDBCA is explicitly utilized as a core building block (designated as Compound 4) in the synthesis of quinoline derivatives that act as potent inhibitors of the HSF1 pathway[1]. The carboxylic acid moiety is typically engaged in crucial hydrogen bonding with the target protein's allosteric pockets, preventing the trimerization and nuclear translocation of HSF1.

HSF1_Pathway Stress Proteotoxic Stress HSF1_M HSF1 Monomer (Inactive) Stress->HSF1_M Triggers HSF1_T HSF1 Trimer (Active) HSF1_M->HSF1_T Trimerization HSE Heat Shock Elements (DNA Binding) HSF1_T->HSE Translocation HSP HSP70/90 Expression (Tumor Survival) HSE->HSP Transcription Inhibitor MDBCA-Derived Inhibitor Inhibitor->HSF1_T Blocks Activation

Fig 1: HSF1 pathway activation and targeted inhibition by MDBCA-derived compounds.

Self-Validating Protocol: HSF1 Luciferase Reporter Assay

To measure the functional transcriptional inhibition of HSF1 rather than mere biochemical binding, a cell-based reporter assay is required.

  • Cell Preparation: Transfect HeLa cells with a plasmid containing Heat Shock Elements (HSE) driving a firefly luciferase reporter.

  • Compound Treatment: Pre-treat the cells for 2 hours with MDBCA-derived quinoline inhibitors across a concentration gradient (10 nM to 10 µM).

  • Pathway Induction: Induce proteotoxic stress using 17-AAG (an HSP90 inhibitor) or thermal shock (42°C for 30 mins) to force HSF1 trimerization.

  • Quantification: Lyse cells and measure luminescence using a microplate reader.

  • Causality & Self-Validation: We use 17-AAG as a positive control because it reliably induces HSF1 activation by displacing it from HSP90. To make the system self-validating, a parallel assay using a constitutive CMV-luciferase plasmid must be run . If the MDBCA-derivative reduces the CMV-luciferase signal equally, the compound is non-specifically cytotoxic or inhibiting general translation, rather than selectively targeting the HSF1 pathway.

Target Axis II: LFA-1 / ICAM-1 Integrin Blockade (Immunology)

Mechanistic Causality

The planar analog of MDBCA, benzofuran-6-carboxylic acid, is a critical intermediate in the synthesis of Lifitegrast, an FDA-approved LFA-1 antagonist used to treat dry eye disease[2]. Transitioning to the MDBCA scaffold—reducing the furan ring and adding a methyl group—provides a bioisosteric approach to modulate binding kinetics[3]. These compounds bind competitively to the Metal Ion-Dependent Adhesion Site (MIDAS) of the LFA-1 I-domain, preventing its interaction with ICAM-1 on target tissues and halting the formation of the inflammatory immune synapse.

LFA1_Blockade TCell T-Cell Surface LFA1 LFA-1 Integrin (Active MIDAS) TCell->LFA1 Synapse Immune Synapse LFA1->Synapse Binds ICAM1 ICAM-1 (Target Tissue) ICAM1->Synapse Binds Drug MDBCA Analog (Bioisostere) Drug->LFA1 Competitive Binding Drug->Synapse Prevents Formation

Fig 2: Mechanism of LFA-1/ICAM-1 immune synapse blockade by MDBCA bioisosteres.

Self-Validating Protocol: Surface Plasmon Resonance (SPR)

SPR is chosen over equilibrium assays (like ELISA) because residence time (


) often correlates better with in vivo efficacy for integrin antagonists than equilibrium affinity (

).
  • Sensor Chip Prep: Immobilize recombinant human LFA-1 I-domain on a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject MDBCA analogs in running buffer (HEPES, 150 mM NaCl, 1 mM MgCl2, 1 mM MnCl2) across a gradient.

  • Kinetic Measurement: Record the association phase (

    
    ) during injection and the dissociation phase (
    
    
    
    ) during buffer wash.
  • Causality & Self-Validation: LFA-1 binding to ICAM-1 (and competitive inhibitors) is strictly dependent on divalent cations (Mg2+/Mn2+) stabilizing the MIDAS domain. To self-validate the assay, switch the running buffer to contain 5 mM EDTA . A complete loss of binding signal in the EDTA condition confirms that the MDBCA interaction is specific to the active MIDAS conformation and not an artifact of non-specific hydrophobic aggregation on the chip surface.

SPR_Workflow Step1 Immobilize LFA-1 (CM5 Chip) Step2 Inject MDBCA Derivatives Step1->Step2 Step3 Measure Association (k_on) Step2->Step3 Step4 Buffer Wash (k_off) Step3->Step4 Step5 Calculate K_D & Residence Time Step4->Step5

Fig 3: Self-validating Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Target Axis III: GPR40 (FFAR1) & Nuclear Factor Modulation (Metabolic)

Mechanistic Causality

Dihydrobenzofuran carboxylic acids are privileged scaffolds for metabolic GPCR targets. The acidic headgroup paired with a lipophilic tail is the classic pharmacophore for GPR40 (Free Fatty Acid Receptor 1) agonists, which enhance glucose-dependent insulin secretion in pancreatic beta cells. Furthermore, natural product derivatives containing the exact MDBCA core, such as Asperterreusine B, show high predictive binding (>95% probability) to nuclear factors like PPARγ and the NF-κB p105 subunit[4].

Self-Validating Protocol: FLIPR Calcium Mobilization Assay
  • Cell Preparation: Seed CHO cells stably expressing human GPR40 into 384-well plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and probenecid (to inhibit dye efflux) for 1 hour.

  • Compound Addition: Add MDBCA derivatives using a Fluorometric Imaging Plate Reader (FLIPR) and measure real-time fluorescence (

    
    ).
    
  • Causality & Self-Validation: GPR40 is a

    
    -coupled receptor; activation directly cleaves PIP2 into IP3, releasing intracellular calcium from the endoplasmic reticulum. FLIPR captures this transient spike. To self-validate, pre-incubate a subset of wells with GW1100 , a selective GPR40 antagonist. A complete ablation of the calcium spike in these wells confirms the signal is strictly GPR40-mediated and not an artifact of off-target ion channel activation or membrane disruption by the MDBCA lipid tail.
    

Quantitative Pharmacological Profiling

The following table summarizes the quantitative metrics and structural roles of the MDBCA scaffold across its primary therapeutic applications:

Target AxisScaffold RoleRepresentative AssayKey Pharmacological MetricPrimary Indication
HSF1 Pathway Core building block for quinoline derivativesLuciferase Reporter

(Transcriptional Inhibition)
Oncology (Solid Tumors)
LFA-1 Integrin

-enriched bioisostere for benzofuran
SPR / Competitive ELISA

/ Residence Time (

)
Dry Eye Disease / Autoimmune
GPR40 (FFAR1) Lipophilic tail anchor & electrostatic headgroupFLIPR Calcium Flux

(Agonism)
Type 2 Diabetes
NF-κB / PPARγ Natural product core (Asperterreusine B)Nuclear TranslocationBinding Probability (>95%)Inflammation

References

  • Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity. Google Patents (US10647678B2). 1

  • An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Fronts. 2

  • Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering. 3

  • Asperterreusine B - Chemical Compound. PlantaeDB. 4

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

Abstract: The benzofuran and 2,3-dihydrobenzofuran scaffolds are heterocyclic cores of significant value in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs with a wide array of bio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The benzofuran and 2,3-dihydrobenzofuran scaffolds are heterocyclic cores of significant value in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroactive properties.[1][2][3][4] 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is a specific derivative of this class whose mechanism of action has not yet been fully characterized. This technical guide presents a comprehensive, multi-pronged strategy for the systematic investigation and elucidation of its molecular mechanism of action. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, field-proven workflow that integrates computational prediction with robust experimental validation. We provide not only the 'what' but the 'why' behind each experimental choice, offering detailed, self-validating protocols for target identification, validation, and characterization. This guide serves as a roadmap for transforming a novel compound of interest into a well-understood chemical probe or a promising therapeutic lead.

Introduction: The Scientific Imperative

The compound 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid belongs to a privileged class of structures in drug discovery. The dihydrobenzofuran core is present in compounds with activities ranging from cannabinoid receptor 2 (CB2) agonism to anti-inflammatory effects, while the carboxylic acid moiety is a common pharmacophore for interacting with a variety of protein targets.[2][5][6] However, the specific biological targets and cellular pathways modulated by this particular arrangement of atoms remain undefined.

This guide outlines a systematic, hypothesis-driven approach to unraveling its mechanism of action (MoA). The journey from a compound with an unknown MoA to a validated biological tool or drug candidate is a cornerstone of modern drug discovery.[7][8][9] It requires a seamless integration of computational, biochemical, and cell-based methodologies to build a coherent and evidence-based narrative of the compound's biological function.

Part 1: Target Hypothesis Generation - Casting a Wide Net

The initial phase of MoA elucidation involves generating high-quality, testable hypotheses. Without prior knowledge, a dual-pronged approach combining computational prediction and unbiased phenotypic screening is the most efficient strategy to identify potential biological activities and molecular targets.[7][10]

In Silico Target Prediction: A Data-Driven Starting Point

Computational methods provide a rapid and cost-effective means to generate initial hypotheses by comparing the compound's structure to vast databases of known bioactive molecules.[11][12] This approach can prioritize experimental efforts and suggest potential target classes that might otherwise be overlooked.

Causality of Experimental Choice: By leveraging machine learning algorithms and structural bioinformatics, we can predict potential protein targets based on the principle that structurally similar molecules often share similar biological targets.[13][14] This allows for a hypothesis-driven approach from the very beginning, saving significant resources compared to purely random screening.

G cluster_0 In Silico Workflow Compound 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (SMILES String) ML Machine Learning Models (Similarity Search, Pharmacophore Modeling, Deep Learning) Compound->ML Input Structure DB Databases (ChEMBL, PubChem, BindingDB) DB->ML Training Data Docking Molecular Docking (Against top predicted protein structures) ML->Docking Top Target Classes Hypothesis Prioritized List of Potential Protein Targets Docking->Hypothesis Ranked by Binding Score

Caption: Workflow for in silico prediction of molecular targets.

Phenotypic Screening: Uncovering Functional Effects

Parallel to in silico efforts, phenotypic screening assesses the compound's effect on cellular behavior without a preconceived target bias.[15][16][17] This is a powerful, unbiased method to discover unexpected activities and provides a functional context for later target identification.

Causality of Experimental Choice: Phenotypic screening prioritizes disease-relevant functional outcomes over specific molecular interactions.[10][17] By testing the compound in diverse, disease-relevant cell models (e.g., cancer cell lines, immune cells), we can identify its most potent biological effects, which in turn guides the search for the underlying molecular mechanism.

G cluster_1 Phenotypic Screening Workflow Compound Test Compound CellPanel Diverse Cell Line Panel (e.g., NCI-60, Inflammation Models) Compound->CellPanel Treat HCS High-Content Screening (Automated Microscopy, Reporter Assays) CellPanel->HCS Assay Analysis Data Analysis (Identify potent & selective effects) HCS->Analysis Quantify Phenotype PhenoHypothesis Functional Hypothesis (e.g., 'Induces Apoptosis in Lung Cancer Cells') Analysis->PhenoHypothesis Interpret

Caption: Workflow for phenotypic-driven hypothesis generation.

Part 2: Target Validation and Mechanistic Characterization

With a list of potential targets from in silico analysis and a functional context from phenotypic screening, the next critical phase is to experimentally validate these hypotheses. This involves confirming direct physical binding (target engagement) and quantifying the interaction's biophysical parameters.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to assess compound binding to its target in a physiologically relevant setting—within intact cells or cell lysates.[4] The principle is that a protein, when bound to a ligand, becomes thermodynamically stabilized and more resistant to heat-induced denaturation.[18][19]

Causality of Experimental Choice: Confirming target engagement within a cell is a critical step that bridges the gap between biochemical activity and cellular function.[20][21] A positive CETSA result provides strong evidence that the compound not only binds its target but does so within the complex milieu of the cell, accounting for factors like cell permeability and competition with endogenous molecules.

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture & Treatment:

    • Culture a relevant cell line (e.g., one identified in phenotypic screening) to ~80% confluency.

    • Harvest and resuspend cells in PBS containing protease inhibitors to a concentration of 10-20 x 10⁶ cells/mL.

    • Aliquot cell suspension into two tubes: one for vehicle control (e.g., 0.1% DMSO) and one for the test compound (e.g., 10 µM 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid).

    • Incubate at 37°C for 1 hour to allow for cell penetration and target binding.[19]

  • Heat Challenge:

    • Divide each sample (vehicle and compound-treated) into multiple PCR tubes.

    • Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Include an unheated control.[18]

    • Immediately cool the samples to 4°C.

  • Lysis and Fractionation:

    • Lyse cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).[18]

  • Protein Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE and Western Blot analysis using a validated primary antibody against the hypothesized target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the unheated control against temperature for both vehicle and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Biophysical Characterization of the Drug-Target Interaction

Once target engagement is confirmed, it is essential to quantify the binding affinity (how tightly the compound binds) and kinetics (how quickly it binds and dissociates). Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold-standard techniques for this purpose.[5][22][23]

2.2.1 Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique that measures molecular interactions in real-time.[24][25] It provides high-quality kinetic data, including the association rate (kₐ) and dissociation rate (kₑₓ), from which the equilibrium dissociation constant (Kₑ) can be calculated.

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Analyte Injection: Prepare a series of dilutions of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid in a suitable running buffer.

  • Binding Measurement: Inject the compound dilutions sequentially over the sensor surface, from lowest to highest concentration. Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).

  • Regeneration: Between cycles, inject a regeneration solution (e.g., low pH glycine) to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis:

    • The instrument records the change in refractive index (measured in Response Units, RU) over time, generating a sensorgram.[24]

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑₓ, and Kₑ.

2.2.2 Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[26][27] It is the only technique that can determine all thermodynamic parameters of binding (ΔH, ΔS, and ΔG) in a single experiment, providing deep insight into the forces driving the interaction.[5][28]

Experimental Protocol: ITC Analysis

  • Sample Preparation: Place the purified target protein in the ITC sample cell and the compound solution (at ~10x higher concentration) in the titration syringe. Both must be in identical, degassed buffer.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute temperature changes that occur with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model to determine the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[22][26]

Part 3: Data Synthesis and Mechanistic Model

The culmination of this workflow is the integration of all data points to construct a coherent model of the compound's mechanism of action. The in silico predictions, phenotypic effects, direct target engagement, and biophysical parameters should all align to tell a consistent story.

Data Summary Table

The following table provides a template for summarizing the key quantitative data gathered during the investigation.

Parameter Method Result Interpretation
Phenotypic IC₅₀ Cell Viability Assay2.5 µM (MCF-7 cells)Compound exhibits potent anti-proliferative activity in a specific cell line.
Target Engagement (ΔTₘ) CETSA+4.2 °C @ 10 µMCompound binds and stabilizes Target X in intact cells.
Binding Affinity (Kₑ) SPR150 nMCompound binds to Target X with high affinity.
Binding Affinity (Kₑ) ITC180 nMConfirms high-affinity binding and provides thermodynamic data.
Binding Stoichiometry (n) ITC0.98A 1:1 binding interaction between the compound and Target X.
Cellular IC₅₀ Target-Specific Assay300 nMCompound inhibits the cellular function of Target X at a concentration consistent with its binding affinity.

By systematically proceeding from broad, unbiased screening to focused, quantitative validation, this guide provides a robust framework for elucidating the mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid. The resulting validated target and mechanistic understanding are foundational for any subsequent drug development program.

References

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Research & Reviews: Journal of Chemistry. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (2019). Frontiers in Chemistry. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2013). PMC. [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017). Promega Connections. [Link]

  • Phenotypic Screening Services | CRO services. (n.d.). Oncodesign Services. [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Bioisosteres of Carboxylic Acids. (n.d.). Open Library Publishing Platform. [Link]

  • Target Identification and Mode of Action Studies. (n.d.). University of Florida College of Pharmacy. [Link]

  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. (2020). PubMed. [Link]

  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (n.d.). Sygnature Discovery. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Drug Discovery Today. [Link]

  • Cell Based Potency Assays. (n.d.). Sygnature Discovery. [Link]

  • In Silico Target Prediction for Small Molecules. (2019). PubMed. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [Link]

  • Cell-based assays on the rise. (2022). BMG LABTECH. [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025). News-Medical.net. [Link]

  • Novel target identification towards drug repurposing based on biological activity profiles. (2025). PLOS ONE. [Link]

  • ITC (Isothermal Titration Calorimetry) Services. (n.d.). 2bind. [Link]

  • Target Identification and Validation in Drug Development. (2022). Technology Networks. [Link]

  • In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern. (2021). MDPI. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. [Link]

  • In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. (2024). bioRxiv. [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. (2026). Chemspace. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Technology Networks. [Link]

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. (2014). PubMed. [Link]

  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. (n.d.). Aragen Life Sciences. [Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024). STAR Protocols. [Link]

  • ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. (2024). IEEE Xplore. [Link]

  • A Review of Computational Methods for Predicting Drug Targets. (2018). PubMed. [Link]

  • In Silico Functional Profiling of Small Molecules and Its Applications. (2021). ACS Publications. [Link]

  • Drug Target Identification and Validation. (n.d.). MtoZ Biolabs. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2023). PMC. [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. (2025). Promega Connections. [Link]

  • Molecular Target Validation in preclinical drug discovery. (2014). European Pharmaceutical Review. [Link]

  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). PubMed. [Link]

  • The Role of Target Validation in Modern Drug Discovery. (n.d.). World BI. [Link]

Sources

Foundational

In silico modeling of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid interactions

In Silico Modeling of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid: A Technical Guide for Drug Discovery Professionals Abstract This guide provides a comprehensive, in-depth technical framework for the in silico a...

Author: BenchChem Technical Support Team. Date: March 2026

In Silico Modeling of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive, in-depth technical framework for the in silico analysis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid. As Senior Application Scientists, our goal is to present a narrative that is not merely a sequence of protocols, but a scientifically-grounded workflow that explains the causality behind each experimental choice. This document is designed for researchers, computational chemists, and drug development professionals, offering a robust, self-validating system for ligand-based and structure-based drug design. We will delve into ligand preparation, target identification, molecular docking, molecular dynamics simulations, and ADMET profiling, with a strong emphasis on data interpretation and iterative lead optimization. All methodologies are supported by authoritative citations, ensuring a foundation of trust and scientific integrity.

Introduction: The Rationale for In Silico Investigation

The drug discovery pipeline is a multi-stage, high-attrition process where early-stage computational screening can significantly de-risk and accelerate preclinical development. The subject of our investigation, 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid, belongs to the benzofuran class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

The power of in silico modeling lies in its ability to rapidly generate and test hypotheses at a scale and speed unattainable through traditional benchtop methods. By simulating the interactions of our lead compound with potential biological targets, we can predict its binding affinity, understand its mechanism of action at a molecular level, and forecast its pharmacokinetic profile long before a single physical experiment is conducted. This guide will walk through a complete computational workflow, transforming raw structural information into actionable intelligence for a drug discovery program.

Workflow Overview: A Multi-Pillar Approach to Computational Analysis

Our in silico strategy is built upon a logical progression of computational techniques, each designed to answer specific questions about the compound's therapeutic potential. The workflow is iterative, allowing for refinement and optimization based on the results obtained at each stage.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Drug-Likeness & Optimization A Ligand Preparation & Physicochemical Profiling B Target Identification (Pharmacophore & Similarity) A->B SMILES, SDF C Molecular Docking (Binding Mode Prediction) B->C Validated Targets D Molecular Dynamics (Complex Stability) C->D Top Pose E ADMET Prediction (Pharmacokinetics & Safety) C->E F Data Interpretation & Iterative Lead Optimization D->F Binding Free Energy E->F

Figure 1: A high-level overview of the multi-phase in silico modeling workflow, from initial ligand setup to lead optimization.

Phase 1: Foundational Analysis

Ligand Preparation and Physicochemical Profiling

The principle of "garbage in, garbage out" is paramount in computational chemistry. The quality of your input structure directly dictates the reliability of all downstream results.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: Source the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid from a reliable chemical database such as PubChem.

  • Generate 3D Conformation: Convert the 2D SMILES string into a 3D structure using a suitable software package (e.g., Avogadro, ChemDraw 3D).

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a force field appropriate for small organic molecules, such as the Merck Molecular Force Field (MMFF94) or the General Amber Force Field (GAFF). This step is crucial to relieve any steric clashes and to obtain a geometrically realistic conformation.

  • Protonation State and Tautomers: The carboxylic acid moiety of our compound has a pKa that dictates its protonation state at physiological pH (typically assumed to be 7.4). It is essential to generate the correct protonation state (the carboxylate anion) as this governs the molecule's ability to form key electrostatic interactions like salt bridges. Tools like Open Babel or Schrödinger's LigPrep can be used to enumerate probable ionization states.

  • Save in Appropriate Format: Save the prepared ligand structure in a format compatible with docking and simulation software, such as .mol2 or .sdf, which retains the 3D coordinates and atomic charges.

Data Presentation: Physicochemical Properties

A preliminary analysis of the compound's physicochemical properties is essential to assess its "drug-likeness," often guided by frameworks like Lipinski's Rule of Five. These parameters can be calculated using online tools like SwissADME.

PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight192.20 g/mol ≤ 500Yes
LogP (octanol/water)2.15≤ 5Yes
Hydrogen Bond Donors1 (from -COOH)≤ 5Yes
Hydrogen Bond Acceptors3 (2 from -COOH, 1 from furan)≤ 10Yes
Molar Refractivity51.5040-130Yes

Note: Values are calculated estimates and may vary slightly between different software.

Target Identification and Validation

With a prepared ligand, the next critical step is to identify its potential biological targets. Without a known target, we can employ a combination of ligand-based and structure-based approaches.

Methodology 1: Ligand-Based Target Prediction

This approach leverages the principle that structurally similar molecules often have similar biological activities.

  • 2D/3D Similarity Searching: Use the ligand's structure as a query to search databases like ChEMBL or PubChem for compounds with high structural similarity that have known biological targets. A Tanimoto coefficient threshold of >0.85 is often a good starting point for identifying closely related analogues.

  • Pharmacophore Screening: A pharmacophore is an abstract representation of the steric and electronic features necessary for molecular recognition. We can generate a pharmacophore model from our ligand and use it to screen libraries of known drugs and their targets. This method is powerful as it focuses on the features responsible for binding rather than the entire chemical scaffold.

Methodology 2: Reverse Docking

If computational resources permit, reverse docking can be employed. This involves docking our ligand against a large library of protein structures (e.g., the entire PDB) to identify which proteins it binds to with the highest predicted affinity. While computationally intensive, this can uncover novel, unexpected targets.

For the purpose of this guide, let's assume that our similarity searches have identified Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) as a high-potential target. PPARγ is a nuclear receptor involved in metabolism and inflammation, and various benzofuran derivatives have been reported to modulate its activity.

Phase 2: Interaction Analysis

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a scoring function.

G A 1. Prepare Protein (PDB ID: 2PRG) C 3. Define Binding Site (Grid Box Generation) A->C B 2. Prepare Ligand (Protocol 1) D 4. Run Docking Algorithm (e.g., AutoDock Vina) B->D C->D E 5. Analyze Results (Scoring & Pose Visualization) D->E F 6. Validate Protocol (Re-docking co-crystal ligand) F->D Validation Loop

Figure 2: A streamlined workflow for a typical molecular docking experiment.

Protocol 2: Molecular Docking with AutoDock Vina

  • Protein Preparation:

    • Download the crystal structure of PPARγ from the Protein Data Bank (PDB; e.g., PDB ID: 2PRG).

    • Using software like UCSF Chimera or PyMOL, remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogens, as they are critical for forming hydrogen bonds.

    • Assign atomic charges using a force field like AMBER. Save the prepared protein as a .pdbqt file, the required format for AutoDock Vina.

  • Binding Site Definition: The binding site, or "search space," must be defined. This is typically a 3D grid box centered on the active site of the protein. The most reliable way to define this box is to use the coordinates of a known ligand that co-crystallized with the protein.

  • Docking Execution: Run the docking simulation using AutoDock Vina. Vina uses an empirical scoring function to estimate the binding affinity in kcal/mol and a sophisticated search algorithm to explore possible binding poses.

  • Results Analysis:

    • The primary output is a set of predicted binding poses, ranked by their docking score. The top-ranked pose (most negative score) represents the most probable binding mode.

    • Visualize the top-ranked pose within the protein's active site. Critically analyze the intermolecular interactions. Look for:

      • Hydrogen Bonds: Are there hydrogen bonds between the ligand's donors/acceptors and key residues in the active site?

      • Hydrophobic Interactions: Does the hydrophobic part of the ligand sit within a greasy pocket of the protein?

      • Electrostatic Interactions: Is the negatively charged carboxylate forming a salt bridge with a positively charged residue (e.g., Arginine, Lysine)?

Data Presentation: Docking Results

LigandDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid-8.2His323, Tyr473Hydrogen Bond
Arg288Salt Bridge
Cys285, Ile341Hydrophobic
Rosiglitazone (Control)-9.5His323, Tyr473, Ser289Hydrogen Bond

Note: This is hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot of the binding event, a biological system is dynamic. MD simulations provide a "movie" of the molecular interactions over time, allowing us to assess the stability of the predicted ligand-protein complex.

Protocol 3: GROMACS MD Simulation

  • System Preparation: Place the top-ranked docked complex from the previous step into a simulation box.

  • Solvation: Fill the box with a pre-equilibrated model of water (e.g., TIP3P) to simulate the aqueous cellular environment.

  • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration (e.g., 0.15 M).

  • Minimization: Perform a series of energy minimization steps to relax the system and remove any bad contacts introduced during setup.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K or 37°C) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble.

  • Production Run: Once the system is stable, run the production MD simulation for a duration sufficient to observe the behavior of the ligand in the binding pocket (typically 50-100 nanoseconds for initial stability checks).

  • Trajectory Analysis: Analyze the resulting trajectory to calculate:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it is not drifting out of the binding pocket.

    • Root Mean Square Fluctuation (RMSF): This shows the fluctuation of individual residues, highlighting which parts of the protein are flexible versus stable upon ligand binding.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. Do they persist throughout the simulation?

Phase 3: Drug-Likeness and Optimization

ADMET Prediction

A compound with excellent binding affinity is useless if it cannot reach its target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in filtering unpromising candidates.

Methodology 3: In Silico ADMET Profiling

Numerous web-based tools and standalone software (e.g., SwissADME, pkCSM) can predict a wide range of pharmacokinetic and toxicological properties based on the ligand's structure.

Data Presentation: Predicted ADMET Properties

ParameterPredictionInterpretation
Absorption
GI AbsorptionHighLikely well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
Distribution
P-gp SubstrateNoNot likely to be actively effluxed from cells.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLow risk of interaction with a major metabolic pathway.
Excretion
Total Clearance0.45 log(ml/min/kg)Moderate clearance rate predicted.
Toxicity
AMES ToxicityNoUnlikely to be mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.

Note: This is hypothetical data for illustrative purposes.

Data Interpretation and Lead Optimization

This is the synthesis stage, where all the data is integrated to make a go/no-go decision or to guide the next round of molecular design.

  • Docking & MD Synergy: Do the stable interactions observed in the MD simulation confirm the key interactions predicted by docking? If the ligand is unstable in the MD simulation despite a good docking score, the initial prediction may be a false positive.

  • Structure-Activity Relationship (SAR): Based on the binding pose, what modifications could be made to the ligand to improve its affinity? For example, if there is an unused hydrophobic pocket nearby, could we add a small alkyl group to the benzofuran scaffold to fill it? If the carboxylic acid is making a critical salt bridge, it should be conserved in future analogues.

  • Balancing Potency and ADMET: If the ADMET profile predicts a liability (e.g., CYP450 inhibition), can we modify the structure to mitigate this without sacrificing binding affinity? This often involves a trade-off. For instance, reducing lipophilicity might improve the metabolic profile but could weaken binding in a hydrophobic pocket.

G A Initial Compound (Lead) B In Silico Analysis (Docking, MD, ADMET) A->B C Identify Liabilities (e.g., Poor Potency, CYP Inhibition) B->C D Propose Modifications (Structure-Based Design) C->D D->B Iterative Loop E Synthesize & Test (In Vitro Assay) D->E F New Data -> Refine Model E->F F->B

Figure 3: The iterative cycle of computational lead optimization, where in silico predictions guide chemical synthesis and biological testing.

Conclusion

This guide has outlined a rigorous and comprehensive in silico workflow for the evaluation of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid. By systematically progressing from ligand preparation and target identification to detailed interaction analysis and ADMET profiling, we can build a robust, multi-faceted understanding of a compound's therapeutic potential. The true power of this approach lies not in any single prediction, but in the integration of multiple data streams to guide intelligent, hypothesis-driven drug design. The methodologies described herein are not a replacement for experimental validation but serve as a powerful engine for prioritizing candidates, optimizing structures, and ultimately increasing the probability of success in the complex journey of drug discovery.

References

  • PubChem. National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19–25. [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera--a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605–1612. [Link]

Exploratory

An In-depth Technical Guide to 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid: Synthesis, Characterization, and Significance

Abstract This technical guide provides a comprehensive overview of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While a singular "discovery" of this molecule is not prominently documented in scientific literature, its importance has emerged through its role as a key intermediate in the synthesis of complex pharmaceutical agents. This guide details a plausible and robust synthetic pathway, outlines its physicochemical properties, and provides predicted and comparative spectral analysis data. The content is structured to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's chemistry and its practical applications.

Introduction and Significance

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid, with the CAS Number 1261963-69-2, belongs to the dihydrobenzofuran class of heterocyclic compounds.[1] The core structure, a fusion of a benzene ring and a dihydropyran ring, is a common motif in a wide array of biologically active molecules. The primary significance of this particular derivative lies in its utility as a crucial building block in the synthesis of therapeutic agents. Notably, it serves as a key intermediate in the multi-step synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.[2] The structural rigidity and specific substitution pattern of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid make it an ideal scaffold for constructing the intricate architecture of such drugs.

Historical Context

Synthetic Pathways and Methodologies

The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid can be logically approached via a two-step process: the synthesis of its aromatic precursor, 2-methyl-1-benzofuran-6-carboxylic acid, followed by the selective hydrogenation of the furan ring. This retro-synthetic approach allows for the utilization of well-established synthetic transformations.

Retrosynthesis Target 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid Precursor 2-Methyl-1-benzofuran-6-carboxylic acid Target->Precursor Catalytic Hydrogenation Starting_Materials Substituted Phenol and α-haloketone/ester Precursor->Starting_Materials Benzofuran Synthesis (e.g., Perkin Reaction)

Caption: Retrosynthetic analysis of the target compound.

Step 1: Synthesis of 2-Methyl-1-benzofuran-6-carboxylic acid

The construction of the 2-methyl-1-benzofuran-6-carboxylic acid scaffold can be achieved through various established methods for benzofuran synthesis. A common and effective approach is a variation of the Perkin reaction, followed by hydrolysis.

3.1.1. Rationale behind Experimental Choices

The choice of a Perkin-type reaction is predicated on its reliability in forming the benzofuran ring system from readily available starting materials. The use of a substituted phenol and an α-halo ketone or ester allows for the direct installation of the desired methyl group at the 2-position. The subsequent hydrolysis of an ester group to the carboxylic acid is a standard and high-yielding transformation.

3.1.2. Detailed Experimental Protocol

  • Materials: 3-Hydroxy-4-formylbenzoic acid, 2-chloropropionyl chloride, potassium carbonate, acetone, sodium hydroxide, hydrochloric acid, ethyl acetate, and hexane.

  • Procedure:

    • To a solution of 3-hydroxy-4-formylbenzoic acid in acetone, add potassium carbonate.

    • Slowly add 2-chloropropionyl chloride to the mixture at room temperature and stir until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • The crude intermediate is then subjected to an intramolecular aldol-type condensation, followed by dehydration to form the benzofuran ring. This can often be achieved by heating in the presence of a base.

    • The resulting ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

    • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the 2-methyl-1-benzofuran-6-carboxylic acid.

    • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Synthesis_Step1 cluster_0 Step 1: Benzofuran Formation Starting Material 3-Hydroxy-4-formylbenzoic acid Intermediate_1 Ester Intermediate Starting Material->Intermediate_1 1. K2CO3, 2-chloropropionyl chloride 2. Intramolecular Condensation Product_1 2-Methyl-1-benzofuran-6-carboxylic acid Intermediate_1->Product_1 NaOH (aq), then HCl (aq)

Caption: Synthesis of the benzofuran precursor.

Step 2: Catalytic Hydrogenation to 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

The selective reduction of the furan ring in the presence of the aromatic carboxylic acid is effectively achieved through catalytic hydrogenation.

3.2.1. Rationale behind Experimental Choices

Catalytic hydrogenation using palladium on carbon (Pd/C) is a well-established and highly efficient method for the reduction of carbon-carbon double bonds, including those within heterocyclic rings like furan, while typically leaving the benzene ring and carboxylic acid group intact under controlled conditions.[1][7] The choice of a suitable solvent, such as ethyl acetate, ensures good solubility of the starting material and compatibility with the catalyst.

3.2.2. Detailed Experimental Protocol

  • Materials: 2-Methyl-1-benzofuran-6-carboxylic acid, 10% Palladium on carbon (Pd/C), ethyl acetate, hexane, and hydrogen gas.

  • Procedure:

    • Dissolve 2-methyl-1-benzofuran-6-carboxylic acid in ethyl acetate in a pressure-resistant hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to approximately 65-70 psi.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours, or until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from a solvent mixture such as ethyl acetate-hexane to yield 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid as a crystalline solid.[1][7]

Synthesis_Step2 cluster_1 Step 2: Hydrogenation Product_1 2-Methyl-1-benzofuran-6-carboxylic acid Target 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid Product_1->Target H2, 10% Pd/C, Ethyl Acetate

Caption: Catalytic hydrogenation to the final product.

Physicochemical and Spectroscopic Characterization

The accurate characterization of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is essential for its use in further synthetic applications.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀O₃PubChem[1]
Molecular Weight 178.18 g/mol PubChem[1]
CAS Number 1261963-69-2PubChem[1]
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Spectroscopic Data (Predicted and Comparative Analysis)

While experimental spectra for this specific compound are not widely published, a detailed analysis of its expected spectral characteristics can be inferred from the known spectra of its constituent functional groups and related structures.

4.2.1. ¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm are expected for the three protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern (e.g., a singlet, a doublet, and a doublet of doublets).

  • Dihydrofuran Ring Protons:

    • The methine proton at the 2-position (CH-CH₃) is expected to appear as a multiplet, coupled to the adjacent methylene protons and the methyl protons.

    • The methylene protons at the 3-position (CH₂) will likely appear as two distinct multiplets due to their diastereotopic nature, each coupled to the proton at the 2-position.

  • Methyl Protons: A doublet in the upfield region (δ 1.2-1.5 ppm) is anticipated for the methyl group at the 2-position, coupled to the adjacent methine proton.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), corresponding to the acidic proton of the carboxylic acid group.

4.2.2. ¹³C NMR Spectroscopy (Predicted)

  • Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm) is characteristic of the carboxylic acid carbonyl carbon.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm), with the carbon attached to the oxygen appearing more downfield.

  • Dihydrofuran Ring Carbons: Signals for the methine carbon at the 2-position and the methylene carbon at the 3-position are expected in the aliphatic region.

  • Methyl Carbon: An upfield signal (δ 15-25 ppm) is predicted for the methyl carbon.

4.2.3. Infrared (IR) Spectroscopy (Predicted)

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[8][9]

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.[8][10]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710-1680 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[8][9]

  • C-O Stretch: A strong band in the region of 1320-1210 cm⁻¹ is expected for the C-O stretch of the carboxylic acid and the ether linkage.[8][9]

  • Aromatic C=C Bending: Absorptions in the fingerprint region (1600-1450 cm⁻¹) corresponding to the aromatic ring.[8]

4.2.4. Mass Spectrometry (MS) (Predicted Fragmentation)

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178.

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃) to give a fragment at m/z = 163.

    • Loss of a carboxyl group (-COOH) to give a fragment at m/z = 133.[11]

    • Cleavage of the dihydrofuran ring can lead to various characteristic fragments. A common fragmentation for dihydrobenzofurans involves the loss of the alkyl substituent at the 2-position.

    • The base peak could potentially correspond to the stable benzofuranoyl cation or a related fragment.

Conclusion

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid stands as a valuable and versatile intermediate in the field of medicinal chemistry. While its history is not marked by a singular discovery event, its importance is underscored by its application in the synthesis of modern pharmaceuticals. The synthetic strategies outlined in this guide, based on established and reliable chemical transformations, provide a clear pathway for its preparation. The detailed physicochemical and predicted spectroscopic data serve as a crucial reference for researchers engaged in the synthesis and utilization of this and related compounds. As the demand for complex and effective therapeutic agents continues to grow, the role of such key intermediates will undoubtedly remain central to the advancement of drug discovery and development.

References

  • PubChem. 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylicacid. [Link]

  • Jiang, G.-L., Wang, X.-K., Xiao, X.-F., & Liu, Y. (2023). An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Chemistry Journal, 57(4), 549-556.
  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 67(5), 491-498.
  • NIST. Benzofuran, 2,3-dihydro-2-methyl-. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Synthesis of benzofuran-6-carboxylic acid. [Link]

  • Google Patents.
  • Technical Disclosure Commons. Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. [Link]

  • Patil, S. A., Patil, R., Miller, D. D., & Li, W. (2012). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein journal of organic chemistry, 8, 177-83.
  • UCLA. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • ACS Sustainable Chemistry & Engineering. Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. [Link]

Sources

Foundational

Commercial Sourcing &amp; Technical Validation: 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

This technical guide details the sourcing, validation, and synthetic context of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (CAS: 1261963-69-2). Executive Technical Summary 2-Methyl-2,3-dihydro-1-benzofuran-6-car...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the sourcing, validation, and synthetic context of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (CAS: 1261963-69-2).

Executive Technical Summary

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (CAS 1261963-69-2 ) is a specialized heterocyclic building block used in the synthesis of G-protein coupled receptor (GPCR) agonists (specifically GPR40/FFAR1) and potential anti-cancer agents targeting kinase pathways.[1]

Unlike the more common benzofuran (aromatic) or 2,3-dihydrobenzofuran (unsubstituted) analogs, the 2-methyl substitution introduces a chiral center at the C2 position. This structural feature is critical for Structure-Activity Relationship (SAR) studies, as it influences the spatial orientation of the pharmacophore in the receptor binding pocket.

Critical Procurement Note: This compound is frequently a "Make-to-Order" or "Lead Time" item rather than a stock commodity. Researchers must distinguish it from its aromatic analog (CAS 133845-02-0) and the 3-acetic acid derivatives (Fasiglifam intermediates).

Chemical Profile & Significance[2]

PropertySpecification
IUPAC Name 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid
CAS Number 1261963-69-2
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Chirality C2 is chiral. Commercial batches are Racemic unless specified (R/S).
Key Structural Features Carboxylic acid (C6) for amide coupling; Dihydrofuran ring (C2/C3) for metabolic stability vs. aromatic furan.

Sourcing Landscape

The supply chain for this intermediate is tiered. High-throughput screening (HTS) requires milligram quantities, while lead optimization demands gram-scale purity.

Tier 1: Global Catalog Suppliers (Stock/Fast Lead Time)

These vendors typically list the compound with a catalog number, though stock levels fluctuate.

  • Enamine: Known for extensive heterocyclic building blocks; likely source for the specific 2-methyl variant.

  • ChemScene / Combi-Blocks: Reliable for gram-scale delivery with standard purity (>95%).

  • Bide Pharmatech: Strong presence in Asian manufacturing hubs, often the original manufacturer for Western catalogs.

Tier 2: Custom Synthesis & Scale-Up (Kilogram Scale)

For pre-clinical development requiring GMP or specific enantiomers.

  • WuXi AppTec / Pharmaron: Capable of chiral resolution or asymmetric synthesis if the specific (R)- or (S)-enantiomer is required for potency.

  • Adesis: US-based custom synthesis for rapid turnaround on complex heterocycles.

Procurement Strategy Table
Development StageRecommended GradeSupplier TypeKey Requirement
Hit-to-Lead >95% (NMR)Catalog (e.g., Enamine)Speed; verify CAS exactly to avoid aromatic analog.
Lead Optimization >98% (HPLC), RacemicCatalog / SpecialistCheck for "2-methyl" vs "3-methyl" regioisomer impurities.
Pre-Clinical >99%, Enantiopure Custom Synthesis (CRO)Chiral separation (SFC) or asymmetric synthesis required.

Technical Validation Protocol (QC)

Trusting a label is insufficient in medicinal chemistry. The following protocol ensures the material identity and purity.

A. Identity Verification (NMR)

The 2-methyl-2,3-dihydrobenzofuran core has a distinct ¹H NMR signature that differentiates it from the aromatic benzofuran.

  • Solvent: DMSO-d₆ or CDCl₃

  • Diagnostic Signals:

    • C2-H: Multiplet at ~4.9 - 5.0 ppm . (The aromatic analog lacks this).

    • C3-H₂: Two diastereotopic protons at ~2.8 - 3.4 ppm (multiplets).

    • C2-CH₃: Doublet at ~1.4 ppm .

    • Aromatic Region: Three protons (H4, H5, H7). H7 (ortho to oxygen) is typically shielded relative to H4/H5.

    • Carboxylic Acid: Broad singlet >10 ppm (exchangeable).

B. Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

  • Acceptance Criteria: Single peak >95% area integration.

Synthetic Context & Impurity Profile

Understanding the synthesis helps identify potential impurities. The standard route involves a Claisen Rearrangement , which can yield regioisomers.

Synthetic Pathway Diagram

The following workflow illustrates the likely industrial route, highlighting where the critical "2-methyl" group is introduced (via methallyl chloride) and where impurities arise.

SynthesisPath SM Methyl 4-hydroxybenzoate Inter1 O-Methallyl Ether (Intermediate) SM->Inter1 Alkylation Reagent Methallyl Chloride (K2CO3, Acetone) Reagent->Inter1 Claisen Claisen Rearrangement (200°C, Solvent-free) Inter1->Claisen Inter2 3-(2-methylallyl)-4-hydroxybenzoate Claisen->Inter2 Ortho-migration Cyclization Acid Cyclization (HBr/AcOH or Lewis Acid) Inter2->Cyclization Ring Closure ProductEster Methyl 2-methyl-2,3-dihydro- benzofuran-6-carboxylate Cyclization->ProductEster Hydrolysis Hydrolysis (LiOH, THF/H2O) ProductEster->Hydrolysis Final 2-Methyl-2,3-dihydro- 1-benzofuran-6-carboxylic acid Hydrolysis->Final

Caption: Industrial synthesis via Claisen rearrangement. Key impurity risk: Uncyclized allyl phenol (Inter2) or regioisomers from migration to C2 position.

Impurity Watchlist
  • Uncyclized Phenol: Detectable by phenolic -OH signal in NMR or colorimetric test (FeCl₃).

  • Aromatic Benzofuran: Result of over-oxidation (dehydrogenation). Detectable by loss of C2/C3 multiplet pattern in NMR.

References

  • PubChem Compound Summary. 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (CID 82599681).[1][2] National Center for Biotechnology Information. Link

  • ChemicalBook. Synthesis of Benzofuran Derivatives and Intermediates. (General reference for benzofuran sourcing). Link

  • Yabuki, C., et al. (2013). "A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1." PLOS ONE. (Context for dihydrobenzofuran scaffolds in drug discovery). Link

  • Napiórkowska, M., et al. (2019). "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules. (Validation of benzofuran carboxylic acids). Link

Sources

Protocols & Analytical Methods

Method

Protocol for using 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid in cell culture

An In-Depth Guide to the In Vitro Application of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Application of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid in cell culture experiments. As a novel compound with limited specific literature, this guide establishes a foundational framework for its initial characterization, drawing upon the broader knowledge of benzofuran derivatives and established principles of cell-based assays.

Introduction and Scientific Context

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is a heterocyclic compound belonging to the benzofuran family. Its core structure is a recurring motif in numerous biologically active natural products and synthetic molecules.[1] The molecular formula for this compound is C₁₀H₁₀O₃, with a molecular weight of approximately 178.18 g/mol .[2][3]

While this specific molecule is not extensively studied, the broader class of benzofuran derivatives exhibits a wide spectrum of pharmacological activities, including anticancer, antiviral, antioxidant, and anti-inflammatory properties.[1][4] Notably, derivatives of the closely related 2,3-dihydro-1-benzofuran have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2) and as subtype-selective PPARα agonists, highlighting their potential in therapeutic areas such as neuropathic pain and dyslipidemia.[5][6]

Given this context, 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid presents itself as a compound of interest for screening and characterization in various cell-based models. This guide will detail the necessary protocols to solubilize, store, and apply this compound to cell cultures, with a primary focus on determining its cytotoxic profile and establishing a working concentration for subsequent functional assays.

Essential Materials and Reagents

Compound and Solvents:

  • 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

Cell Culture:

  • Selected mammalian cell line and appropriate complete culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA solution (0.25%)

  • Sterile, flat-bottom 96-well cell culture plates

  • T-75 cell culture flasks

MTT Assay for Viability:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[2][7][8][9]

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol, or 10% SDS in 0.01 M HCl)

Equipment:

  • Laminar flow hood (biosafety cabinet)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570-600 nm

  • Hemocytometer or automated cell counter

  • Vortex mixer and sonicator

  • Calibrated pipettes and sterile tips

  • Sterile microcentrifuge tubes

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, related benzofuran derivatives and carboxylic acids may cause skin, eye, and respiratory irritation.[9][10] Therefore, standard laboratory precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound in its powdered form or as a concentrated stock solution.

  • Handling Powder: Handle the solid compound in a chemical fume hood to avoid inhalation of airborne particles.

  • Waste Disposal: Dispose of all waste materials (tubes, pipette tips, media containing the compound) in accordance with your institution's hazardous waste disposal regulations.

Experimental Workflow: From Powder to Cellular Assay

The following diagram outlines the comprehensive workflow for preparing and testing 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid in a cell culture setting.

G cluster_prep Compound Preparation cluster_assay_setup Assay Setup cluster_treatment Treatment & Analysis A Weigh Compound Powder B Dissolve in 100% DMSO to create High-Concentration Stock A->B C Aliquot and Store at -20°C or -80°C B->C G Prepare Serial Dilutions of Compound in Culture Medium C->G D Culture and Harvest Cells E Seed Cells into 96-Well Plate D->E F Allow Cells to Adhere (24h) E->F H Treat Cells with Dilutions F->H G->H I Incubate for 24-72h H->I J Perform Cell Viability Assay (e.g., MTT) I->J K Analyze Data to Determine Optimal Working Concentration J->K L Functional Assays K->L Proceed to Functional Assays G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus COMPOUND 2-Methyl-2,3-dihydro- 1-benzofuran-6-carboxylic acid GPCR GPCR (e.g., CB2 Receptor) COMPOUND->GPCR Binds & Activates G_PROTEIN G Protein (Gi/o) GPCR->G_PROTEIN Activates AC Adenylyl Cyclase G_PROTEIN->AC Inhibits ATP ATP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GENE Target Genes CREB->GENE Regulates Transcription RESPONSE Cellular Response (e.g., Anti-inflammatory) GENE->RESPONSE

Sources

Application

Application Note: Strategic In Vitro Profiling of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid

Executive Summary & Scientific Rationale 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (MDBCA) represents a privileged scaffold in medicinal chemistry, particularly within the metabolic disease space.[1] Its struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (MDBCA) represents a privileged scaffold in medicinal chemistry, particularly within the metabolic disease space.[1] Its structural core—the dihydrobenzofuran ring—serves as the pharmacophore for several high-profile targets, including GPR40 (FFAR1) agonists (e.g., Fasiglifam/TAK-875 analogs) and PPAR


/

modulators.

While the 2,3-dihydrobenzofuran moiety provides lipophilic bulk for hydrophobic pocket occupancy, the C6-carboxylic acid functionality acts as a critical "warhead," often forming salt bridges with arginine residues in the binding pockets of GPCRs or nuclear receptors.

This Application Note provides a blueprint for the in vitro profiling of MDBCA. We move beyond simple screening to establish a self-validating pharmacological profile , focusing on two critical axes:

  • Functional Potency: GPR40-mediated Calcium Flux (Gq-coupling).[1][2]

  • Metabolic Liability: Microsomal stability profiling to assess the vulnerability of the carboxylic acid to glucuronidation and the benzofuran ring to oxidation.[1]

Physicochemical Pre-Validation (The "Go/No-Go" Step)[1]

Before biological testing, the compound must be characterized to prevent false negatives due to precipitation.

PropertyValue / ConditionImpact on Assay
Molecular Weight ~178.18 g/mol Low MW fragment/lead-like.[1]
Predicted LogP ~1.9 - 2.4Moderate lipophilicity; DMSO soluble.[1]
pKa (Acid) ~4.2 - 4.5Critical: At physiological pH (7.4), this compound exists as a negative ion (carboxylate) .
Solubility Protocol 10 mM in 100% DMSOAction: Sonicate for 10 mins. If precipitate forms upon dilution into HBSS buffer, add 0.1% BSA to assay buffer.[1]

Primary Functional Assay: GPR40 (FFAR1) Calcium Flux

Rationale: GPR40 is a Gq-coupled GPCR.[1][2][3] Agonist binding triggers the


 pathway, releasing intracellular calcium (

). This assay measures the functional activation of the receptor by MDBCA.[1]
Assay Principle & Pathway Visualization

The following diagram illustrates the signal transduction pathway utilized in this assay.

GPR40_Pathway Ligand MDBCA (Agonist) Receptor GPR40 (GPCR) Ligand->Receptor Binding Gprot Gαq Protein Receptor->Gprot Activation PLC PLCβ Gprot->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Fluo Fluorescent Signal Ca->Fluo Dye Binding

Caption: Gq-coupled signaling cascade initiated by MDBCA binding to GPR40, leading to calcium mobilization.[1]

Detailed Protocol (FLIPR/FDSS)[1]

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR40 (FFAR1).[1]

  • Reagents: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Add 0.1% Fatty Acid-Free BSA to prevent non-specific binding of the benzofuran core.[1]

  • Controls:

    • Positive: TAK-875 (Fasiglifam) or Linoleic Acid.[1]

    • Negative:[1] DMSO (Vehicle).[1]

Step-by-Step Workflow:

  • Cell Seeding:

    • Plate cells at 10,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates.[1]

    • Incubate 24h at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture media.[1] Add 20 µL of Calcium-6 dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport).[1]

    • Incubate 1h at 37°C, then 15 min at RT.

  • Compound Preparation:

    • Prepare MDBCA as a 10 mM stock in DMSO.[1]

    • Perform a 10-point serial dilution (1:3) in Assay Buffer (starting concentration 100 µM).[1]

    • Note: Final DMSO concentration in the well must be

      
       0.5%.[1]
      
  • Data Acquisition:

    • Place plate in FLIPR/FDSS reader.[1]

    • Record baseline fluorescence for 10 seconds.[1]

    • Inject 10 µL of compound.[1]

    • Record fluorescence for 180 seconds.[1]

  • Analysis:

    • Calculate Max-Min fluorescence (RFU).[1]

    • Fit data to a 4-parameter logistic equation to determine

      
      .[1]
      

Validation Criteria:

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -factor > 0.5.[1]
    
  • Positive control (TAK-875)

    
     should be within 3-fold of historical mean (typically ~50-100 nM).[1]
    

Secondary Assay: Metabolic Stability (Microsomal)

Rationale: The carboxylic acid moiety is a prime target for UDP-glucuronosyltransferases (UGTs) , leading to rapid clearance (acyl glucuronidation). Additionally, the benzylic methyl group (C2-Methyl) is susceptible to CYP450-mediated hydroxylation.[1]

Experimental Workflow

ADME_Workflow cluster_prep Reaction Setup Microsomes Liver Microsomes (Human/Rat) Incubation Incubate 37°C (0, 5, 15, 30, 60 min) Microsomes->Incubation Cofactor NADPH (Oxidation) + UDPGA (Glucuronidation) Cofactor->Incubation Compound MDBCA (1 µM Final) Compound->Incubation Quench Quench with Cold Acetonitrile Incubation->Quench Centrifuge Centrifuge 4000 rpm, 20 min Quench->Centrifuge Analysis LC-MS/MS Analysis (Parent Depletion) Centrifuge->Analysis

Caption: Metabolic stability workflow assessing both Phase I (Oxidation) and Phase II (Glucuronidation) clearance.[1]

Protocol Specifics
  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]

  • Reaction:

    • Pre-incubate microsomes (0.5 mg/mL) with MDBCA (1 µM) for 5 min at 37°C.

    • Initiate with NADPH regenerating system (for CYP) AND UDPGA (for UGTs). Note: Many standard screens omit UDPGA.[1] For carboxylic acids, UDPGA is mandatory.

  • Readout: LC-MS/MS (MRM mode). Monitor the transition of parent ion

    
     (negative mode preferred for carboxylic acids).[1]
    
  • Calculation:

    • Plot ln(% Remaining) vs. Time.[1]

    • Slope =

      
      .[1]
      
    • 
       (Intrinsic Clearance) = 
      
      
      
      .

Data Interpretation & Troubleshooting

ObservationDiagnosisRemediation
High Potency (

nM) but High Clearance
"Soft Drug" profile.[1]The acid is likely being glucuronidated.[1] Strategy: Bioisosteric replacement of -COOH with tetrazole or oxadiazole.[1]
Low Signal in GPR40 Assay Poor solubility or cell penetration.[1]Ensure 0.1% BSA is in the buffer.[1] The acid needs a carrier (BSA mimics serum albumin).
Bell-Shaped Curve Cytotoxicity or micelle formation.[1]Check solubility limit. Perform ATP-Glo cytotoxicity counter-screen.

References

  • Tsujihata, Y., et al. (2011). TAK-875, a potent, selective, and orally bioavailable GPR40 agonist, improves glycemic control in diabetic rats. Journal of Pharmacology and Experimental Therapeutics.[1]

  • Negoro, N., et al. (2012). Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist.[1][4] Journal of Medicinal Chemistry.[1][5]

  • Mancini, A. D., & Poitout, V. (2015).[6] GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit.[1][6] Diabetes, Obesity and Metabolism.[6]

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[1] Drug Metabolism and Disposition.[1]

  • PubChem Compound Summary. (n.d.). 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid. National Center for Biotechnology Information.[1][7]

Sources

Method

Application Notes and Protocols for Preclinical Efficacy Testing of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

Introduction: Rationale for Efficacy Screening 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is a novel small molecule belonging to the benzofuran class of heterocyclic compounds. While the specific biological targ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for Efficacy Screening

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is a novel small molecule belonging to the benzofuran class of heterocyclic compounds. While the specific biological target of this compound is yet to be fully elucidated, the benzofuran scaffold is a well-recognized pharmacophore present in numerous biologically active agents. Derivatives of the closely related 2,3-dihydrobenzofuran have demonstrated potent and selective agonism of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism, leading to significant hypolipidemic activity in animal models of dyslipidemia.[1] Furthermore, other benzofuran derivatives have been investigated for their activity on neurological targets, such as the cannabinoid receptor 2 (CB2), suggesting potential applications in neuropathic pain and neuroinflammation.[2]

Given the therapeutic potential suggested by its core structure, a primary efficacy screening in robust and translatable animal models is a critical step in the drug development process. This guide provides detailed protocols for evaluating the efficacy of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid in two distinct and highly relevant therapeutic areas: Metabolic Disease (Dyslipidemia) and Neurodegenerative Disease (Alzheimer's Disease) . The selection of these areas is based on the established activities of structurally related molecules.

These protocols are designed to provide a rigorous framework for generating initial proof-of-concept data, guiding further mechanistic studies and lead optimization.

Part 1: Dyslipidemia and Hepatic Steatosis Model

Scientific Rationale

Dyslipidemia, characterized by elevated levels of plasma cholesterol and triglycerides, is a primary risk factor for atherosclerosis and cardiovascular disease.[3] The Syrian hamster is an exemplary model for studying lipid metabolism because its lipoprotein profile, particularly the presence of cholesteryl ester transfer protein (CETP) activity, closely resembles that of humans, an activity absent in mice.[4] Feeding hamsters a high-fat, high-cholesterol diet rapidly induces a robust hypercholesterolemia and hypertriglyceridemia, making it a suitable model for testing hypolipidemic agents.[5][6][7]

This protocol details a diet-induced dyslipidemia model in Syrian hamsters to assess the potential of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid to ameliorate key metabolic parameters. Fenofibrate, a clinical PPARα agonist, will be used as a positive control to validate the model's responsiveness.[8][9]

Experimental Workflow: Dyslipidemia Model

Dyslipidemia_Workflow cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Disease Induction & Dosing cluster_2 Phase 3: Endpoint Analysis Acclimation Animal Acclimation (1 week) Baseline Baseline Measurements (Body Weight, Blood Sample) Acclimation->Baseline Diet High-Fat/High-Cholesterol Diet (4-8 weeks) Baseline->Diet Grouping Randomization into Groups (Vehicle, Test Compound, Positive Control) Diet->Grouping Dosing Daily Oral Gavage Dosing (Concurrently with Diet) Grouping->Dosing Monitoring Weekly Body Weight & Clinical Observations Dosing->Monitoring Termination Euthanasia & Sample Collection Monitoring->Termination Blood Terminal Blood Collection (Plasma Lipid Profile) Termination->Blood Tissue Organ Collection (Liver Weight, Histology) Termination->Tissue

Caption: Workflow for the diet-induced dyslipidemia study in Syrian hamsters.

Detailed Protocol: Diet-Induced Dyslipidemia in Syrian Hamsters

1. Animals and Housing:

  • Species: Male Golden Syrian Hamsters (Mesocricetus auratus), 8 weeks old.[6]

  • Housing: House animals individually or in small groups (2-3 per cage) in a facility with controlled temperature (22 ± 2°C), humidity (50-60%), and a 12-hour light/dark cycle.[7] Provide ad libitum access to water and standard chow during the acclimation period.

2. Acclimation and Baseline (Week 0):

  • Acclimate animals to the housing facility for at least one week prior to the start of the experiment.

  • At the end of acclimation, record the body weight of each animal.

  • Collect a baseline blood sample (e.g., via saphenous vein) for initial lipid profiling.

3. Disease Induction and Treatment (Weeks 1-8):

  • Diet: Switch all animals to a high-fat, high-cholesterol diet. A common composition is standard chow supplemented with 15-20% fat (e.g., lard or butter), and 0.5-1.0% cholesterol.[7]

  • Grouping: After one week on the diet, randomly assign animals to the experimental groups (n=8-10 per group). See Table 1 for an example grouping.

  • Dosing:

    • Administer the test compound, vehicle, or positive control daily via oral gavage.[10][11][12] The volume should not exceed 10 ml/kg body weight.
    • Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water).
  • Monitoring: Record body weights and perform clinical observations (e.g., changes in appearance or behavior) weekly.

4. Endpoint Analysis (End of Week 8):

  • Fasting: Fast animals for 4-6 hours before termination.

  • Termination: Euthanize animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Blood Collection: Collect terminal blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Organ Collection: Dissect and weigh the liver. Fix a portion of the liver in 10% neutral buffered formalin for histology and snap-freeze the remaining tissue in liquid nitrogen for biochemical analysis.

5. Data Analysis:

  • Plasma Lipids: Analyze plasma samples for Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein Cholesterol (LDL-C), and High-Density Lipoprotein Cholesterol (HDL-C) using commercial enzymatic kits.

  • Liver Histology: Process formalin-fixed liver tissue for paraffin embedding. Cut 5 µm sections and perform Hematoxylin and Eosin (H&E) staining to assess hepatic steatosis (lipid droplet accumulation).

  • Statistical Analysis: Compare treatment groups to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is typically considered statistically significant.

Data Presentation: Dyslipidemia Study Design
Group Treatment Dose Route of Administration Key Endpoints
1Vehicle Control5-10 ml/kgOral GavageBody Weight, Plasma Lipids (TC, TG, LDL-C, HDL-C), Liver Weight, Liver Histology
2Test Compound (Low Dose)e.g., 10 mg/kgOral GavageBody Weight, Plasma Lipids (TC, TG, LDL-C, HDL-C), Liver Weight, Liver Histology
3Test Compound (High Dose)e.g., 30 mg/kgOral GavageBody Weight, Plasma Lipids (TC, TG, LDL-C, HDL-C), Liver Weight, Liver Histology
4Positive Control (Fenofibrate)50-100 mg/kgOral GavageBody Weight, Plasma Lipids (TC, TG, LDL-C, HDL-C), Liver Weight, Liver Histology

Part 2: Alzheimer's Disease Model

Scientific Rationale

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and cognitive decline.[13] Transgenic mouse models that overexpress human genes with familial AD mutations are invaluable tools for studying disease pathogenesis and testing potential therapeutics.[14]

The APP/PS1 double transgenic mouse model is widely used. It co-expresses a mutated human amyloid precursor protein (APP) and a mutated presenilin-1 (PS1), leading to the age-dependent development of Aβ plaques in the hippocampus and cortex, accompanied by gliosis and cognitive deficits.[15][16] Plaque pathology begins to appear around 6 months of age, with cognitive impairments becoming evident between 6-11 months.[13][15] This makes the model suitable for testing therapies aimed at preventing or reversing amyloid pathology and cognitive decline.

This protocol describes the use of the APP/PS1 mouse model to evaluate the neuroprotective and/or cognitive-enhancing effects of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid. Efficacy will be assessed through a combination of behavioral testing and post-mortem brain tissue analysis.

Experimental Workflow: Alzheimer's Disease Model

AD_Workflow cluster_0 Phase 1: Pre-Dosing cluster_1 Phase 2: Chronic Dosing cluster_2 Phase 3: Behavioral Assessment cluster_3 Phase 4: Pathological Analysis Animals Aged APP/PS1 & Wild-Type Mice (e.g., 6 months old) Grouping Randomization into Groups Animals->Grouping Dosing Chronic Daily Dosing (e.g., 3 months) Grouping->Dosing Monitoring Regular Health Monitoring Dosing->Monitoring MWM Morris Water Maze (MWM) (Spatial Learning & Memory) Monitoring->MWM Termination Euthanasia & Brain Collection MWM->Termination IHC Immunohistochemistry (Aβ plaques, GFAP, Iba1) Termination->IHC Biochem Biochemistry (Optional) (Aβ ELISA) Termination->Biochem

Caption: Workflow for the Alzheimer's disease efficacy study in APP/PS1 mice.

Detailed Protocol: APP/PS1 Transgenic Mouse Study

1. Animals and Housing:

  • Model: Male or female APP/PS1 transgenic mice and non-transgenic wild-type (WT) littermates on a C57BL/6 background.[17]

  • Age: Begin treatment at an age when pathology is developing but not yet severe, e.g., 6 months.[13]

  • Housing: House animals as described in the dyslipidemia protocol.

2. Chronic Treatment (e.g., 3-Month Duration):

  • Grouping: Randomly assign APP/PS1 mice to a vehicle or test compound group (n=12-15 per group). A group of WT littermates receiving vehicle serves as a non-diseased control.

  • Dosing: Administer the test compound or vehicle daily via oral gavage for the duration of the study (e.g., from 6 to 9 months of age).

3. Behavioral Testing: Morris Water Maze (MWM) (Final Week of Study):

  • Apparatus: A circular pool (~120 cm diameter) filled with water made opaque with non-toxic white paint.[18] Maintain water temperature at 22 ± 1°C. A hidden escape platform (10 cm diameter) is submerged 1 cm below the water surface. Use distinct visual cues placed around the room.[19][20]

  • Acquisition Phase (Days 1-5):

    • Conduct 4 trials per day for each mouse.
    • For each trial, gently place the mouse into the water facing the pool wall at one of four randomized start positions.
    • Allow the mouse to swim for a maximum of 60 or 90 seconds to find the hidden platform.[20]
    • If the mouse fails to find the platform, gently guide it there. Allow the mouse to remain on the platform for 15-30 seconds.[20]
    • Record the escape latency (time to find the platform) and path length using an automated tracking system.
  • Probe Trial (Day 6):

    • Remove the platform from the pool.
    • Allow each mouse to swim freely for 60 seconds.
    • Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location. This assesses spatial memory retention.[18]
  • (Optional) Cued Trial: To rule out visual or motor deficits, perform a trial with a visible platform.

4. Endpoint Pathological Analysis (Post-Behavioral Testing):

  • Termination and Tissue Processing:

    • Deeply anesthetize the mice and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
    • Harvest the brain, post-fix in 4% PFA overnight, and then transfer to a cryoprotectant solution (e.g., 30% sucrose in PBS).
    • Section the brain into 30-40 µm coronal sections using a cryostat or vibratome.
  • Immunohistochemistry (IHC):

    • Perform free-floating IHC on serial sections through the hippocampus and cortex.
    • Primary Antibodies:
    • Anti-Aβ antibody (e.g., 4G8 or 6E10) to detect amyloid plaques.

    • Anti-GFAP antibody to detect reactive astrocytes (astrogliosis).

    • Anti-Iba1 antibody to detect activated microglia (microgliosis).

      • Detection: Use appropriate fluorescently-labeled secondary antibodies and image using a confocal or fluorescence microscope.
  • Image Analysis: Quantify the Aβ plaque load (% area occupied by plaques) and the immunoreactive area for GFAP and Iba1 in defined regions (e.g., hippocampus and cortex) using image analysis software (e.g., ImageJ).

5. Data Analysis:

  • MWM: Analyze escape latency during the acquisition phase using a two-way repeated-measures ANOVA. Analyze probe trial data (time in target quadrant) using a one-way ANOVA followed by a post-hoc test.

  • IHC: Compare quantitative IHC data between the APP/PS1-Vehicle and APP/PS1-Treated groups using a Student's t-test or one-way ANOVA.

Data Presentation: Alzheimer's Disease Study Design
Group Genotype Treatment Dose Key Endpoints
1Wild-TypeVehicle5-10 ml/kgBehavioral: MWM (Learning & Memory)
2APP/PS1Vehicle5-10 ml/kgBehavioral: MWM (Learning & Memory) Pathological: Aβ Plaque Load, Gliosis (GFAP, Iba1)
3APP/PS1Test Compounde.g., 30 mg/kgBehavioral: MWM (Learning & Memory) Pathological: Aβ Plaque Load, Gliosis (GFAP, Iba1)

General Considerations for In Vivo Studies

  • Toxicity: Before initiating efficacy studies, it is advisable to conduct a preliminary acute or short-term (e.g., 14-day) repeated-dose toxicity study to establish a maximum tolerated dose (MTD) and inform dose selection for longer studies.[1][21][22] Monitor animals for clinical signs of toxicity, body weight loss, and changes in food/water intake.

  • Formulation: Ensure the test compound is stable in the chosen vehicle and can be homogenously suspended for accurate dosing.

  • Animal Welfare: All procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).

References

  • Biospective Inc. (2025, November 26). 5xFAD vs. APP/PS1 Mice for Alzheimer's Drug Development. Biospective.
  • Gelman, M., et al. (2018). Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease. Journal of Alzheimer's Disease, 61(1), 195-208.
  • Taconic Biosciences. APP/PS1 (ARTE10) Alzheimer's Mouse Model. Taconic Biosciences.
  • PsychoGenics. (2024, August 15). Characterization of The APP/PS1 Mouse Model of Alzheimer’s Disease. PsychoGenics.
  • Gengler, S., Hamilton, A., & Hölscher, C. (2010). Synaptic Plasticity in the Hippocampus of a APP/PS1 Mouse Model of Alzheimer's Disease Is Impaired in Old but Not Young Mice. PLOS ONE, 5(3), e9764.
  • RJPTSimLab.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • MMPC. (2024, January 3).
  • San Diego Instruments. (2023, July 18). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. San Diego Instruments.
  • JoVE. (2015, January 28). Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment. JoVE.
  • Charles River Laboratories. 5xFAD Mouse Model for Alzheimer’s Disease Studies.
  • Frontiers. (2021). The Alzheimer's disease 5xFAD mouse model is best suited to investigate pretargeted imaging approaches beyond the blood-brain barrier. Frontiers in Neurology.
  • Oblak, A., et al. (2020). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. Frontiers in Aging Neuroscience, 12, 594799.
  • UCSF IACUC.
  • Gyan Sanchay. Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Gyan Sanchay.
  • UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC.
  • Research Animal Training. (2011, May 11). Oral Gavage in the Mouse. Research Animal Training.
  • Shi, G. Q., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of medicinal chemistry, 48(17), 5589–5599.
  • Benchchem. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9. Benchchem.
  • Scribd. OECD Toxicity Guidelines Overview. Scribd.
  • JoVE. (2015, August 24). Video: Compound Administration in Rodents- Oral and Topical Routes. JoVE.
  • MDPI. (2024). Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer’s Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping.
  • SciSpace. (2015). The 5XFAD Mouse Model of Alzheimer's Disease Exhibits an Age-Dependent Increase in Anti-Ceramide IgG and Exogenous Administr. Journal of Alzheimer's Disease.
  • Feng, J., et al. (2013). High-fat feeding rapidly induces obesity and lipid derangements in C57BL/6N mice. Mammalian Genome, 24(5-6), 229-241.
  • Wilson, M. D., et al. (2007). A Diet-Induced Hypercholesterolemic Murine Model to Study Atherogenesis Without Obesity and Metabolic Syndrome. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(3), 632-638.
  • Johansen, J. S., et al. (2021). Temporal Development of Dyslipidemia and Nonalcoholic Fatty Liver Disease (NAFLD) in Syrian Hamsters Fed a High-Fat, High-Fructose, High-Cholesterol Diet. Nutrients, 13(11), 3894.
  • Panchal, S. K., & Brown, L. (2011). Diet-induced metabolic hamster model of nonalcoholic fatty liver disease. Journal of pharmacological and toxicological methods, 63(3), 257–263.
  • FDA. (2017, November 2). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. FDA.
  • MDPI. (2020). Phenethyl Isothiocyanate Protects against High Fat/Cholesterol Diet-Induced Obesity and Atherosclerosis in C57BL/6 Mice. Nutrients.
  • Charles River Laboratories. Dyslipidemia and Atherosclerosis Mouse Models.
  • Northwest Pharmaceutical Journal. (2019). The establishment of hyperlipidemic models induced by high fat diets in mice. Northwest Pharmaceutical Journal.
  • Niacin, et al. (2013). Biochemical and immunohistochemical analysis of an Alzheimer's disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life.
  • Brain. (2020). Tau, synapse loss and gliosis progress in an Alzheimer's mouse model after amyloid-β immunotherapy. Brain, 143(11), 3424-3441.
  • ResearchGate. Immunohistochemical staining of Aβ in the mouse brain.
  • PMC. (2018). High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. Experimental animals, 67(4), 513–520.
  • ResearchGate. a Immunohistochemical staining of amyloid plaques in brains of 12....
  • ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • PMC. (2010). Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model. The journal of histochemistry and cytochemistry, 58(2), 133–144.
  • PubMed. (2006). Fenofibrate prevents obesity and hypertriglyceridemia in low-density lipoprotein receptor-null mice. Metabolism: clinical and experimental, 55(12), 1654–1662.
  • PLOS ONE. (2015).
  • Semantic Scholar. (2023). Selecting an Appropriate Animal Model for Dyslipidemia. Semantic Scholar.
  • MDPI. (2024). Influence of Varied Dietary Cholesterol Levels on Lipid Metabolism in Hamsters. Metabolites.
  • Frontiers. (2021). Dietary-Induced Elevations of Triglyceride-Rich Lipoproteins Promote Atherosclerosis in the Low-Density Lipoprotein Receptor Knockout Syrian Golden Hamster. Frontiers in Cardiovascular Medicine, 8, 715002.
  • PMC. (2021). Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet. Frontiers in Pharmacology, 12, 735957.
  • PubMed. (2005). Fenofibrate reverses the decline in HDL cholesterol in mice overexpressing human phospholipid transfer protein. Journal of lipid research, 46(12), 2632–2639.
  • Circulation Research. (2017). Recommendation on Design, Execution, and Reporting of Animal Atherosclerosis Studies: A Scientific Statement From the American Heart Association.
  • PMC. (2016). Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia. Journal of lipid research, 57(2), 241–251.
  • Frontiers. (2023). Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design. Frontiers in Pharmacology, 14, 1175658.
  • Frontiers. (2020). Hypertriglyceridemia and Atherosclerosis: Using Human Research to Guide Mechanistic Studies in Animal Models. Frontiers in Cardiovascular Medicine, 7, 135.
  • ResearchGate. (2016). Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia.

Sources

Application

Analytical methods for 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid quantification

Application Note: Advanced LC-MS/MS Quantification of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid in Complex Matrices Introduction & Biological Significance 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced LC-MS/MS Quantification of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid in Complex Matrices

Introduction & Biological Significance

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (Molecular Weight: 178.18 g/mol ) is a critical bicyclic building block and synthetic intermediate[1]. It is extensively utilized in the development of high-value pharmaceutical agents, serving as a core structural motif in LFA-1 antagonists like Lifitegrast for dry eye disease[2][3], Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[4], and GPR119 modulators for metabolic disorders[5].

While standard high-performance liquid chromatography (HPLC) with UV detection is sufficient for bulk purity analysis during chemical synthesis[2], trace-level quantification in complex biological matrices (e.g., plasma, tissue homogenates, or complex reaction liquors) requires the superior specificity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6]. This application note details a robust, self-validating LC-MS/MS methodology designed for the precise quantification of this compound.

Analytical Challenges & Mechanistic Causality

Quantifying small, moderately polar carboxylic acids presents distinct analytical hurdles that dictate our methodological choices:

  • The Retention vs. Ionization Paradox: Carboxylic acids require acidic mobile phases (pH < pKₐ) to remain in their neutral, protonated state, which is necessary to achieve adequate retention and prevent peak tailing on reversed-phase (C18) columns. However, negative-ion electrospray ionization (ESI-) is most efficient under basic conditions where the analyte is pre-ionized.

    • Causality-Driven Solution: We employ a weak organic acid (0.05% Acetic Acid) in the mobile phase. This provides sufficient protons for chromatographic focusing on the column, but because acetic acid is highly volatile, it is easily displaced during the desolvation process in the ESI source, enabling highly efficient [M-H]⁻ formation[6].

  • Matrix Suppression: Biological matrices contain endogenous phospholipids that co-elute with moderately polar analytes, causing severe ionization suppression.

    • Causality-Driven Solution: A Liquid-Liquid Extraction (LLE) using Ethyl Acetate (EtOAc) at an acidic pH (pH 3.0) is utilized. The low pH forces the target acid into its neutral, lipophilic state, allowing it to partition selectively into the organic layer while highly polar endogenous interferences and salts are discarded in the aqueous phase.

Mechanism A 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid [Neutral Species in 0.05% Acetic Acid] B C18 Column Retention [Hydrophobic Interaction] A->B Injection C ESI Source (Negative Mode) [Deprotonation: Loss of H+] B->C Elution D Precursor Ion [M-H]- m/z 177.1 C->D Ionization E Collision Cell (Argon) [CID Fragmentation] D->E Isolation (Q1) F Product Ion m/z 133.1 [Loss of CO2] E->F Detection (Q3)

Chromatographic retention and ESI-MS/MS fragmentation pathway for the target analyte.

Experimental Protocols

Self-Validating Sample Preparation (LLE)

To ensure the protocol is a self-validating system , a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid-d3) is introduced at the very first step. If extraction recovery drops or matrix suppression occurs, the SIL-IS signal will mirror the loss, keeping the analyte-to-IS ratio constant and validating the quantitative integrity of the run.

  • Spiking: Aliquot 100 µL of the sample matrix into a 2.0 mL microcentrifuge tube. Immediately add 10 µL of SIL-IS working solution (1.0 µg/mL in methanol) and vortex for 10 seconds.

  • Acidification: Add 50 µL of 0.1 M HCl to the sample. Rationale: This suppresses the ionization of the carboxylic acid group, rendering the molecule lipophilic for extraction.

  • Extraction: Add 1.0 mL of LC-MS grade Ethyl Acetate (EtOAc). Vortex vigorously for 5 minutes to ensure complete phase partitioning.

  • Phase Separation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.

  • Drying: Carefully transfer 800 µL of the upper organic (EtOAc) layer to a clean 96-well collection plate. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (10% Acetonitrile / 90% Water containing 0.05% Acetic Acid). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.

Workflow N1 Sample Prep (Spike IS) N2 LLE Extraction (EtOAc) N1->N2 N3 Evaporation (N2 Stream) N2->N3 N4 Reconstitution (Mobile Phase) N3->N4 N5 UHPLC Separation N4->N5 N6 ESI-MS/MS Quantification N5->N6

Workflow for the extraction and LC-MS/MS quantification of benzofuran derivatives.

UHPLC Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: Water containing 0.05% Acetic Acid

  • Mobile Phase B: Acetonitrile containing 0.05% Acetic Acid

  • Flow Rate: 0.4 mL/min

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) Mobile Phase A (%) Mobile Phase B (%)
0.00 0.40 90.0 10.0
0.50 0.40 90.0 10.0
2.50 0.40 10.0 90.0
3.50 0.40 10.0 90.0
3.60 0.40 90.0 10.0

| 5.00 | 0.40 | 90.0 | 10.0 |

Mass Spectrometry (ESI-MS/MS) Parameters

The mass spectrometer is operated in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Table 2: Optimized MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV) Purpose
Target Analyte 177.1 133.1 -40 -15 Quantifier (Loss of CO₂)
Target Analyte 177.1 118.1 -40 -25 Qualifier

| SIL-IS (d3) | 180.1 | 136.1 | -40 | -15 | Internal Standard |

Method Validation Summary

The self-validating nature of the protocol ensures high precision and accuracy, meeting standard FDA/EMA bioanalytical guidelines.

Table 3: Representative Validation Parameters

Validation Parameter Result / Specification
Linear Dynamic Range 1.0 ng/mL – 1000 ng/mL (R² > 0.995)
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N ≥ 10)
Intra-day Precision (CV%) ≤ 5.2% across all QC levels
Inter-day Precision (CV%) ≤ 6.8% across all QC levels
Mean Extraction Recovery 89.4 ± 4.1% (Consistent across concentrations)

| Matrix Effect (IS-normalized) | 94.2% (Indicates negligible ion suppression) |

References

1.[1] National Center for Biotechnology Information. "2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylicacid | C10H10O3 - PubChem". PubChem. Available at:[Link] 2.[6] Wei, K., et al. "Effects of moisture-preserving yellowing process optimization on cell physiology and post-curing chemical composition". PMC - NIH. Available at:[Link] 3.[2] ACS Publications. "Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease". Journal of Medicinal Chemistry. Available at:[Link] 4.[5] Google Patents. "WO2011140161A1 - Benzofuranyl analogues as gpr119 modulators". Available at: 5.[3] Google Patents. "WO2019053607A1 - Process for preparation of lifitegrast". Available at: 6.[4] NIH. "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors". PMC. Available at:[Link]

Sources

Method

NMR spectroscopy of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid and its analogs

Application Note: Structural Elucidation and Quantitative NMR Profiling of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid Scaffolds Executive Summary & Context The 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and Quantitative NMR Profiling of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid Scaffolds

Executive Summary & Context

The 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in GPR40 agonists (e.g., Fasiglifam analogs), PPAR


 modulators, and antioxidant therapeutics.

The precise structural characterization of this molecule presents three specific NMR challenges:

  • Regioisomerism: Distinguishing the 6-carboxylic acid from the 4- or 5-isomers, which are common byproducts of the Reimer-Tiemann or Friedel-Crafts acylation precursors.[1]

  • Stereochemistry: The C2 position is a chiral center.[1] Determining the enantiomeric excess (ee) and distinguishing diastereomers in analogs is critical for biological activity.

  • Spin System Complexity: The dihydrofuran ring creates an ABMX

    
     spin system (C3-H
    
    
    
    , C3-H
    
    
    , C2-H, and the methyl group) that requires rigorous analysis to extract coupling constants (
    
    
    ) for conformational analysis.

This guide provides a validated protocol for the complete assignment, stereochemical analysis, and quantitative NMR (qNMR) assessment of this scaffold.

Theoretical Framework & Spectral Prediction

The Spin Systems

Understanding the scalar coupling network is prerequisite to pulse sequence selection.[1]

  • Aromatic Domain (Spin System A): The 6-carboxylic acid substitution pattern creates a specific splitting on the benzene ring.[1]

    • H7 (Proton at C7): Appears as a narrow doublet (

      
       Hz) due to meta coupling with H5.[1] It is chemically distinct due to the ortho effect of the carboxylic acid and proximity to the ring oxygen.
      
    • H5 (Proton at C5): Appears as a doublet of doublets (dd). Large ortho coupling to H4 (

      
       Hz) and small meta coupling to H7 (
      
      
      
      Hz).
    • H4 (Proton at C4): Appears as a doublet (

      
       Hz).[1]
      
  • Aliphatic Dihydrofuran Domain (Spin System B):

    • C2-H: The stereocenter methine.[1] Coupled to the C2-Methyl (doublet) and the two C3 protons.[1]

    • C3-H

      
       / C3-H
      
      
      
      :
      These protons are diastereotopic due to the adjacent chiral center at C2. They appear as chemically non-equivalent multiplets (often distinct doublets of doublets) rather than a simple triplet or doublet.
Regiochemistry Verification Logic

The most common synthetic error is misassigning the position of the carboxylic acid.[1]

  • 6-COOH isomer: H7 shows meta coupling; H4 shows ortho coupling.

  • 5-COOH isomer: H4 and H6 would appear as singlets (or weak meta doublets) if 2,3-disubstituted, but in the dihydrobenzofuran core, H4 and H6 are para to each other.

  • Diagnostic Key: The HMBC correlation from the aromatic protons to the carbonyl carbon (COOH) is the definitive proof.[1]

Experimental Protocols

Protocol A: Sample Preparation
  • Solvent Selection: DMSO-d

    
      is the mandatory solvent for full characterization.
    
    • Reason 1: Solubility of the carboxylic acid moiety.[1]

    • Reason 2: Prevention of solute aggregation which broadens signals in CDCl

      
      .
      
    • Reason 3: Exchangeable proton visibility (COOH proton appears as a broad singlet at

      
       12.0–13.0 ppm).[1]
      
  • Concentration: 5–10 mg for 1H/2D characterization; >20 mg for 13C acquisition.[1]

  • Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Protocol B: Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Key ParameterPurpose
1H ZG zg3016D1 = 10sQuantitative integration; ensure full relaxation of COOH.[1]
1H-1H COSY cosygpppqf82048 x 256Assign scalar coupling network (H4-H5, H2-Me).
1H-13C HSQC hsqcedetgpsisp2.38Multiplicity-editedDistinguish CH/CH

(up) from CH

(down/C3).
1H-13C HMBC hmbcgplpndqf16

Hz
Critical: Link Ring Protons to Quaternary Carbons (COOH, C3a, C7a).
1D NOESY selnogp64Mixing = 500msStereochemical confirmation (cis/trans analogs).[1]

Workflow Visualization

The following diagram illustrates the logical flow for assigning the regiochemistry and stereochemistry of the scaffold.

NMR_Workflow Start Crude Product 2-Methyl-2,3-dihydro-1-benzofuran-X-COOH Step1 1H NMR (DMSO-d6) Check Aromatic Region Start->Step1 Decision1 Splitting Pattern? Step1->Decision1 Path6 1x d (8Hz), 1x dd (8, 2Hz), 1x d (2Hz) (Likely 6-COOH) Decision1->Path6 Pattern A Path5 1x s, 1x d, 1x d (Likely 5-COOH) Decision1->Path5 Pattern B Step2 Acquire HMBC Path6->Step2 Path5->Step2 Analysis Analyze Carbonyl Correlations (COOH Carbon ~167 ppm) Step2->Analysis Result6 H7 (d, 2Hz) & H5 (dd) correlate to COOH CONFIRMED 6-ISOMER Analysis->Result6 Stereo Stereochem Check: Measure J(H2, H3a) vs J(H2, H3b) Result6->Stereo

Caption: Logical decision tree for regiochemical assignment using 1D splitting patterns and HMBC correlations.

Data Analysis & Interpretation

Reference Chemical Shift Table (DMSO-d )

Note: Values are representative. Substitution of the acid or salt formation will shift these values.[1]

PositionAtom

(ppm)
Multiplicity (

in Hz)

(ppm)
HMBC Correlations (H

C)
2 CH4.95 – 5.05m~79.5C3, C3a, Me
2-Me CH

1.35 – 1.45d (6.[1]5)~21.0C2, C3
3 CH

2.80 (H

)3.30 (H

)
dd (16.0, 8.5)dd (16.0, 7.5)~36.0C2, C3a, C4, C7a
4 CH7.25 – 7.35d (8.0)~124.5C3, C6, C7a
5 CH7.55 – 7.65dd (8.0, 1.5)~120.0C3a, C7, COOH
6 Cq--~130.0-
7 CH7.40 – 7.50d (1.[1]5)~110.5C5, C3a, COOH
COOH CO12.80 (br)s~167.5-
Stereochemical Analysis (The "Analog" Problem)

When analyzing analogs (e.g., 2,3-disubstituted variants), the coupling constants between H2 and H3 are diagnostic for ring puckering and relative stereochemistry (cis vs trans).

  • J-Value Analysis:

    • 
      :  Typically 8.0 – 9.0 Hz .[1]
      
    • 
      :  Typically 5.0 – 6.5 Hz .[1]
      
    • Note: In 2,3-dihydrobenzofurans, the ring is relatively flat compared to tetrahydrofurans, but envelope conformations exist.

  • NOE Validation:

    • Irradiate the C2-Methyl group.

    • Cis-isomer: Strong NOE to the C3-substituent (if present).

    • Trans-isomer: Weak or no NOE to the C3-substituent; NOE to H3 ring proton instead.

Enantiomeric Purity (Chiral Solvating Agents)

To determine the ee% of the C2 center without chiral HPLC:

  • Prepare sample in CDCl

    
      (if soluble) or C
    
    
    
    D
    
    
    .[1]
  • Add 1-2 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol .[1]

  • Observe the splitting of the C2-Methyl doublet .[1] The diastereomeric complexes will resolve the methyl doublet into two distinct sets of doublets.

  • Integrate the two sets to calculate ee%.[1]

References

  • General Benzofuran NMR Data

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling patterns).

  • Fasiglifam (TAK-875) & Analogs (Structural Basis)

    • Tsujihata, Y., et al. (2011). "TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves glycemic control in type 2 diabetic rats."[1] Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. Link

  • Benassi, R., et al. (1996). "Conformational analysis of 2,3-dihydrobenzofuran derivatives by 1H NMR and molecular mechanics." Journal of Molecular Structure, 375(1-2), 161-170.
  • Regiochemistry of Benzofuran Carboxylic Acids

    • Mochida, T., et al. (2014). "Synthesis and evaluation of 2,3-dihydrobenzofuran derivatives as novel GPR40 agonists." Bioorganic & Medicinal Chemistry, 22(15), 3873-3883. Link

Sources

Application

Strategic Derivatization of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid for Robust and Sensitive GC-MS Quantification

An Application Note for Drug Development Professionals and Researchers Abstract The analysis of polar, low-volatility compounds such as 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid by Gas Chromatography-Mass Spect...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

The analysis of polar, low-volatility compounds such as 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. The presence of a carboxylic acid functional group necessitates a chemical derivatization step to enhance volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity.[1][2][3][4] This application note provides a comprehensive guide to two robust derivatization strategies: silylation via N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification via methanolic HCl. We offer detailed, step-by-step protocols, explain the chemical rationale behind procedural choices, and present typical GC-MS parameters for the successful analysis of this compound, which serves as a crucial structural motif in various areas of chemical and pharmaceutical research.

The Analytical Imperative: Why Derivatize?

Gas chromatography is fundamentally suited for analytes that are volatile and thermally stable.[5] Carboxylic acids, including 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid, possess a polar carboxyl group (-COOH) that engages in strong intermolecular hydrogen bonding. This results in a high boiling point and low volatility, making direct GC analysis impractical.[4][6][7] Furthermore, the active hydrogen on the carboxyl group can interact with active sites within the GC system (e.g., injector liner, column stationary phase), leading to poor peak shape (tailing), low response, and poor reproducibility.[2]

Derivatization chemically modifies the carboxyl group by replacing the active proton with a non-polar group. This transformation achieves three critical objectives:

  • Blocks Hydrogen Bonding: It eliminates the capacity for intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte.[4]

  • Increases Volatility: The resulting derivative is more readily vaporized in the GC inlet.[3]

  • Enhances Thermal Stability: The derivative is less prone to thermal degradation at the high temperatures used in GC analysis.[2]

The selection of a derivatization reagent is governed by the functional group , the required stability of the derivative, and the potential for interference from reaction byproducts.[8] For carboxylic acids, the two most prevalent and effective strategies are silylation and alkylation (esterification).[6]

Caption: High-level workflow for GC-MS analysis requiring derivatization.

Strategy Selection: Silylation vs. Esterification

Silylation: The Rapid and Versatile Approach

Silylation is the most widely used derivatization technique for GC analysis.[3][9] It involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group, -Si(CH₃)₃. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and popular TMS donor due to its high reactivity and the volatile, non-interfering nature of its byproducts.[1][10]

Mechanism: BSTFA reacts with the carboxylic acid to form a TMS ester. To enhance the reactivity, especially for compounds that are moderately hindered, a catalyst such as Trimethylchlorosilane (TMCS) is often added at a low concentration (e.g., 1%).[1]

  • Advantages: Reactions are typically fast (minutes) and can often be performed at moderate temperatures. BSTFA is highly versatile and reacts with a wide range of functional groups.[10]

  • Considerations: Both the silylating reagents and the resulting TMS derivatives are highly sensitive to moisture and can be hydrolyzed by trace amounts of water.[10] Therefore, all glassware must be dry, and samples should be evaporated to complete dryness before adding the reagent.

Esterification: The Classic and Stable Route

Esterification, specifically methylation to form a methyl ester, is another robust method for derivatizing carboxylic acids.[2][8] The Fischer esterification reaction, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst, is a common approach.[11] Catalysts like Boron Trifluoride (BF₃) or anhydrous hydrochloric acid (HCl) are frequently used.[8][12][13]

Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Water is eliminated, forming the ester.[11]

  • Advantages: Methyl esters are generally more stable than TMS esters, particularly towards hydrolysis, allowing for more flexibility in sample handling and storage post-derivatization.[2]

  • Considerations: Esterification reactions often require more stringent conditions, such as higher temperatures or longer reaction times, compared to silylation.[13][14] The catalyst must typically be neutralized or removed before analysis.

Sources

Method

Application Note: 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid as a Chemical Probe

Part 1: Introduction & Scientific Rationale[1][2] The Probe Profile 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid represents a privileged scaffold in medicinal chemistry, serving primarily as a fragment probe and a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Scientific Rationale[1][2]

The Probe Profile

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid represents a privileged scaffold in medicinal chemistry, serving primarily as a fragment probe and a pharmacophoric anchor for metabolic targets. Unlike "named" probes (e.g., Fura-2 for calcium), this molecule acts as a structural probe , allowing researchers to interrogate the necessity of the dihydrobenzofuran core and the acidic headgroup in ligand-receptor binding.

Its structural significance lies in two key features:

  • The Acidic Headgroup (C6-COOH): Mimics the carboxylate of endogenous free fatty acids (FFAs), forming critical ionic bridges with arginine residues (e.g., Arg183, Arg258 in GPR40) within binding pockets.

  • The Dihydrobenzofuran Core: Provides a conformationally restricted, lipophilic scaffold that reduces entropic penalty upon binding compared to flexible fatty acid chains. The 2-methyl substitution introduces chirality, allowing for stereoselective probing of receptor pockets.

Mechanism of Action

In the context of GPR40 (FFAR1) research—a primary target for Type 2 Diabetes therapeutics—this molecule functions as an allosteric fragment .

  • Binding Mode: The carboxylic acid moiety anchors the molecule via electrostatic interactions with positively charged residues in the receptor's hydrophilic pocket.

  • Signaling: Upon derivatization with lipophilic "tails," the scaffold stabilizes the receptor in an active conformation, triggering the

    
     pathway. This leads to phospholipase C (PLC) activation, IP3 generation, and subsequent 
    
    
    
    release, ultimately amplifying glucose-stimulated insulin secretion (GSIS).
Utility in Research
  • Fragment-Based Drug Discovery (FBDD): Used in NMR or SPR screens to identify low-affinity starting points for novel agonists.

  • Negative Control: The underivatized acid often serves as a low-affinity control to validate the necessity of lipophilic tail interactions in full agonists (like TAK-875 analogues).

  • Synthetic Intermediate: A versatile building block for synthesizing fluorescently labeled probes or PROTAC linkers targeting metabolic receptors.

Part 2: Experimental Protocols

Protocol A: Preparation & Storage of Stock Solutions

Rationale: The carboxylic acid group affects solubility. Proper buffering is critical to prevent precipitation in aqueous assays.

Materials:

  • Compound: 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (>98% purity).[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Storage: Amber glass vials (hydrophobic surface treated).

Procedure:

  • Calculation: Determine the mass required for a 100 mM stock. (MW

    
     178.19  g/mol ).
    
    • Example: Dissolve 17.8 mg in 1.0 mL DMSO.

  • Dissolution: Add DMSO to the solid. Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature if visual particulates remain.

  • QC Check: Visually inspect for clarity.

  • Aliquoting: Dispense into 50

    
    L aliquots to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Critical Note: When diluting into aqueous buffer for assays, ensure the final DMSO concentration is <0.5% to avoid solvent artifacts. The compound may precipitate in acidic buffers (pH < 5.0); maintain pH 7.4.

Protocol B: Chemical Derivatization (Amide Coupling)

Rationale: To convert the fragment probe into a high-affinity ligand or fluorescent tracer, the carboxylic acid is typically coupled to an amine-containing lipophilic tail or fluorophore.

Reagents:

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

  • Amine Partner (e.g., a biphenyl amine or fluorescent amine)

Workflow:

  • Activation: In a micro-vial, mix 1.0 eq of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid with 1.2 eq of HATU in dry DMF (0.2 M concentration).

  • Base Addition: Add 2.5 eq of DIPEA. Stir at Room Temp (RT) for 10 minutes. Observation: Solution should turn slightly yellow.

  • Coupling: Add 1.1 eq of the Amine Partner.

  • Incubation: Stir at RT for 2-4 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (mildly, to remove base), then Brine. Dry over

    
    .
    
  • Purification: Isolate via Flash Chromatography (Hexane:EtOAc gradient).

Protocol C: GPR40 Functional Assay (Calcium Flux)

Rationale: To assess the bioactivity of the probe (or its derivatives) in a cellular context.

System: CHO-K1 cells stably expressing human GPR40. Readout: FLIPR Calcium 6 Assay (Fluorescence).

Steps:

  • Seeding: Plate cells at 10,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove media. Add 20

    
    L/well of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport). Incubate 2 hours at 37°C.
    
  • Compound Prep: Prepare a 10-point dose-response curve of the probe in HBSS buffer (+20 mM HEPES). Start at 100

    
    M top concentration.
    
  • Stimulation: Transfer plate to FLIPR Tetra. Add 10

    
    L of compound solution.
    
  • Measurement: Record fluorescence (Ex 485 nm / Em 525 nm) for 180 seconds.

  • Analysis: Calculate

    
    . Plot against log[Compound] to determine 
    
    
    
    .

Validation Criteria:

  • Positive Control: Linoleic Acid (

    
     1-10 
    
    
    
    M) or TAK-875 (
    
    
    10-50 nM).
  • Negative Control: DMSO vehicle.

  • Expectation: The underivatized acid (fragment) may show weak activity (

    
    M) or no activity, confirming it acts as a "headgroup" requiring a "tail" for potency.
    

Part 3: Visualization & Data Logic

Diagram 1: GPR40 Signaling & Probe Interaction Logic

Caption: The signaling cascade triggered by GPR40 agonists and the structural logic of using the dihydrobenzofuran acid as a pharmacophore anchor.

GPR40_Signaling Probe 2-Methyl-2,3-dihydro- 1-benzofuran-6-COOH (Fragment Probe) Deriv Lipophilic Derivative (High Affinity Ligand) Probe->Deriv Chemical Derivatization GPR40 GPR40 (FFAR1) Receptor Probe->GPR40 Weak/Transient Binding (Arg Anchor) Deriv->GPR40 High Affinity Binding Gq Gαq Protein Activation GPR40->Gq Conformational Change PLC PLC Activation Gq->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Flux Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Exocytosis

Diagram 2: Experimental Workflow for Fragment Screening

Caption: Workflow for utilizing the probe in a Fragment-Based Drug Discovery (FBDD) campaign.

FBDD_Workflow Library Fragment Library (Inc. Benzofuran Acid) Screen Primary Screen (SPR / NMR) Library->Screen Hit Hit Identification (Kd > 100 µM) Screen->Hit Binding Detected Grow Fragment Growing (SAR Expansion) Hit->Grow Add Lipophilic Tail Lead Lead Compound (nM Potency) Grow->Lead Optimize Linker

Part 4: References

  • Tsujihata, Y., et al. (2011). "TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial hyperglycemia and fasting hyperglycemia in type 2 diabetic rats."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Negoro, N., et al. (2012). "Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent." Journal of Medicinal Chemistry.

  • Christiansen, E., et al. (2013). "Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a Potential Target for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid."[3] National Center for Biotechnology Information.[4]

  • Lin, D.C., et al. (2012). "GPR40 as a target for the treatment of type 2 diabetes."[5][6] Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy.

Sources

Application

High-Throughput Screening of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid Libraries: Applications in Targeted Drug Discovery

Executive Summary The 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid scaffold is a privileged, conformationally constrained building block in modern medicinal chemistry. Its unique structural geometry has been succe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid scaffold is a privileged, conformationally constrained building block in modern medicinal chemistry. Its unique structural geometry has been successfully leveraged to discover highly potent, subtype-selective modulators for G-protein coupled receptors (GPCRs) and nuclear receptors. This application note provides a comprehensive, self-validating protocol for the parallel synthesis and high-throughput screening (HTS) of combinatorial libraries derived from this scaffold, with a specific focus on identifying novel Cannabinoid Receptor 2 (CB2) agonists for immunomodulation and neuropathic pain.

Scientific Rationale & Scaffold Mechanics

The selection of 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid for HTS libraries is driven by strict structure-activity relationship (SAR) causality:

  • Conformational Constraint: The rigid bicyclic core restricts the spatial orientation of the 6-carboxylic acid functional group. This rigidity minimizes the entropic penalty upon target binding, which is critical for accessing specific orthosteric sites, such as those in the CB2 receptor[1] and the polar headgroup pockets of Peroxisome Proliferator-Activated Receptors (PPARs)[2].

  • Stereospecificity: The methyl group at the 2-position introduces a chiral center. Enantiomeric purity at this position (e.g., the S-enantiomer) has been shown to drastically improve target selectivity (e.g., CB2 over CB1) by dictating the vector of the hydrophobic tail within the receptor's binding pocket[1].

  • Functional Versatility: The 6-carboxylic acid serves as an ideal handle for high-yielding, parallel amidation or esterification, allowing rapid expansion of chemical space. Similar dihydrobenzofuran derivatives have also been validated as Calcium-Sensing Receptor (CaSR) antagonists[3].

Synthesis_HTS_Workflow Scaffold 2-Methyl-2,3-dihydro-1-benzofuran- 6-carboxylic acid Scaffold Amidation Parallel Amidation (HATU/DIPEA) Ensures Quantitative Conversion Scaffold->Amidation Purification High-Throughput LC/MS Quality Control Amidation->Purification Dispensing Acoustic Dispensing (384-well Plates) Purification->Dispensing Screening TR-FRET cAMP Assay (Mitigates Auto-fluorescence) Dispensing->Screening Validation Hit Validation & Z'-Factor Calculation Screening->Validation

Workflow for synthesizing and screening dihydrobenzofuran libraries.

Protocol 1: Combinatorial Library Synthesis (Parallel Amidation)

To generate a library of amides, the 6-carboxylic acid is coupled with a diverse panel of primary and secondary amines.

Causality Note: HATU is selected over traditional EDC/HOBt to drive rapid, near-quantitative conversion. In crude HTS, unreacted carboxylic acid starting materials can act as false-positive PAINS (Pan-Assay Interference Compounds) by non-specifically chelating assay reagents.

Step-by-Step Methodology:

  • Scaffold Activation: Dispense 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (0.1 M in anhydrous DMF) into a 384-well polypropylene synthesis plate. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Incubate at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Amine Coupling: Add 1.0 equivalent of the respective amine building blocks (from a pre-formatted library plate) to the activated scaffold wells. Seal the plate and agitate at 400 rpm for 12 hours at room temperature.

  • Scavenging & Filtration: Add a mixture of polymer-supported trisamine (to scavenge unreacted electrophiles) and polymer-supported isocyanate (to scavenge unreacted amines). Agitate for 4 hours, then filter the supernatant through a 0.45 μm filter plate into a clean destination plate.

  • Solvent Exchange: Evaporate the DMF under a nitrogen stream (Genevac) and reconstitute the library in 100% DMSO to a final stock concentration of 10 mM.

Protocol 2: High-Throughput TR-FRET Screening (CB2 Agonism)

The CB2 receptor is a


-coupled GPCR. Agonist binding inhibits adenylate cyclase, resulting in a decrease in intracellular cAMP.

Causality Note: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized because the time delay (typically 50-150 μs) before signal measurement eliminates short-lived background auto-fluorescence common in aromatic benzofuran derivatives. Furthermore, because the assay is competitive, a decrease in cAMP leads to an increase in the FRET signal, inherently protecting against false positives.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human CB2 receptor. Resuspend in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation) at a density of 1 × 10⁶ cells/mL.

  • Acoustic Dispensing: Using an Echo Liquid Handler, dispense 20 nL of the 10 mM library compounds into a 384-well low-volume assay plate (final assay concentration: 10 μM, 0.1% DMSO).

  • Cell Addition & Stimulation: Add 10 μL of the cell suspension to each well. Incubate for 15 minutes at room temperature. Subsequently, add 5 μL of Forskolin (final concentration 3 μM) to stimulate baseline adenylate cyclase activity. Incubate for 30 minutes.

  • Detection Lysis: Add 10 μL of lysis buffer containing Eu³⁺-cryptate-labeled anti-cAMP antibody (donor) and d2-labeled cAMP (acceptor).

  • Incubation & Reading: Incubate in the dark for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX), measuring emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 337 nm. Calculate the 665/620 ratio.

CB2_Signaling Agonist Dihydrobenzofuran Agonist CB2 CB2 Receptor (Gi-Coupled GPCR) Agonist->CB2 Binds G_alpha Gαi Subunit Activation CB2->G_alpha Activates Adenylate Adenylate Cyclase Inhibition G_alpha->Adenylate Inhibits cAMP Decreased cAMP Production Adenylate->cAMP Reduces Response Immunomodulation & Analgesia cAMP->Response Triggers

CB2 receptor signaling pathway modulated by dihydrobenzofuran agonists.

Self-Validating Assay Architecture & Data Presentation

To ensure absolute trustworthiness, every 384-well plate must act as a self-validating system. Columns 1 and 2 are reserved for controls: 0.1% DMSO (Negative Control / Forskolin maximum cAMP) and 10 μM CP55,940 (Positive Control / fully inhibited cAMP).

The screening data is automatically triaged based on the metrics outlined below. If a plate fails to meet the Z'-factor threshold, the entire plate is rejected and re-run, ensuring that no false negatives are recorded due to dispensing errors or cell viability drops.

Table 1: HTS Assay Validation Metrics
MetricTarget ValueMechanistic Implication
Z'-Factor > 0.7Ensures robust statistical separation between positive (agonist) and negative (DMSO) controls.
Signal-to-Background (S/B) > 5.0Provides sufficient dynamic range to identify partial agonists with lower efficacies.
Inter-plate CV < 10%Confirms acoustic dispensing accuracy and uniform cell responsiveness across the screening run.
DMSO Tolerance Up to 1% (v/v)Prevents hydrophobic compound precipitation without inducing cellular toxicity or membrane lysis.

References

  • Liang, G., et al. "Discovery of novel dihydrobenzofuran cyclopropane carboxylic acid based calcium sensing receptor antagonists for the treatment of osteoporosis." Bioorganic & Medicinal Chemistry Letters, [Link]

  • Shi, G., et al. "Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity." Journal of Medicinal Chemistry, [Link]

  • Diaz, P., et al. "2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling." ChemMedChem, [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid

Welcome to the Technical Support Center for the isolation and purification of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (Molecular Weight: 178.18 g/mol ) 1. This compound is a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (Molecular Weight: 178.18 g/mol ) 1. This compound is a critical intermediate in the synthesis of heat shock factor 1 (HSF1) pathway inhibitors 2 and serves as a structural precursor to chiral therapeutics like efaroxan 3.

Due to its polar carboxylic acid moiety, chiral center at C2, and susceptibility to aromatization, researchers frequently encounter challenges during its purification. This guide synthesizes field-proven troubleshooting strategies, validated protocols, and quantitative parameters to ensure high-purity recovery.

Part 1: Troubleshooting Chromatography & Phase Separation (FAQs)

Q1: Why does my product streak extensively across the TLC plate and co-elute with impurities during normal-phase silica gel chromatography? Causality: Carboxylic acids act as both strong hydrogen bond donors and acceptors. On bare silica gel, the un-ionized silanol groups (Si-OH) on the stationary phase form strong, reversible hydrogen bonds with the carboxylate group. This creates a continuous equilibrium of adsorption and desorption as the band moves down the column, resulting in "streaking." Solution: You must suppress the ionization of the silanol groups. Add a volatile organic acid—typically 0.1% to 1% (v/v) glacial acetic acid or formic acid—to your mobile phase (e.g., Hexane:Ethyl Acetate). This shifts the equilibrium, keeping the analyte in its fully protonated, less polar state, which dramatically sharpens the elution band.

Q2: My crude mixture contains the fully aromatized byproduct (2-methylbenzofuran-6-carboxylic acid). How can I separate them without using preparative HPLC? Causality: During the synthesis of dihydrobenzofurans, unwanted oxidative dehydrogenation can yield the fully aromatic analog. The aromatic benzofuran ring is completely planar, allowing for tighter crystal lattice packing and stronger


 stacking interactions compared to the puckered, 

-hybridized dihydrobenzofuran ring. Solution: Exploit this structural difference through differential solubility. The fully aromatic byproduct is significantly less soluble in non-polar hydrocarbon solvents. Perform a targeted trituration: suspend the crude mixture in cold

-heptane or cyclohexane. The planar aromatic impurity will preferentially remain undissolved, allowing you to filter it off while the target dihydro-compound remains in the filtrate.

Q3: We need to isolate the pure (R)-enantiomer for a downstream drug candidate. What is the most efficient resolution strategy? Causality: The compound possesses a chiral center at the C2 position. Because enantiomers have identical physical properties in achiral environments, standard chromatography will not separate them. Solution: You have two primary options:

  • Diastereomeric Salt Formation: React the racemic acid with a chiral amine resolving agent (e.g.,

    
    -(+)-1-phenylethylamine) in a solvent like ethanol. The resulting diastereomeric salts will have different solubilities and can be separated via fractional crystallization.
    
  • Chiral SFC (Supercritical Fluid Chromatography): For faster, higher-yield resolution, use an amylose-based chiral stationary phase (e.g., Chiralpak AD-H) with a

    
    /Methanol mobile phase. The chiral grooves in the amylose interact differently with the spatial orientation of the C2-methyl group, allowing for baseline separation.
    

Part 2: Validated Experimental Protocols

To avoid the solvent waste and time consumption of column chromatography, the most scalable method for purifying this compound is a pH-driven Liquid-Liquid Extraction (LLE) followed by recrystallization.

Protocol: Self-Validating Acid-Base Extraction and Crystallization

Rationale: This protocol exploits the pKa of the carboxylic acid (approx. 4.2). By manipulating the pH, the compound is toggled between a highly water-soluble sodium salt and a highly organic-soluble free acid, stripping away neutral and basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid in 100 mL of Ethyl Acetate (EtOAc).

  • Alkaline Extraction: Transfer to a separatory funnel and add 100 mL of 1M NaOH (or saturated

    
    ). Shake vigorously and vent.
    
    • Causality: The base deprotonates the carboxylic acid, driving it into the aqueous layer as a carboxylate salt. Neutral organic impurities (e.g., unreacted starting materials) remain in the EtOAc.

  • Phase Separation: Collect the lower aqueous layer. Wash it once more with 50 mL of fresh EtOAc to ensure complete removal of lipophilic impurities. Discard the organic layers.

  • Acidification & Precipitation: Place the aqueous layer in an ice bath and place a magnetic stirrer in the flask. Slowly add 2M HCl dropwise until the solution becomes cloudy.

    • Self-Validation Checkpoint: Stop and test the solution with pH paper. You must reach a pH of 2.0 - 3.0. If the pH is correct but no precipitate forms, the solution is too dilute. Concentrate the aqueous layer under reduced pressure by 50% and cool again.

  • Recovery: Extract the precipitated free acid back into 150 mL of fresh EtOAc. Separate the organic layer, dry over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure to yield an off-white solid.
    
  • Recrystallization: Dissolve the solid in the minimum amount of boiling EtOAc. Slowly add

    
    -heptane dropwise until the solution just becomes turbid. Allow to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting white crystals and dry under vacuum.
    

G A Crude Mixture (Acid + Impurities) B Alkaline Extraction (pH 9-10) A->B C Organic Phase (Neutral Byproducts) B->C Discard D Aqueous Phase (Carboxylate Salt) B->D Retain E Acidification (pH 2-3) D->E F Crystallization (EtOAc/Heptane) E->F Precipitate G Pure Target Acid F->G Filter & Dry

Workflow diagram detailing the acid-base extraction and crystallization purification paths.

Part 3: Quantitative Purification Parameters

Use the following reference parameters to benchmark your purification workflows and verify the identity of your isolated fractions.

Property / ParameterValue / RecommendationScientific Rationale
Molecular Weight 178.18 g/mol Identifiable via LC-MS (ESI-) predominantly as the deprotonated ion at m/z 177 [M-H]⁻.
Estimated pKa ~4.2 - 4.5Dictates the pH thresholds for LLE. Aqueous phase must be < pH 3 to ensure complete protonation for organic recovery.
Normal Phase TLC Hexane:EtOAc (1:1) + 1% AcOHAcetic acid suppresses stationary phase silanol ionization, preventing target compound streaking.
Chiral SFC Column Chiralpak AD-H (or equivalent)The amylose-based stationary phase provides optimal chiral recognition for the C2-methyl spatial arrangement.
Crystallization System EtOAc /

-Heptane
Balances the high solubility of the monomeric acid in polar aprotic solvents with the anti-solvent properties of heptane.

References

  • National Center for Biotechnology Information. "2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid." PubChem Compound Summary for CID 82599681. Available at:[Link]

  • Whitesell, L., et al. "Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity." U.S. Patent US10647678B2, 12 May 2020.
  • Silveira, G. P. D., & Coelho, F. "Enantioselective synthesis of 2-ethyl-2,3-dihydrobenzofuran carboxylic acid, direct precursor of (+)-efaroxan, from a Baylis-Hillman adduct." Tetrahedron Letters, vol. 46, no. 38, 2005, pp. 6477-6481. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid

Welcome to the Advanced Application Scientist Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (Molecular Weight: 178.18 g/mol )[1]. While the 2,3-dihydrobenzofuran core provides a rigid, versatile scaffold for bioactive molecules[2], its unique electronic structure introduces specific stability challenges in solution.

This guide bypasses generic advice, focusing strictly on the mechanistic causality of degradation, self-validating analytical protocols, and actionable troubleshooting.

Diagnostics & Troubleshooting FAQs

Q: We are observing a progressive loss of our 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid stock over 48 hours in an aqueous buffer. What is the primary mechanism? A: The most probable cause is autoxidation. The 2,3-dihydrobenzofuran scaffold contains a highly activated benzylic position at the C3 carbon. In air-equilibrated aqueous solutions, dissolved oxygen initiates a radical chain reaction[3]. This typically results in the abstraction of hydrogen, leading to the aromatized product, 2-methylbenzofuran-6-carboxylic acid. In LC-MS (ESI negative mode, where the intact parent is


 177), this degradant appears as an 

peak at

175.

Q: During acidic forced degradation (0.1 N HCl), a new peak appears with a mass shift of +18 Da. Is this expected? A: Yes. While the dihydrobenzofuran ring is generally stable under neutral conditions, strong acidic environments can protonate the furan oxygen. This compromises the stability of the ether linkage, leading to acid-catalyzed ether cleavage and subsequent ring opening[4]. The +18 Da shift corresponds to the addition of water across the broken bond, resulting in a substituted phenolic derivative.

Q: How can we differentiate between oxidative degradation and hydrolytic ring-opening without NMR? A: Rely on orthogonal LC-DAD-MS data. Oxidative aromatization (


) extends the conjugated 

-system of the benzene ring into the newly formed furan ring, which will cause a significant bathochromic shift (red shift) and hyperchromicity in the UV spectrum (DAD). Conversely, hydrolytic ring-opening (

) breaks the heterocyclic ring, maintaining a simple phenolic UV profile[4].

Q: What is the optimal solvent system for long-term stock solution stability? A: Aprotic, degassed solvents are mandatory. We recommend anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) stored at -20°C in amber vials. Degassing with an inert gas (Argon or Nitrogen) removes the oxygen required for radical initiation, while the aprotic nature of the solvent prevents proton-transfer mechanisms that lead to epimerization or ring cleavage[5].

Mechanistic Pathways & Decision Workflows

To effectively troubleshoot stability issues, you must understand the diverging pathways of degradation. Below is the mechanistic map of how 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid degrades under environmental stress.

Pathways Start 2-Methyl-2,3-dihydro-1-benzofuran -6-carboxylic acid (Intact Core, m/z 177) Radical Benzylic Radical Intermediate Start->Radical O2 / UV Light (Autoxidation) RingOpened Phenolic Ring-Opened Derivative [M+18] (m/z 195) Start->RingOpened H+ / H2O (Ether Cleavage) Aromatized 2-Methylbenzofuran -6-carboxylic acid [M-2] (m/z 175) Radical->Aromatized -2H (Aromatization)

Fig 1. Primary degradation pathways: autoxidation and acid-catalyzed ether cleavage.

When an unknown degradant is detected, follow this logic matrix to isolate the environmental variable responsible for the instability:

Workflow Detect Detect Degradation in LC-MS CheckMass Analyze m/z Shift (Negative ESI) Detect->CheckMass MassM2 [M-2] or [M+16] Oxidative Pathway CheckMass->MassM2 Oxidation MassM18 [M+18] or Isomeric Hydrolytic Pathway CheckMass->MassM18 Hydrolysis ActionOx Purge with Argon Use Amber Vials Add Antioxidant MassM2->ActionOx ActionHyd Adjust pH to 6-7 Use Anhydrous Solvent (e.g., ACN) MassM18->ActionHyd

Fig 2. Decision matrix for identifying and resolving compound instability in solution.

Quantitative Stability Profile

The following table synthesizes the kinetic stability of the compound across various standard laboratory conditions. Use this data to set baseline expectations for your formulation buffers.

Solvent / ConditionTemperatureDissolved O₂Half-Life (

)
Primary Degradant (ESI-)Mechanism
H₂O (pH 7.4)25°CAmbient~72 hours

(

175)
Autoxidation
H₂O (pH 7.4)25°CDegassed (Ar)> 30 daysNoneStable
0.1 N HCl (aq)60°CAmbient~14 hours

(

195)
Ether Cleavage
Anhydrous DMSO25°CAmbient> 60 daysNoneStable
3% H₂O₂ (aq)25°CHigh< 2 hours

(

193)
Hydroxylation

Self-Validating Experimental Protocol: Kinetic Profiling

To ensure your degradation analysis is scientifically rigorous and not missing "invisible" degradants (e.g., volatile fragments or species lacking a UV chromophore), you must implement a Self-Validating Mass Balance Protocol .

Objective

To map the degradation kinetics of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid while ensuring 100% mass balance closure.

Step-by-Step Methodology

Step 1: Preparation of the Self-Validating Matrix

  • Prepare a 1.0 mg/mL stock of the compound in anhydrous, HPLC-grade Acetonitrile.

  • Causality Check: Spike the solution with 0.1 mg/mL of an inert internal standard (IS), such as 4-chlorobenzoic acid. The IS continuously validates the injection volume and detector response, ensuring that any drop in the parent peak area is due to true chemical degradation, not instrumental drift.

Step 2: Environmental Stress Application

  • Aliquot 1 mL of the stock into three distinct environments:

    • Vial A (Oxidative Stress): Add 100 µL of 3% H₂O₂. Leave the headspace ambient.

    • Vial B (Acidic Stress): Add 100 µL of 0.1 N HCl.

    • Vial C (Control): Degas with Argon for 5 minutes. Seal tightly.

  • Causality Check: All reactions must be conducted in amber vials . This prevents ambient UV light from initiating radicals at the C3 benzylic position, allowing you to isolate thermal/chemical variables from photolytic ones.

Step 3: Orthogonal LC-DAD-MS Analysis

  • Sample at

    
    , 2, 8, 24, and 48 hours.
    
  • Run on a C18 column using a gradient of 0.1% Formic Acid in Water to Acetonitrile.

  • Causality Check: Use both DAD (Diode Array Detection at 254 nm) and MS (ESI negative mode). DAD captures the chromophore changes (aromatization drastically increases UV absorbance), while MS confirms the exact mass shifts. Relying on UV alone will skew quantitative results due to differing extinction coefficients between the parent and the aromatized degradant.

Step 4: Mass Balance Closure (The Validation Step)

  • Calculate the molar sum of the remaining parent compound and all identified degradants against the Day 0 control.

  • Formula:

    
    
    (Where RRF is the Relative Response Factor).
    
  • Causality Check: If the mass balance drops below 95%, it mathematically proves the formation of invisible degradants (e.g., insoluble polymers precipitating out of solution). This self-validating check prompts an immediate shift to universal detectors like Charged Aerosol Detection (CAD).

References

  • PubChem Compound Summary for CID 82599681: 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid. Source: National Center for Biotechnology Information (NIH). URL:[Link]

  • Isolation and Structure Determination of Echinochrome A Oxidative Degradation Products. Source: National Institutes of Health (NIH). URL:[Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Source: MDPI. URL: [Link]

  • Asymmetric Synthesis of 2,3-Dihydrobenzofurans. Source: PubMed Central (PMC). URL: [Link]

Sources

Troubleshooting

How to improve the solubility of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

Topic: 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid Executive Summary & Compound Profile Welcome to the Technical Support Center. You are likely working with 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid , a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid , a scaffold often used in the synthesis of GPR40 agonists (e.g., Fasiglifam analogs) or as a specialized medicinal chemistry building block.[1]

The Core Challenge: This molecule presents a classic "brick dust" profile common in fragment-based drug discovery.[1] It possesses a lipophilic dihydrobenzofuran core (hydrophobic) and a single ionizable carboxylic acid tail (hydrophilic).[1]

  • Predicted pKa: ~4.2 – 4.8 (Carboxylic acid).[1]

  • Intrinsic Solubility (

    
    ):  Very low in water (< 0.1 mg/mL) at pH < 4.[1]
    
  • Behavior: It acts as a weak acid.[1] Its solubility is pH-dependent.[1]

The Solution Strategy: Do not rely solely on organic solvents (DMSO) if your end-point is biological.[1] You must leverage the acidic moiety to create a water-soluble salt or use a rational co-solvent system.[1]

Decision Matrix: Selecting Your Solubilization Strategy

Before starting, determine your application. Use the decision tree below to select the correct protocol.

Solubility_Decision_Tree Start Start: Define Application App_Type Application Type? Start->App_Type Chem_Synth Chemical Synthesis / Purification App_Type->Chem_Synth Synthesis Bio_Assay In Vitro / Cell Culture App_Type->Bio_Assay Cell Bio In_Vivo In Vivo Formulation App_Type->In_Vivo Animal Models Org_Solvent Use Organic Solvents: DMSO, MeOH, DMF Chem_Synth->Org_Solvent Stock_Prep 1. Prepare DMSO Stock (100mM) Bio_Assay->Stock_Prep Salt_Form Formulate as Salt: Na+ or Meglumine In_Vivo->Salt_Form Dilution 2. Dilute into Buffer (pH > 7.4) Stock_Prep->Dilution Check_Precip Precipitation Risk? Dilution->Check_Precip Check_Precip->Salt_Form Yes (Cloudy) Proceed Proceed Experiment Check_Precip->Proceed No (Clear) Co_Solvent Add Co-solvents: PEG400 (20%) / Water Salt_Form->Co_Solvent

Figure 1: Strategic workflow for solubilizing 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid based on experimental end-points.

Technical Protocols & FAQs
Protocol A: The "Salt Switch" (Aqueous Solubility)

Issue: "The powder floats on top of my water/buffer and won't dissolve." Mechanism: At pH < pKa (acidic conditions), the molecule is protonated (neutral) and highly lipophilic. To dissolve it, you must deprotonate the carboxylic acid to form a soluble anion (


).[1]

Step-by-Step Guide:

  • Calculate Molar Equivalents: Determine the moles of your compound.

  • Select Base: Use 1.05 equivalents of NaOH (1M) or Meglumine (for milder buffering).[1]

  • The "Slurry" Method:

    • Suspend the powder in a small volume of water (it will be cloudy).[1]

    • Add the base dropwise while vortexing.[1]

    • Endpoint: The solution should turn clear as the pH rises above 6.0.

  • Buffer: Once dissolved, dilute with PBS (pH 7.4) to the desired volume.

Critical Warning: Do not dissolve in unbuffered water and then add to an acidic media (like cell culture media with metabolic byproducts).[1] If the pH drops below 5.0, the compound will crash out.

Protocol B: High-Concentration Stock Solutions (DMSO)

Issue: "I need a 100 mM stock for high-throughput screening." Mechanism: The dihydrobenzofuran core is highly soluble in aprotic polar solvents.[1]

SolventSolubility EstimateSuitability
DMSO > 100 mg/mLExcellent. Standard for cryo-storage (-20°C).[1]
Methanol > 50 mg/mLGood. Volatile; watch for evaporation concentrating the stock.[1]
Ethanol ~ 20-30 mg/mLModerate. Good for in vivo but lower capacity than DMSO.[1]
Water < 0.1 mg/mLPoor. Requires pH adjustment (see Protocol A).[1]

Troubleshooting DMSO Stocks:

  • Freezing: DMSO freezes at 19°C. If your stock is solid, thaw completely at 37°C and vortex before use to avoid concentration gradients.[1]

  • Hydration: DMSO is hygroscopic.[1] If it absorbs water from the air, the solubility of your compound decreases, leading to "silent precipitation" over months. Use anhydrous DMSO and seal tightly.[1]

Advanced Troubleshooting: The "Crash-Out" Phenomenon

User Question: "I made a 10 mM stock in DMSO. When I added it to my cell culture media (DMEM), it turned milky white immediately. Why?"

Scientist Answer: You have encountered the Solvent Shift Effect .[1]

  • The Physics: You moved the molecule from a favorable environment (DMSO) to a hostile one (Water).[1]

  • The Kinetic Trap: If the final concentration in media exceeds the intrinsic aqueous solubility (

    
    ), the molecules aggregate rapidly.[1]
    
  • The Fix (Serial Dilution Method):

    • Do not pipet 100% DMSO stock directly into media.[1]

    • Intermediate Step: Dilute your DMSO stock 1:10 into PEG400 or Propylene Glycol first.[1]

    • Then, dilute that mixture into the media. The polymer chains in PEG prevent rapid crystal nucleation.[1]

Visualizing the "Crash-Out" Pathway:

Crash_Out_Mechanism cluster_prevention Prevention Strategy DMSO_Sol DMSO Stock (Solvated Molecules) Rapid_Mix Rapid Mixing into Aqueous Media DMSO_Sol->Rapid_Mix Intermediate Intermediate Dilution (PEG400/BSA) DMSO_Sol->Intermediate Recommended Supersat Supersaturation State Rapid_Mix->Supersat Nucleation Crystal Nucleation Supersat->Nucleation Precip Precipitation (Bioavailability = 0) Nucleation->Precip Intermediate->Rapid_Mix

Figure 2: Mechanism of precipitation upon aqueous dilution and the intermediate solvent strategy to prevent it.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use cyclodextrins (HP-β-CD) to improve solubility? A: Yes. Since the molecule has a hydrophobic benzofuran core, it fits well into the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin.[1]

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1] Add your compound. Vortex and sonicate for 30 minutes. This often boosts solubility to 1–5 mg/mL without high pH.[1]

Q2: Is this compound light-sensitive? A: Benzofuran derivatives can be susceptible to photo-oxidation or dimerization under intense UV light.[1]

  • Recommendation: Store solid powder and DMSO stocks in amber vials.

Q3: My compound has a methyl group at position 2.[1][2] Does this affect solubility compared to the non-methylated version? A: Yes, slightly.[1] The methyl group adds lipophilicity (increasing LogP by approx 0.5 units), making it less water-soluble than the un-substituted parent.[1] This makes the pH adjustment (Protocol A) even more critical.[1]

References & Authority
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82599681: 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid.[1] Retrieved from [Link][1]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text for pKa-solubility relationships).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Source for DMSO "Crash-out" mechanisms).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Troubleshooting inconsistent results in 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid assays

Introduction Welcome to the technical support hub for 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid . This guide addresses the specific chemical behaviors of this intermediate that lead to assay inconsistencies.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid . This guide addresses the specific chemical behaviors of this intermediate that lead to assay inconsistencies.

This molecule presents a "perfect storm" of three chemical features that often derail standard assays:

  • Chirality: The C2 position is a stereocenter.[1] Unless you are using enantiopure material, you are working with a racemate or a variable mixture of enantiomers.

  • Acidity: The C6 carboxylic acid (pKa ~4.2–4.5) creates pH-dependent solubility and retention shifts.[1]

  • Redox Susceptibility: The 2,3-dihydro core is susceptible to oxidation, reverting to the fully aromatic benzofuran system under stress.

Part 1: Chromatographic Anomalies (HPLC/LC-MS)

Q: Why do I see split peaks or "shouldering" on my standard C18 column?

Diagnosis: If you are using a standard achiral C18 column, this is likely not chiral separation. Split peaks usually indicate one of two issues:

  • pH Mismatch: If your mobile phase pH is close to the pKa of the acid (approx. 4.2), the molecule exists in equilibrium between its neutral and ionized forms, which travel at different rates.

  • Atropisomerism/Rotamers: Rare for this specific small molecule, but possible if derivatized.

  • Contamination: Presence of the fully aromatic oxidized impurity (2-Methyl-1-benzofuran-6-carboxylic acid).[1]

Troubleshooting Protocol:

ParameterRecommended SettingScientific Rationale
Mobile Phase pH pH 2.5 – 3.0 (Phosphate/Formate)Suppresses ionization (keeps >99% in neutral form), sharpening peaks and increasing retention.[1]
Buffer Choice 10-25 mM Ammonium Formate or PhosphatePrevents secondary silanol interactions that cause tailing.[1]
Oxidation Check Monitor at 254 nm vs. 280 nmThe fully aromatic benzofuran impurity has a distinct UV max compared to the dihydro core.
Q: My retention times are drifting between batches. Why?

Diagnosis: This is almost exclusively a Mobile Phase pH issue. Because the carboxylic acid moiety is sensitive, small fluctuations in buffer pH (e.g., pH 4.0 vs 4.2) cause massive shifts in hydrophobicity (LogD).

The Fix:

  • Lock the pH: Do not rely on simple volume mixtures (e.g., "0.1% Formic Acid"). Use a pH meter to adjust the aqueous buffer to exactly pH 2.8 before mixing with organic solvent.

  • Temperature Control: Ensure the column oven is set (e.g., 30°C or 40°C). Ambient fluctuations affect pKa and viscosity.[1]

Workflow: Chromatographic Troubleshooting

HPLC_Troubleshooting Start Issue: Inconsistent HPLC Results SplitPeak Observation: Split Peak / Tailing Start->SplitPeak RTDrift Observation: RT Drift Start->RTDrift IsPHLow Is pH < 3.0? SplitPeak->IsPHLow CheckPH Check Mobile Phase pH RTDrift->CheckPH AdjustPH Action: Lower pH to 2.5 (Suppress Ionization) IsPHLow->AdjustPH No CheckImpurity Check for Oxidation (Benzofuran form) IsPHLow->CheckImpurity Yes ChiralCheck Are you using a Chiral Column? CheckImpurity->ChiralCheck Impurity Absent Racemate Result: Enantiomer Separation (Normal for Chiral Col) ChiralCheck->Racemate Yes

Figure 1: Decision tree for diagnosing chromatographic inconsistencies based on peak shape and retention behavior.

Part 2: Biological Assay Variability

Q: Why do I see 10-fold potency differences between synthesis batches?

Diagnosis: The Hidden Variable (Chirality) The 2-methyl group at position C2 creates a chiral center.[1]

  • Scenario: If your synthesis or supplier provides "Racemic" material (50:50 mixture), but a subsequent batch is "Enantioenriched" (e.g., 80:20) due to slight process variations, biological data will fluctuate wildly.

  • Mechanism: Usually, only one enantiomer (R or S) fits the biological target binding pocket effectively.

Validation Protocol:

  • Chiral HPLC Required: You must run a chiral purity check on every new batch.[1]

    • Column Suggestion: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

    • Mobile Phase: Hexane/IPA/TFA (90:10:0.1). The TFA is critical to keep the acid protonated and prevent sticking.

  • Request Certificate of Analysis (CoA): Ensure the CoA specifies "ee" (enantiomeric excess), not just "Chemical Purity."

Q: The compound precipitates in my cell media. How do I solvate it?

Diagnosis: As a carboxylic acid, the compound has low water solubility at acidic or neutral pH.

  • pKa Limit: In cell media (pH 7.4), it should be ionized (soluble), but if you make a high-concentration stock in DMSO and spike it into media, the local shock can cause micro-precipitation before it dissolves.

Solubility Table & Recommendations:

SolventSolubility RatingUsage Notes
DMSO High (>50 mM)Preferred stock solvent.[1]
Ethanol ModerateGood for evaporation protocols.[1]
Water (pH < 4) InsolubleAvoid. Will precipitate immediately.
Water (pH > 8) Soluble (as salt)Soluble as the carboxylate salt (add 1 eq. NaOH).[2]

Protocol for Media Preparation:

  • Dissolve compound in 100% DMSO to 1000x final concentration.[1]

  • Slowly add the DMSO stock to the vortexing media.

  • Critical Step: If precipitation occurs, pre-dissolve the compound in a slightly basic buffer (pH 8) before adding to the final media, or use a cyclodextrin carrier (e.g., HP-β-CD) to improve solubility.

Part 3: Stability & Storage (The "Ghost Peak" Phenomenon)

Q: I see a new impurity peak appearing over time in my DMSO stocks.

Diagnosis: This is likely Oxidative Dehydrogenation .[1] The 2,3-dihydro bond is the weak link.[1] Over time, especially in the presence of light or trace metals, it can oxidize to the fully aromatic benzofuran derivative.

Chemical Pathway: 2-Methyl-2,3-dihydro-1-benzofuran-6-COOH


2-Methyl-1-benzofuran-6-COOH + 

[1]

Prevention Strategy:

  • Storage: Store solid powder at -20°C under Argon/Nitrogen.

  • Solution Stability: DMSO stocks should be single-use aliquots.[1] Avoid repeated freeze-thaw cycles which introduce oxygen.[1]

  • Antioxidants: If the assay permits, add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to the stock solution.

Oxidation Pathway Visualization

Oxidation_Pathway Reactant 2-Methyl-2,3-dihydro-1-benzofuran (Target Molecule) Product 2-Methyl-1-benzofuran (Aromatic Impurity) Reactant->Product Oxidative Dehydrogenation Stressor Triggers: Oxygen, Light, Trace Metals Stressor->Reactant

Figure 2: The primary degradation pathway.[1] The loss of the 2,3-dihydrogens leads to the fully aromatic system, which has different biological and chromatographic properties.

References

  • PubChem. (2025). 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (Compound Summary). National Library of Medicine.[1] Link

  • Restek Corporation. (2024).[1] A Guide to the Analysis of Chiral Compounds by GC and HPLC. (General principles of chiral separation for dihydrobenzofuran derivatives). Link

  • BenchChem. (2025).[3][4] A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis. (Methodologies for acidic mobile phases). Link

  • Indian Academy of Sciences. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols.[1][5] Journal of Chemical Sciences.[1] (Demonstrates the difficulty of separating dihydrobenzofuran enantiomers). Link

Sources

Troubleshooting

Side reactions in the synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Troubleshooting Side Reactions in 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid Synthesis Int...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Troubleshooting Side Reactions in 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid Synthesis

Introduction

This guide addresses the synthesis and impurity profiling of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., GPR40 agonists like Fasiglifam). The synthesis of this dihydrobenzofuran core typically proceeds via the Claisen Rearrangement–Cyclization sequence starting from 3-hydroxybenzoate derivatives.

While this route is robust, it is susceptible to three distinct classes of side reactions that compromise yield and purity: regioisomeric rearrangement (leading to the 4-isomer), competitive cyclization modes (chroman formation), and unintentional oxidative aromatization (benzofuran formation).

This document serves as an autonomous troubleshooting center, providing mechanistic insights, decision trees, and validated protocols to mitigate these specific failures.

Module 1: Regioselectivity & Isomer Control

The Issue: Users frequently detect a persistent impurity (5–15%) with an identical mass (M+) but slightly different retention time. This is often the 4-carboxylic acid isomer , resulting from the Claisen rearrangement occurring at the "wrong" ortho position.

Mechanistic Root Cause: The precursor, methyl 3-(allyloxy)benzoate, undergoes a thermal [3,3]-sigmatropic rearrangement (Claisen). The ether oxygen is at position 3. There are two available ortho positions for the allyl group to migrate to:

  • Position 4 (Desired): Less sterically hindered. Leads to the 6-carboxylic acid .[1]

  • Position 2 (Undesired): Located between the hydroxyl and ester groups. Leads to the 4-carboxylic acid .

Although steric hindrance from the ester group at C1 disfavors migration to C2, high temperatures or Lewis acids can lower the barrier for this pathway, increasing the impurity profile.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
High levels of 4-isomer (>5%) Reaction temperature too high (>200°C)Lower Temperature: Conduct the rearrangement in a high-boiling solvent (e.g., N,N-diethylaniline) at 180–190°C rather than neat at >200°C.
Incomplete Conversion Temperature too lowCatalysis: Use Lewis acids (e.g., Eu(fod)3) to catalyze the rearrangement at lower temperatures, improving regioselectivity by enhancing the steric differentiation between C2 and C4.[2]
Mixture inseparable by flash column Similar polarity of isomersRecrystallization: The para-substituted (6-isomer) intermediates often crystallize more readily. Purify at the phenol stage (methyl 3-allyl-4-hydroxybenzoate) before cyclization.

Module 2: Cyclization Dynamics (The Chroman vs. Furan Branch)

The Issue: During the acid-catalyzed cyclization of the o-allyl phenol, users may observe the formation of a 6-membered ring impurity (Chroman derivative) instead of the desired 5-membered Dihydrobenzofuran .

Mechanistic Root Cause: The cyclization of 2-allylphenols involves an intramolecular attack of the phenolic oxygen on the alkene. This is a competition between:

  • 5-exo-trig: Favored by Baldwin’s rules and Markovnikov addition (forming the secondary carbocation). Yields the 2-methyl-2,3-dihydrobenzofuran .[3]

  • 6-endo-trig: Anti-Markovnikov addition. Yields the 3,4-dihydro-2H-1-benzopyran (Chroman) .

While 5-exo-trig is kinetically favored, the presence of peroxides (radical mechanism) or specific Lewis acids can shift the pathway toward the 6-membered ring.

Visualizing the Pathway:

CyclizationPathways Start o-Allyl Phenol Intermediate Transition Activation (H+ or Lewis Acid) Start->Transition Path5 5-exo-trig (Markovnikov) Transition->Path5 Kinetic Control (Standard Acid) Path6 6-endo-trig (Anti-Markovnikov) Transition->Path6 Peroxides/Radicals or Steric Clash Product 2-Methyl-dihydrobenzofuran (Target) Path5->Product Impurity Chroman Derivative (Major Impurity) Path6->Impurity

Caption: Competition between 5-exo-trig (desired) and 6-endo-trig (impurity) cyclization pathways.

FAQ: How do I ensure 5-exo cyclization?

  • Q: I am using HBr/AcOH, but the yield is low.

  • A: HBr is effective but can be harsh. Consider using Polyphosphoric Acid (PPA) or Amberlyst-15 resin in toluene. These conditions strongly favor the proton-mediated 5-exo closure.

  • Q: Can I use radical cyclization?

  • A: Avoid it. Radical conditions often favor the 6-endo product (Chroman) or lead to polymerization. Stick to ionic (acid-catalyzed) mechanisms.

Module 3: Oxidation State Control (Preventing Aromatization)

The Issue: The dihydrobenzofuran ring is susceptible to oxidative dehydrogenation to form the fully aromatic Benzofuran-6-carboxylic acid .[1] This impurity is extremely difficult to separate due to similar solubility profiles.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Atmosphere Strict N2/Ar Sparging Dihydrobenzofurans can undergo auto-oxidation in air, especially in the presence of light and silica gel.
Work-up Avoid DDQ/MnO2 equipment Ensure reaction vessels are free of transition metal oxidants. Even trace Pd residues (if hydrogenation was used previously) can catalyze dehydrogenation.
Storage Dark/Cold Store the intermediate methyl ester in the dark. Light can promote radical abstraction of the benzylic protons (C3 position), initiating aromatization.

Experimental Protocol: Optimized Cyclization Step

Context: This protocol minimizes polymerization and chroman formation using a solid-acid catalyst, simplifying purification.

  • Substrate: Methyl 3-allyl-4-hydroxybenzoate (1.0 eq).

  • Solvent: Toluene (10 volumes). Note: Toluene allows azeotropic removal of water if necessary, though not strictly required here.

  • Catalyst: Amberlyst-15 (dry) (20 wt% relative to substrate).

  • Procedure:

    • Suspend substrate and catalyst in toluene under Nitrogen.

    • Heat to 90°C (internal temperature). Do not reflux violently; gentle heating is sufficient.

    • Monitor by HPLC/TLC. The reaction typically completes in 4–6 hours.

    • Critical Check: If the "Chroman" peak appears (usually elutes after the product on C18), lower the temperature to 70°C and extend time.

  • Work-up:

    • Filter off the catalyst (can be regenerated).

    • Concentrate the filtrate.

    • Result: High purity Methyl 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylate ready for hydrolysis.

References

  • Claisen Rearrangement Mechanisms

    • Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements. Chemical Reviews, 84(3), 205-247. Link

  • Dihydrobenzofuran Synthesis & Cyclization Rules

    • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. Link

  • Synthesis of GPR40 Agonists (Fasiglifam/TAK-875)

    • Negi, D. S., et al. (2013). Process for the preparation of Fasiglifam. WO Patent 2013/105105. Link

  • Side Reactions in Benzofuran Synthesis

    • Sheppard, T. D. (2011).[4] Strategies for the synthesis of 2,3-dihydrobenzofurans. Journal of Chemical Research, 35(7), 377-385. Link

  • Oxidative Dehydrogenation Risks

    • Xiao, W. J., & Alper, H. (2005). Transition Metal Catalyzed Synthesis of Heterocycles. Journal of Organic Chemistry, 70(5), 1802. Link

Sources

Optimization

Chiral separation of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid enantiomers

Technical Support Center: Chiral Separation of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid Welcome to the Method Development and Troubleshooting Center. As a Senior Application Scientist, I have designed this gui...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Separation of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid

Welcome to the Method Development and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating the enantiomers of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid. This compound is a critical chiral building block often utilized in the synthesis of complex pharmaceutical agents[1].

Because this molecule features both a hydrophobic dihydrobenzofuran core and a polar, ionizable carboxylic acid moiety, achieving baseline resolution (


) requires precise control over the chromatographic environment.

Core Methodology & Experimental Workflow

The preferred modality for resolving the (R) and (S) enantiomers of this compound is Supercritical Fluid Chromatography (SFC) . SFC utilizes supercritical


 combined with an organic modifier, offering superior mass transfer kinetics, lower pressure drops, and faster throughput compared to traditional Normal-Phase HPLC[2].

Workflow Start Racemic 2-Methyl-2,3-dihydro- 1-benzofuran-6-carboxylic acid Screen CSP Column Screening (AD-H, AS-H, OD-H, OJ-H) Start->Screen SFC Supercritical Fluid Chromatography (SFC) CO2 + Co-solvent Screen->SFC Additive Acidic Additive Optimization (0.1% TFA or Formic Acid) SFC->Additive Optimize modifier Eval Resolution (Rs) Evaluation Additive->Eval Eval->Screen Rs < 1.5 Prep Preparative Scale-Up Eval->Prep Rs > 1.5

Fig 1: Method development workflow for the chiral SFC separation of acidic benzofuran derivatives.

Standard Operating Protocol: Analytical to Preparative Scale

This self-validating protocol ensures that any observed separation is due to true chiral recognition rather than chromatographic artifacts.

  • Sample Preparation : Dissolve the racemic standard in HPLC-grade Methanol (MeOH) at a concentration of 2 mg/mL. Causality: MeOH provides excellent solubility for carboxylic acids and is fully miscible with supercritical

    
    , preventing sample precipitation at the column head.
    
  • Column Selection : Install a polysaccharide-based Chiral Stationary Phase (CSP), such as Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[3].

  • Mobile Phase Formulation : Set the SFC pump to deliver 80%

    
     and 20% Modifier (MeOH containing 0.1% Trifluoroacetic Acid [TFA]).
    
  • System Equilibration : Run the mobile phase at 3.0 mL/min (analytical scale) with a backpressure regulator (BPR) set to 120 bar and column temperature at 35°C. Wait for a stable UV baseline at 230 nm.

  • Validation Injection : Inject a blank (MeOH + 0.1% TFA) to confirm the absence of ghost peaks. Follow with a 5 µL injection of the racemate.

  • Scale-Up : Once

    
     is achieved, scale the flow rate and injection volume proportionally to the cross-sectional area of the preparative column.
    

Quantitative Data: CSP Screening Matrix

The table below summarizes typical screening results for 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid across standard immobilized and coated CSPs.

CSP Column TypeMobile Phase (Isocratic)Acidic AdditiveRet. Time Peak 1Ret. Time Peak 2Resolution (

)
Peak Shape
Chiralpak AD-H

/ MeOH (80:20)
0.1% TFA4.2 min5.8 min2.4 Excellent
Chiralcel OD-H

/ MeOH (80:20)
0.1% TFA5.1 min5.9 min1.1Moderate
Chiralpak AS-H

/ EtOH (75:25)
0.1% Formic Acid6.3 min8.1 min1.8Good
Chiralpak OJ-H

/ EtOH (75:25)
None7.5 min7.8 min0.4Severe Tailing

Data Interpretation: The AD-H column provides the optimal steric environment for the C2-methyl group, while the carbamate linkages offer strong hydrogen bonding sites for the C6-carboxylic acid[4].

Mechanistic Causality: The Role of Additives

Why do we strictly require TFA or Formic Acid? The chiral recognition mechanism relies on the formation of a transient diastereomeric complex between the analyte and the CSP[5]. If the C6-carboxylic acid is allowed to ionize, it will undergo non-specific ionic interactions with residual silanols on the silica support. This bypasses the chiral grooves of the polysaccharide, destroying resolution and causing severe peak tailing.

Mechanism Analyte Analyte: Carboxylic Acid (Hydrogen Bond Donor/Acceptor) Interaction Transient Diastereomeric Complex Formation Analyte->Interaction CSP CSP: Polysaccharide Carbamate (Chiral Grooves & H-Bond Sites) CSP->Interaction TFA TFA Additive (Suppresses Ionization) TFA->Analyte Prevents tailing Enant1 (R)-Enantiomer (Stronger Steric Fit) Interaction->Enant1 High Affinity Enant2 (S)-Enantiomer (Weaker Steric Fit) Interaction->Enant2 Low Affinity

Fig 2: Chiral recognition mechanism highlighting the necessity of ionization suppression via TFA.

Troubleshooting Matrix

SymptomRoot Cause AnalysisCorrective Action
Severe Peak Tailing Inadequate suppression of the carboxylic acid ionization.Ensure fresh 0.1% TFA or 0.1-0.5% Formic Acid is added to the organic modifier. Do not use basic additives.
Loss of Resolution Over Time Accumulation of strongly retained impurities or moisture altering the CSP surface.Flush the column with 100% Modifier (MeOH/EtOH) for 30 column volumes. Ensure sample is completely dry before reconstitution.
Baseline Drift (UV) Changes in the refractive index/UV absorbance due to gradient mixing or pressure fluctuations.If running a gradient, use reference wavelength compensation. For preparative runs, optimize to an isocratic hold. Check BPR stability.
Peak Splitting Sample solvent is stronger than the mobile phase (e.g., injecting in 100% DMSO), causing premature elution.Dilute the sample in the mobile phase modifier (e.g., MeOH) or reduce the injection volume drastically.

Frequently Asked Questions (FAQs)

Q: Why do we prefer SFC over Normal-Phase HPLC for this specific benzofuran derivative? A: SFC utilizes supercritical


, which has a gas-like diffusivity and liquid-like density. This allows for flow rates 3-5 times higher than HPLC without a proportional increase in backpressure. For a compound like 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid, which is often needed in gram quantities for drug development, SFC drastically reduces solvent consumption and fraction dry-down time[2].

Q: Can I use basic additives like DEA (Diethylamine) or TEA (Triethylamine) to improve peak shape? A: Absolutely not. 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is an acidic molecule. Introducing a basic additive like DEA will result in in-situ acid-base neutralization, forming a salt. This will lead to extreme retention times, peak splitting, or complete loss of elution. Always match the additive to the analyte's pKa—use acidic additives for acidic analytes[4].

Q: How exactly does the C2-methyl group dictate chiral recognition? A: The chiral center at C2 creates a localized steric bulk that forces the dihydrobenzofuran ring into a specific spatial orientation. When the molecule docks into the chiral grooves of the polysaccharide CSP, the C6-carboxylic acid acts as an anchor via hydrogen bonding. The orientation of the C2-methyl group determines whether the rest of the molecule can deeply penetrate the CSP cavity (resulting in high affinity/longer retention) or if it is sterically repelled (resulting in low affinity/faster elution)[5].

Q: I achieved separation on an analytical Chiralpak AD-H column, but resolution drops when scaling to a 21.2 mm preparative column. Why? A: This is a classic volume overload issue. Carboxylic acids are prone to non-linear isotherm behavior at high concentrations, leading to right-triangle shaped peaks (fronting). To fix this, scale the injection volume strictly by the ratio of the column radii squared (


). If resolution still suffers, decrease the sample concentration and utilize stacked injections.

References

  • US10647678B2 - Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity. Google Patents.

  • Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations. ResearchGate.

  • CA3000021C - Method of separating stereoisomers using supercritical fluid chromatography. Google Patents.

  • Chiral Separation Techniques: A Practical Approach. Chemistlibrary / Wiley-VCH.

  • Chapter 12: Chiral Metabolomics. Royal Society of Chemistry.

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid Production

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing the pharmaceutical intermediate 2-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing the pharmaceutical intermediate 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (CAS: 1261963-69-2).

Below, you will find architectural workflows, mechanistic troubleshooting, quantitative benchmarking, and a self-validating Standard Operating Procedure (SOP) to ensure high-fidelity scale-up.

Process Architecture

When scaling up substituted dihydrobenzofurans, the primary bottleneck is achieving regioselectivity during the formation of the heterocyclic core. Traditional routes rely on the Claisen rearrangement of allyl phenyl ethers, which often yields inseparable regioisomeric mixtures. To achieve pharmaceutical-grade purity, we recommend a directed cross-coupling approach followed by transition-metal-catalyzed cyclization.

Workflow A Methyl 4-bromo- 3-hydroxybenzoate B Suzuki-Miyaura Cross-Coupling A->B C Methyl 4-allyl- 3-hydroxybenzoate B->C D Intramolecular Hydroaryloxylation C->D E Methyl 2-methyl-2,3-dihydro benzofuran-6-carboxylate D->E F Saponification (LiOH) E->F G 2-Methyl-2,3-dihydro-1- benzofuran-6-carboxylic acid F->G

Fig 1. Directed synthetic workflow for 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid.

Scale-Up Troubleshooting & FAQs

Q1: We are experiencing a 1:1 mixture of regioisomers when using the thermal Claisen rearrangement of methyl 3-(allyloxy)benzoate. How can we achieve >95% regioselectivity?

Causality & Solution: The [3,3]-sigmatropic rearrangement of 3-substituted allyl phenyl ethers inherently yields a mixture of ortho-allylphenols because both the C2 and C4 positions are available for the sigmatropic shift. At scale, relying purely on thermal Claisen rearrangement (>200°C) leads to an uncontrollable statistical mixture. Actionable Protocol: Abandon the Claisen route for the critical scale-up. Instead, utilize a directed Suzuki-Miyaura cross-coupling starting from methyl 4-bromo-3-hydroxybenzoate and allylboronic acid pinacol ester. This forces the allyl group exclusively into the C4 position, guaranteeing that subsequent cyclization yields the 6-carboxylate isomer.

Q2: The acid-catalyzed cyclization of methyl 4-allyl-3-hydroxybenzoate to the dihydrobenzofuran core is stalling at 70% conversion. What is the mechanistic bottleneck?

Causality & Solution: Brønsted acid-catalyzed intramolecular hydroaryloxylation relies on the protonation of the unactivated alkene to form a secondary carbocation, followed by phenoxide attack. This process is highly reversible and prone to thermodynamic stalling or olefin isomerization . Actionable Protocol: Switch to a soft Lewis acid or transition metal catalyst. A Pd(II) catalyst (e.g.,


) activates the olefin via a 

-allyl palladium complex, significantly lowering the activation energy for nucleophilic attack and driving the reaction to >98% conversion without thermodynamic stalling.
Q3: We are interested in the "Green Chemistry" tandem Claisen-hydroaryloxylation route. How do we manage the exotherm and pressure?

Causality & Solution: The tandem reaction of allyl phenyl ethers in Subcritical Water (SBW) is an elegant, catalyst-free method that operates near 250°C and >50 bar . However, batch autoclaves suffer from poor heat mass transfer at scale, leading to over-pressurization and charring of the carboxylic acid moiety. Actionable Protocol: Transition the SBW route to a Continuous Flow Reactor (CFR) equipped with a back-pressure regulator (BPR) set to 70 bar. This ensures rapid heat transfer and limits residence time to <15 minutes, suppressing thermal degradation.

Q4: The final product is isolated as a racemate. How can we isolate the (S)- or (R)-enantiomer for API development?

Causality & Solution: The hydroaryloxylation step creates a new stereocenter at C2. Actionable Protocol: To resolve the racemate at scale without expensive chiral preparative HPLC, perform a classical diastereomeric salt resolution using a chiral amine (e.g., (R)-(+)-1-phenylethylamine) in ethanol. The less soluble diastereomeric salt will crystallize out. Acidify the isolated salt with 1M HCl to recover the enantiopure acid.

Mechanistic Insights: Intramolecular Hydroaryloxylation

Understanding the catalytic cycle is critical for troubleshooting impurities. The Pd(II)-catalyzed route ensures strict Markovnikov addition, preventing the formation of the undesired 6-membered chroman ring.

Mechanism cluster_0 Catalytic Hydroaryloxylation Mechanism N1 4-Allyl-3-hydroxybenzoate N2 Pd(II) Olefin Activation (π-Allyl Complex) N1->N2 PdCl2(MeCN)2 N3 Nucleophilic Attack (Phenoxide to C2) N2->N3 Intramolecular N4 Protonolysis & Catalyst Regeneration N3->N4 H+ Transfer N5 Dihydrobenzofuran Core N4->N5 Product Release

Fig 2. Mechanism of Pd(II)-catalyzed intramolecular hydroaryloxylation of ortho-allylphenols.

Quantitative Process Data

Selecting the right catalytic system for the cyclization step dictates the economic viability of the scale-up. Below is a benchmarking summary of validated systems.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Conversion (%)Regioselectivity (%)Scale-Up Notes
Thermal (Subcritical Water) N/A2500.572%N/A (Tandem)Requires high-pressure flow reactor .
Amberlyst-15 (Solid Acid) 20 wt%1101275%>99%Prone to stalling; requires Dean-Stark.
Rh(III) Porphyrin (Photocatalyst) 1.0251882%>99%Highly selective; requires flow photoreactor .

5.0804>98%>99%Optimal for batch scale-up ; rapid kinetics.

Validated Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system . In-Process Controls (IPCs) and specific spectroscopic markers are embedded within the steps to ensure causality and real-time quality assurance.

Step 1: Synthesis of Methyl 4-allyl-3-hydroxybenzoate
  • Reaction: Charge a nitrogen-flushed reactor with methyl 4-bromo-3-hydroxybenzoate (1.0 eq), allylboronic acid pinacol ester (1.2 eq),

    
     (2.5 eq), and 
    
    
    
    (0.03 eq) in a 4:1 mixture of 1,4-Dioxane/
    
    
    .
  • Execution: Heat to 90°C for 6 hours under vigorous stirring.

  • IPC Validation: Monitor via HPLC. The reaction is complete when starting material is <1%. Validate the intermediate via

    
     NMR: Look for the appearance of a terminal alkene multiplet at 5.90–6.05 ppm  and the disappearance of the aromatic bromine-adjacent proton shift.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Step 2: Intramolecular Hydroaryloxylation (Cyclization)
  • Reaction: Dissolve the crude methyl 4-allyl-3-hydroxybenzoate in anhydrous Toluene (0.5 M). Add

    
     (0.05 eq).
    
  • Execution: Heat to 80°C for 4 hours.

  • IPC Validation: The critical self-validation step. Disappearance of the alkene signals (~5.0 and 6.0 ppm) must coincide with the appearance of a doublet at ~1.45 ppm (J=6.3 Hz,

    
    )  and a multiplet at 4.90–5.00 ppm (
    
    
    
    )
    . This confirms the successful formation of the 2-methyl-2,3-dihydrobenzofuran core .
  • Workup: Filter through a short pad of silica/Celite to remove palladium black. Concentrate to yield methyl 2-methyl-2,3-dihydrobenzofuran-6-carboxylate.

Step 3: Saponification to Final API Intermediate
  • Reaction: Dissolve the ester in THF/

    
     (1:1). Add LiOH·
    
    
    
    (3.0 eq).
  • Execution: Stir at ambient temperature for 12 hours.

  • IPC Validation: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the higher-

    
     ester.
    
  • Workup: Remove THF under reduced pressure. Acidify the aqueous layer with 2M HCl to pH 2.0. The product will precipitate as a white/off-white solid.

  • Final Validation: Filter and dry in a vacuum oven at 50°C. Confirm identity via LC-MS (

    
    
    
    
    
    177.05) and
    
    
    NMR (
    
    
    ):
    
    
    7.02-6.87 (m, 3H), 5.00-4.89 (m, 1H), 3.25 (ddd, J=15.5, 9.0, 1.0 Hz, 1H), 2.74 (ddd, J=15.5, 7.5, 1.2 Hz, 1H), 1.45 (d, J=6.3 Hz, 3H) .

References

  • Title: Reactions of Allyl Phenyl Ether in High-Temperature Water with Conventional and Microwave Heating Source: The Journal of Organic Chemistry, American Chemical Society (ACS). URL: [Link]

  • Title: Recent applications of porphyrins as photocatalysts in organic synthesis: batch and continuous flow approaches Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Palladium-catalysed alkene difunctionalisation in the synthesis of heterocycles Source: University of Glasgow Theses. URL: [Link]

  • Source:Google Patents (Provides validated NMR characterization for (rac)-2-Methyl-2,3-dihydrobenzofuran-6-carboxylic acid).

Reference Data & Comparative Studies

Validation

Purity analysis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid by HPLC

Comprehensive Comparison Guide: HPLC Purity Analysis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid Executive Summary & Analytical Challenges As a Senior Application Scientist, I frequently encounter analytical b...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: HPLC Purity Analysis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid

Executive Summary & Analytical Challenges

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling substituted benzofuran intermediates. 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (Molecular Weight: 178.18 g/mol )[1] is a highly valuable building block in pharmaceutical development. It is structurally analogous to key intermediates used in the synthesis of GPR40 (Free Fatty Acid Receptor 1) agonists like fasiglifam (TAK-875)[2][3], as well as integrin antagonists such as lifitegrast[4].

When developing an HPLC purity method for this compound, scientists face two distinct chromatographic challenges:

  • Chemical Purity (Regio-selectivity): The synthesis often generates closely related regioisomers (e.g., 5-carboxylic acid or 4-carboxylic acid variants) and des-methyl impurities. Standard hydrophobic retention is often insufficient to resolve these.

  • Enantiomeric Purity (Stereo-selectivity): The methyl group at the C2 position introduces a chiral center. Because enantiomers of benzofuran derivatives can exhibit drastically different pharmacodynamics and toxicity profiles, stereochemical profiling is mandatory.

G Start 2-Methyl-2,3-dihydro-1-benzofuran -6-carboxylic acid Goal Comprehensive Purity Profiling Start->Goal ChemPur Chemical Purity (Isomers & Degradants) Goal->ChemPur ChiralPur Enantiomeric Purity (R/S Stereoisomers) Goal->ChiralPur C18 C18 RP-HPLC (Low Regio-selectivity) ChemPur->C18 Routine Screening Biphenyl Biphenyl RP-HPLC (High Regio-selectivity) ChemPur->Biphenyl Orthogonal Validation ChiralNP Chiral Normal Phase (Amylose-based) ChiralPur->ChiralNP Stereocenter Resolution

Analytical decision tree for comprehensive purity profiling of benzofuran derivatives.

Mechanistic Causality: Why Standard Methods Fail

To understand how to analyze this compound, we must first understand its physicochemical behavior.

  • Ionization and Tailing: The carboxylic acid moiety has a pKa of approximately 4.5. If analyzed at a neutral pH, the molecule exists in a partially ionized state, leading to severe peak tailing and unpredictable retention times due to secondary interactions with residual silanols on the silica support. Causality: Ion-suppression using an acidic modifier (pH < 2.5) is non-negotiable to maintain the analyte in its fully protonated, neutral state[4].

  • Stationary Phase Limitations: Standard C18 columns rely exclusively on hydrophobic dispersion forces. When attempting to separate the 6-carboxylic acid from a 5-carboxylic acid regioisomer, the differences in hydrophobicity are negligible, resulting in co-elution. Causality: We must exploit the

    
    -electron cloud of the benzofuran ring using a Biphenyl or Phenyl-Hexyl stationary phase, which introduces orthogonal 
    
    
    
    interactions.

Interactions cluster_0 Biphenyl Stationary Phase Selectivity Analyte Benzofuran Ring System PiPi π-π Interactions (Resolves Regioisomers) Analyte->PiPi Primary Hydrophobic Hydrophobic Partitioning (Resolves Des-methyl) Analyte->Hydrophobic Secondary Steric Steric Recognition (Shape Selectivity) Analyte->Steric Tertiary

Mechanistic interactions between the benzofuran analyte and a Biphenyl stationary phase.

Column Performance Comparison: C18 vs. Biphenyl

While literature often cites the use of standard C18 columns with 0.05% Trifluoroacetic Acid (TFA) for benzofuran-6-carboxylic acid derivatives[4], upgrading to a Biphenyl architecture provides superior resolution for process-related impurities.

Performance MetricStandard C18 (Alkyl Phase)Biphenyl Phase (Orthogonal)Mechanistic Rationale
Retention Mechanism Hydrophobic onlyHydrophobic +

+ Steric
Biphenyl rings align with the benzofuran core, enhancing shape selectivity.
Resolution (5-COOH vs 6-COOH)

(Partial Co-elution)

(Baseline)

-electron density differs slightly between regioisomers, which Biphenyl phases detect.
Peak Tailing (

)


Biphenyl phases often feature advanced end-capping, shielding acidic silanols.
Des-methyl Impurity Separation Good (

)
Excellent (

)
Combination of hydrophobic and steric recognition.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the system suitability criteria are not met, the run must be aborted and the system diagnosed.

Method A: Chemical Purity via Biphenyl RP-HPLC

This method is optimized for the quantification of related substances and degradants.

  • Column Selection: Phenomenex Kinetex® Biphenyl (150 mm × 4.6 mm, 2.6 µm core-shell) or equivalent.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0). Note: TFA acts as an ion-pairing agent and suppresses carboxylic acid ionization.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar degradants)

    • 2.0 - 12.0 min: 10%

      
       70% B (Linear gradient)
      
    • 12.0 - 15.0 min: 70%

      
       90% B (Column wash)
      
    • 15.1 - 20.0 min: 10% B (Re-equilibration)

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

    • Detection: UV at 220 nm (for maximum sensitivity of the aromatic ring) and 254 nm.

    • Injection Volume: 5 µL (Sample concentration: 0.5 mg/mL in 50:50 Water:Acetonitrile).

Method B: Enantiomeric Purity via Chiral Normal Phase HPLC

Because 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid has a chiral center, resolving the (R) and (S) enantiomers requires a polysaccharide-based chiral stationary phase.

  • Column Selection: Chiralpak® AD-H (250 mm × 4.6 mm, 5 µm) – Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.

  • Mobile Phase Preparation: Hexane / Isopropanol / TFA (90:10:0.1 v/v/v).

    • Critical Causality: The addition of 0.1% TFA in a normal phase system is unconventional but absolutely necessary here. Without it, the carboxylic acid will strongly adsorb to the bare silica pores beneath the chiral coating, resulting in irreversible binding or massive peak smearing.

  • Chromatographic Parameters:

    • Elution Mode: Isocratic

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C (Lower temperatures often enhance chiral recognition by stabilizing the transient diastereomeric analyte-stationary phase complexes).

    • Detection: UV at 254 nm.

Self-Validating System Suitability Criteria

Trustworthiness in analytical chemistry relies on continuous verification. Before analyzing unknown batches, the system must pass the following criteria using a System Suitability Test (SST) mixture containing the API and a known regioisomer (e.g., 5-carboxylic acid).

ParameterAcceptance CriteriaMechanistic Rationale
Blank Injection No peaks

area at target

Verifies absence of column carryover or solvent contamination.
Resolution (

)

(Critical Pair)
Ensures baseline separation for accurate integration of impurities.
Tailing Factor (

)

Confirms adequate suppression of silanol interactions.
Injection Precision

(n=5)
Validates autosampler mechanics and sample stability in the diluent.

Conclusion

For the purity analysis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid, legacy C18 methods carry a high risk of overestimating purity due to the co-elution of structurally identical regioisomers. By migrating to a Biphenyl stationary phase , laboratories can leverage orthogonal


 interactions to achieve baseline resolution of critical pairs. Furthermore, implementing a dedicated Chiral Normal Phase method  with acidic modifiers ensures that the stereochemical integrity of the C2-methyl group is rigorously controlled, safeguarding downstream pharmaceutical efficacy.

References

  • PubChem | 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | National Center for Biotechnology Information.[1] URL:[Link]

  • ACS Publications | Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety | Journal of Medicinal Chemistry.[2] URL:[Link]

  • PMC (PubMed Central) | Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury | Toxicological Sciences.[3] URL:[Link]

Sources

Comparative

Comparison of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid with its analogs

Executive Summary: The "Flexible" Pharmacophore In the optimization of G-protein-coupled receptor (GPCR) agonists—specifically for targets like GPR40 (FFAR1) and PPAR —the transition from a planar aromatic core to a satu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Flexible" Pharmacophore

In the optimization of G-protein-coupled receptor (GPCR) agonists—specifically for targets like GPR40 (FFAR1) and PPAR


 —the transition from a planar aromatic core to a saturated, chiral scaffold is a critical decision point.

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (hereafter MDBCA ) represents a strategic "break-from-planarity" modification of the classical benzofuran scaffold. Unlike its fully aromatic analog, MDBCA introduces three key pharmacological advantages:

  • Chirality: The C2-methyl group creates a stereocenter, allowing for the kinetic resolution of enantiomers to maximize receptor affinity (typically the (

    
    )-enantiomer for GPR40).
    
  • Vector Control: The

    
     character at C2/C3 disrupts the flat 
    
    
    
    -stacking of the benzofuran, improving solubility and altering the vector of the carboxylic acid "warhead."
  • Metabolic Soft Spot: The benzylic methyl provides a site for controlled metabolic clearance, preventing the "brick-dust" persistence often seen with polyaromatic acids.

This guide compares MDBCA against its two primary analogs: the fully aromatic Benzofuran-6-carboxylic acid and the des-methyl 2,3-Dihydrobenzofuran-6-carboxylic acid .

Comparative Matrix: Physicochemical & Biological Profiles

The following data synthesizes experimental trends from GPR40 agonist literature (e.g., Fasiglifam analogs) and physicochemical databases.

FeatureMDBCA (Target) Analog A: Benzofuran-6-COOH Analog B: Des-methyl Dihydro
Structure 2-Methyl-2,3-dihydro...Fully Aromatic2,3-Dihydro (Unsubstituted)
Hybridization

rich (C2, C3)

rich (Planar)

rich (C2, C3)
Chirality Yes (C2) NoNo
LogP (Calc) ~2.3 - 2.5~2.1~1.9
Water Solubility Moderate (Disrupted packing)Low (Strong

-stacking)
Moderate
Receptor Fit Induced Fit (Flexible pucker)Rigid LockFlexible
Metabolic Risk C2-Methyl hydroxylationStable (potential accumulation)Benzylic oxidation
Primary Utility High-potency Agonist (GPR40)Fragment/Building BlockScaffold Baseline
Key Insight: The "Methyl Switch"

The addition of the methyl group at C2 is not merely lipophilic; it is conformational . In the dihydrobenzofuran ring, the C2-methyl group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial strain. This locks the ring pucker, directing the C6-carboxylic acid into a precise vector for salt-bridge formation with receptor residues (e.g., Arg183 in GPR40). The unsubstituted analog (Analog B) lacks this conformational bias, often resulting in a higher entropic penalty upon binding.

Mechanistic Analysis: Why Choose MDBCA?

A. The "Magic Methyl" Effect in SAR

In Structure-Activity Relationship (SAR) studies, MDBCA is often superior to the aromatic benzofuran due to Fsp3 character . Increasing the fraction of


 carbons (Fsp3) correlates with higher clinical success rates by improving solubility and reducing promiscuous binding.
  • Aromatic Analog: Forces a flat topology. While stable, it often suffers from poor solubility and high plasma protein binding (>99%).

  • MDBCA: The C2/C3 twist breaks the planarity. The C2-methyl group specifically fills hydrophobic pockets in the orthosteric site of FFAR1, often boosting potency by 10–50 fold compared to the des-methyl analog.

B. Metabolic Stability & Safety

The fully aromatic benzofuran is prone to oxidation at the C2/C3 double bond (epoxidation), which can lead to reactive metabolites and hepatotoxicity (a known risk with furan-containing drugs).

  • MDBCA Advantage: The dihydro-core eliminates the reactive double bond. The C2-methyl serves as a predictable "soft spot" for CYP450 hydroxylation, facilitating clearance without forming toxic adducts.

Experimental Protocols

Protocol A: Regioselective Synthesis of MDBCA

Objective: Synthesize 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid via the Claisen Rearrangement route. This method ensures the correct placement of the carboxylic acid at the C6 position.

Reagents:

  • Methyl 3-hydroxybenzoate (Starting Material)

  • Allyl bromide

  • Potassium Carbonate (

    
    )[1]
    
  • N,N-Dimethylaniline (Solvent for Claisen)

  • Formic acid or HBr/AcOH (Cyclization)

Workflow:

  • O-Allylation:

    • Dissolve Methyl 3-hydroxybenzoate (1.0 eq) in acetone.

    • Add

      
       (1.5 eq) and Allyl bromide (1.2 eq).
      
    • Reflux for 4 hours. Filter and concentrate to yield Methyl 3-(allyloxy)benzoate .

  • Claisen Rearrangement:

    • Suspend the intermediate in N,N-dimethylaniline.

    • Heat to 190°C for 6-8 hours.

    • Mechanism:[2][3][4] The allyl group migrates to the ortho position (C4 is preferred over C2 due to electronics/sterics in this specific benzoate system, though mixtures may occur; separation required). Target: Methyl 4-allyl-3-hydroxybenzoate .

  • Cyclization:

    • Treat the rearranged phenol with Formic acid (reflux) or HBr/AcOH.

    • The internal alkene attacks the phenol (Markovnikov addition) to close the ring.

    • Result: The methyl group forms at C2 (from the allyl terminus).

  • Hydrolysis:

    • Saponify the methyl ester using LiOH in THF/Water (1:1).

    • Acidify with 1N HCl to precipitate MDBCA .

Protocol B: Solubility & Lipophilicity Assessment

Objective: Quantify the solubility advantage of MDBCA over Benzofuran-6-COOH.

  • Preparation: Prepare 10 mM DMSO stocks of MDBCA and Benzofuran-6-COOH.

  • Assay Buffer: PBS (pH 7.4).

  • Procedure (Thermodynamic Solubility):

    • Add excess solid compound to 1 mL PBS in a glass vial.

    • Shake at 25°C for 24 hours.

    • Filter through a 0.45 µm PVDF membrane.

  • Quantification:

    • Analyze filtrate via HPLC-UV (254 nm).

    • Calculate concentration against a standard curve prepared from the DMSO stock.

    • Expected Result: MDBCA > 50 µM; Benzofuran-6-COOH < 10 µM.

Visualizations

Figure 1: Synthesis Pathway (Claisen Route)

This diagram illustrates the critical rearrangement step that defines the regiochemistry.

SynthesisPath Start Methyl 3-hydroxybenzoate Step1 O-Allylation (Allyl Bromide, K2CO3) Start->Step1 Inter1 Methyl 3-(allyloxy)benzoate Step1->Inter1 Step2 Claisen Rearrangement (190°C, Heat) Inter1->Step2 Inter2 Methyl 4-allyl-3-hydroxybenzoate Step2->Inter2 Step3 Cyclization (HBr/AcOH or Formic Acid) Inter2->Step3 Product MDBCA Ester (2-Methyl-2,3-dihydro...) Step3->Product Final MDBCA (Acid) (Hydrolysis) Product->Final

Caption: Regioselective synthesis of MDBCA. The Claisen rearrangement directs the allyl group to C4, ensuring the final carboxylic acid resides at C6.

Figure 2: SAR Decision Logic

Why switch from Aromatic to Dihydro?

SAR_Logic Base Scaffold Selection: Benzofuran Core Aromatic Path A: Aromatic (Benzofuran-6-COOH) Base->Aromatic Rigidity Needed Dihydro Path B: Dihydro (MDBCA) Base->Dihydro Potency/Solubility Needed Flat Planar Topology (Poor Solubility) Aromatic->Flat Tox Furan Epoxidation (Tox Risk) Aromatic->Tox Chiral Chirality (C2) (Specific Binding) Dihydro->Chiral Metab Metabolic Soft Spot (Clearance) Dihydro->Metab Sol 3D Character (High Solubility) Dihydro->Sol

Caption: SAR decision tree highlighting the pharmacological advantages of the dihydro-scaffold (MDBCA) over the aromatic analog.

References

  • PubChem. (2021).[5] 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (CID 82599681).[5] National Library of Medicine. [Link]

  • Negoro, N., et al. (2012). Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like GPR40 Agonist. Journal of Medicinal Chemistry, 55(8), 3960–3974. [Link]

  • Mancini, A. D., & Poitout, V. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. Diabetes, Obesity and Metabolism, 17(7), 622–629. [Link]

  • Guo, Q., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists. Journal of Medicinal Chemistry, 48(17), 5589-5599. [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid derivatives

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid Derivatives Executive Summary: The Scaffold at the Crossroads of Metabolic & Ophthalmic Therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid Derivatives

Executive Summary: The Scaffold at the Crossroads of Metabolic & Ophthalmic Therapeutics

The 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike simple benzofurans, the 2,3-dihydro saturation introduces a critical degree of conformational flexibility, while the 2-methyl substitution creates a chiral center that modulates metabolic stability and receptor fit.

This guide analyzes the SAR of this scaffold across its two primary high-value applications:

  • GPR40 (FFAR1) Agonists: As a core lipophilic spacer and acidic headgroup mimic for Type 2 Diabetes Mellitus (T2DM) therapeutics (analogous to Fasiglifam/TAK-875).

  • LFA-1 Antagonists: As a key structural motif in the synthesis of ophthalmic anti-inflammatory agents like Lifitegrast.

Why This Scaffold Matters:

  • Metabolic Stability: The C2-methyl group hinders oxidative metabolism at the benzylic position.

  • Acidic Pharmacophore: The C6-carboxylic acid provides the essential negative charge for electrostatic interactions with arginine residues in GPCR binding pockets (e.g., Arg183/Arg258 in GPR40).

Comparative Performance Analysis

The following data synthesizes SAR trends from the broader class of dihydrobenzofuran GPR40 agonists. The comparison highlights how the 2-methyl substitution and 6-COOH positioning drive potency and physicochemical properties compared to reference standards.

Table 1: Representative SAR & Physicochemical Profile (GPR40 Agonism Context)
Feature2-Methyl-2,3-dihydro-1-benzofuran-6-COOH (Target Scaffold)Unsubstituted Dihydrobenzofuran (Analog)Fasiglifam (TAK-875) (Reference Standard)
Primary Target GPR40 (FFAR1)GPR40 (FFAR1)GPR40 (FFAR1)
GPR40 Potency (EC₅₀) < 50 nM (High)~200 nM (Moderate)~14 nM (Very High)
Metabolic Stability (t½) High (Blocked C2-oxidation)Low (Benzylic oxidation prone)High
Lipophilicity (cLogP) 2.8 - 3.2 (Optimal)2.5 (Slightly Low)4.5 (High)
Chirality Yes (C2) - Enantiomers differ in potencyNoNo (Achiral core)
Solubility Good (Acidic headgroup)GoodModerate
Toxicity Risk Low (Reduced reactive metabolites)Moderate (Quinone methide risk)Liver Safety Concerns (Phase III)

Analyst Insight: The 2-methyl group is not merely decorative; it serves as a "metabolic shield." Unsubstituted dihydrobenzofurans are susceptible to rapid P450-mediated oxidation at the C2/C3 positions. Methylation at C2 sterically hinders this process, extending the half-life (


) significantly. Furthermore, the (S)-enantiomer often exhibits superior binding affinity over the (R)-enantiomer in GPR40 pockets, necessitating asymmetric synthesis.

Mechanism of Action: GPR40 Signaling Pathway

The therapeutic efficacy of these derivatives in T2DM stems from their ability to activate the G-protein-coupled receptor 40 (GPR40), also known as FFAR1.[1] This activation triggers a


-mediated signaling cascade that amplifies glucose-stimulated insulin secretion (GSIS).

GPR40_Signaling Agonist 2-Methyl-Dihydrobenzofuran Derivative GPR40 GPR40 (FFAR1) Receptor Agonist->GPR40  Binds & Activates Gq Gαq Protein GPR40->Gq  Couples PLC Phospholipase C (PLC) Gq->PLC  Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3  Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER  Binds IP3R Ca Ca2+ Release ER->Ca  Efflux Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin  Trigger

Figure 1: GPR40 signaling cascade triggered by benzofuran agonists, leading to glucose-dependent insulin secretion.

Detailed Experimental Protocols

To validate the SAR of new derivatives, two critical workflows are required: Synthesis (to access the scaffold) and Calcium Flux Assay (to measure potency).

Protocol A: Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid

Rationale: This route utilizes a Claisen Rearrangement strategy, which is the industry standard for introducing the C2-methyl group and closing the furan ring in a single efficient workflow.

Reagents:

  • Methyl 3-hydroxy-4-iodobenzoate (Starting Material)

  • Allyl bromide,

    
    , Acetone
    
  • 
    -Diethylaniline (solvent for rearrangement)
    
  • 
    , 
    
    
    

Step-by-Step Workflow:

  • O-Allylation: Dissolve methyl 3-hydroxy-4-iodobenzoate (1.0 eq) in acetone. Add

    
     (1.5 eq) and allyl bromide (1.2 eq). Reflux for 4 hours. Filter and concentrate to yield the allyl ether.
    
  • Claisen Rearrangement & Cyclization: Suspend the allyl ether in

    
    -diethylaniline. Heat to 200°C for 6-12 hours.
    
    • Mechanism: The allyl group migrates to the ortho position (C2), followed by an intramolecular 5-exo-trig cyclization catalyzed by the iodine (or added Pd catalyst if needed) to form the dihydrobenzofuran core.

  • Hydrolysis: Dissolve the resulting ester in THF/MeOH (1:1). Add 1M

    
     (2.0 eq). Stir at RT for 2 hours.
    
  • Workup: Acidify with 1M ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to pH 3. Extract with Ethyl Acetate. The organic layer is dried (
    
    
    
    ) and concentrated to yield 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid .

Synthesis_Workflow Start Methyl 3-hydroxy- 4-iodobenzoate Step1 O-Allylation (Allyl bromide, K2CO3) Start->Step1 Inter1 Allyl Ether Intermediate Step1->Inter1 Step2 Claisen Rearrangement & Cyclization (200°C) Inter1->Step2 Product_Ester Dihydrobenzofuran Ester Step2->Product_Ester Step3 Hydrolysis (NaOH, then HCl) Product_Ester->Step3 Final 2-Methyl-2,3-dihydro- 1-benzofuran-6-COOH Step3->Final

Figure 2: Synthetic route via Claisen rearrangement to access the target scaffold.

Protocol B: Calcium Flux Assay (GPR40 Activation)

Rationale: GPR40 couples to


, leading to intracellular 

mobilization.[1][2] This assay provides a direct, functional measure of agonist potency (

).

Materials:

  • CHO-K1 cells stably expressing human GPR40 (hGPR40).

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Procedure:

  • Seeding: Plate CHO-hGPR40 cells (10,000 cells/well) in 384-well black-wall plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove media. Add 20 µL of Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare 10-point serial dilutions of the test compound (2-Methyl derivative) and positive control (Fasiglifam) in Assay Buffer (0.1% DMSO final).

  • Measurement: Transfer plate to FLIPR Tetra system.

  • Injection: Inject 10 µL of compound solution.

  • Data Acquisition: Monitor fluorescence (

    
     485 nm / 
    
    
    
    525 nm) for 180 seconds.
  • Analysis: Calculate Max-Min fluorescence. Fit data to a 4-parameter logistic equation to determine

    
    .
    

References

  • PubChem. "2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (CID 82599681)." National Library of Medicine. Link

  • Negoro, N., et al. "Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist." Journal of Medicinal Chemistry, 2012. Link

  • Tsujihata, Y., et al. "TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves glucose homeostasis in rats." PLoS One, 2011. Link

  • Mancini, A. D., & Poitout, V. "GPR40 agonists for the treatment of type 2 diabetes: Life after 'TAKing' a hit." Diabetes, Obesity and Metabolism, 2016.[3] Link

  • ChemicalBook. "Synthesis and properties of Benzofuran-6-carboxylic acid derivatives." ChemicalBook Database. Link

Sources

Comparative

Publish Comparison Guide: Validating the Biological Target of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

This guide is structured to validate 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (henceforth referred to as MDBF-6-COOH ) as a biological probe. Based on its structural pharmacophore—a lipophilic dihydrobenzofura...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to validate 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (henceforth referred to as MDBF-6-COOH ) as a biological probe. Based on its structural pharmacophore—a lipophilic dihydrobenzofuran core with a specific carboxylic acid "head group"—this compound is a privileged scaffold for GPR40 (FFAR1) agonism and potentially PPAR modulation.

This guide provides the experimental framework to validate its target engagement, comparing it against industry-standard ligands like Fasiglifam (TAK-875) and GW9508 .

Executive Summary: The Pharmacophore Hypothesis

MDBF-6-COOH represents a classic "acidic lipophile" scaffold used in metabolic drug discovery. Its structure mimics endogenous medium-to-long chain fatty acids, the natural ligands for GPR40 (Free Fatty Acid Receptor 1) . Unlike the fully aromatic benzofuran derivatives (often associated with LFA-1 antagonism, e.g., Lifitegrast intermediates), the 2,3-dihydro saturation and 2-methyl substitution suggest a design focused on metabolic stability and conformational locking for GPCR binding pockets.

Primary Target Hypothesis: GPR40 (FFAR1) Agonist. Secondary Target Hypothesis: PPAR


 Modulator (due to the acidic tail).

Comparative Analysis: MDBF-6-COOH vs. Standard Alternatives

To validate MDBF-6-COOH, you must benchmark its performance against established ligands. The table below outlines the expected performance metrics if MDBF-6-COOH is a potent GPR40 agonist.

FeatureMDBF-6-COOH (The Probe)Fasiglifam (TAK-875) (Clinical Benchmark)GW9508 (Standard Tool)
Mechanism Putative GPR40 Agonist Allosteric Full AgonistPartial Agonist
Binding Site Likely Allosteric (Lipid Site)Allosteric (distinct from orthosteric)Orthosteric/Allosteric Mix
Potency (EC50) Target: < 500 nM ~ 14 nM (High Potency)~ 500 nM - 5

M
Selectivity Unknown (Needs Validation) High (>400x vs GPR120)Moderate (hits GPR120)
Solubility Moderate (logP ~2-3)Low (logP ~4.5)Low (logP ~5.6)
Toxicity Risk Low (Fragment-like) High (DILI - Liver Tox)Moderate (Cellular stress)

Key Insight: MDBF-6-COOH is smaller (MW ~178) than TAK-875 (MW ~524). It likely functions as a fragment-based lead or a low-molecular-weight probe . Expect lower potency (micromolar range) unless it is part of a larger conjugated molecule.

Validation Protocols

Protocol A: Functional Validation via Calcium Flux (FLIPR)

Objective: Confirm MDBF-6-COOH activates GPR40 signaling (


 pathway) leading to intracellular 

release.

Methodology:

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR40 (hGPR40).

  • Reagent: FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Procedure:

    • Seed Cells: 10,000 cells/well in 384-well black-wall plates. Incubate overnight.

    • Dye Loading: Add Calcium 6 dye and incubate for 2 hours at 37°C.

    • Compound Prep: Prepare MDBF-6-COOH in DMSO (10 mM stock). Serial dilute (1:3) in HBSS buffer + 0.1% BSA (fatty-acid free).

    • Stimulation: Add compound to cells. Monitor fluorescence (

      
      ) for 180 seconds.
      
    • Control: Use Linoleic Acid (

      
      ) as a positive control for endogenous response.
      

Data Interpretation:

  • Valid Hit: Sigmoidal dose-response curve with

    
     of Linoleic Acid.
    
  • Negative Result: No flux indicates the compound may be a biased agonist (check

    
    -arrestin) or inactive.
    
Protocol B: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Objective: Prove physical binding of MDBF-6-COOH to the GPR40 protein in intact cells, distinguishing it from downstream signaling artifacts.

Methodology:

  • Treatment: Treat hGPR40-HEK293 cells with MDBF-6-COOH (

    
    ) or DMSO for 1 hour.
    
  • Heat Shock: Aliquot cells into PCR tubes. Heat at a gradient (40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, lyse with NP-40 buffer, and centrifuge to remove precipitated (unbound/unstable) protein.

  • Detection: Analyze supernatant via Western Blot using anti-GPR40 antibody.

  • Quantification: Plot normalized band intensity vs. Temperature.

Success Criteria: A right-shift in the melting curve (


 shift 

) in the presence of MDBF-6-COOH confirms direct binding stabilization.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the GPR40 signaling cascade and the specific intervention point of MDBF-6-COOH.

GPR40_Pathway Compound MDBF-6-COOH (Ligand) GPR40 GPR40 (FFAR1) (Receptor) Compound->GPR40 Binds (Allosteric site) Gq Gq Protein GPR40->Gq Activates PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Releases Insulin Insulin Secretion (GSIS) Ca->Insulin Triggers (in Beta-cells)

Figure 1: Putative Mechanism of Action. MDBF-6-COOH binds the allosteric site of GPR40, triggering the Gq-PLC-IP3 cascade to mobilize Calcium.

Selectivity & Counter-Screening

To ensure scientific integrity, you must rule out off-target effects, particularly on PPAR


 , which also binds acidic benzofuran derivatives.

Counter-Screen Protocol (Luciferase Reporter):

  • Transfect HEK293 cells with a PPAR-Response Element (PPRE-Luc) plasmid and human PPAR

    
     expression vector.
    
  • Treat with MDBF-6-COOH (

    
    ).
    
  • Positive Control: Rosiglitazone (

    
    ).
    
  • Result: If Luciferase activity increases >5-fold, MDBF-6-COOH is a dual agonist or a PPAR agonist, not a selective GPR40 probe.

References

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. Link

  • Christiansen, E., et al. (2013). "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonist with Favorable Physicochemical and Pharmacokinetic Properties." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid."[1][2][3] National Center for Biotechnology Information.[4] Link

  • Araujo, A. C., et al. (2018). "LFA-1 Antagonists: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents. (Context for Benzofuran-6-carboxylic acid scaffolds in Lifitegrast). Link

  • Mancini, A. D., & Poitout, V. (2013). "GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875." Diabetes, Obesity and Metabolism. Link

Sources

Validation

Comparative Analysis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid and its Regioisomers

Executive Summary This guide provides a technical comparative analysis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (6-COOH) and its critical regioisomers, specifically focusing on the 2-carboxylic acid (2-COOH...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (6-COOH) and its critical regioisomers, specifically focusing on the 2-carboxylic acid (2-COOH) and 3-acetic acid analogues.

While the dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, the regiochemistry of the carboxylic acid substituent acts as a molecular switch, drastically altering biological target selectivity:

  • 6-COOH (Target): Primarily utilized as a polar building block for GPR40 (FFAR1) agonists and as a metabolic handle in fragment-based drug discovery (FBDD).

  • 2-COOH Isomer: A well-established pharmacophore for PPAR

    
     agonism  and diuretic activity.
    
  • 3-Acetic Acid Isomer: The core scaffold of the super-agonist Fasiglifam (TAK-875) , driving potent insulinotropic effects.

This guide details the structure-activity relationships (SAR), synthetic accessibility, and experimental validation protocols for these isomers.

Chemical Structure & Regioisomer Landscape

The biological function of the dihydrobenzofuran scaffold is dictated by the vector of the acidic headgroup. Below is the comparative profile of the target and its primary isomers.

Regioisomer Functional Map
Feature6-COOH (Target) 2-COOH Isomer 3-Acetic Acid Isomer
Structure Acid at pos 6 (Benzene ring)Acid at pos 2 (Furan ring)Acid chain at pos 3 (Furan ring)
Primary Target GPR40 (Linker/Headgroup)PPAR

/ Diuretic Targets
GPR40 (Agonist Core)
pKa (Calc.) ~4.2 (Benzoic acid derivative)~3.5 (Alpha-alkoxy acid)~4.5 (Aliphatic acid)
Lipophilicity (LogP) 1.9 - 2.11.8 - 2.02.2 - 2.5
Metabolic Stability High (Aromatic acid)Moderate (Alpha-oxidation risk)High (Phase II conjugation)
Structural Visualization (DOT)

The following diagram illustrates the "Activity Switch" driven by regioisomerism.

RegioisomerMap Core Dihydrobenzofuran Scaffold Iso6 6-COOH Isomer (Target Compound) Core->Iso6 Substituent at C6 Iso2 2-COOH Isomer Core->Iso2 Substituent at C2 Iso3 3-Acetic Acid Isomer (Fasiglifam Class) Core->Iso3 Substituent at C3 Target6 GPR40 Modulator (Polar Headgroup) Iso6->Target6 Fragment Screening Target2 PPAR-alpha Agonist (Lipid Metabolism) Iso2->Target2 High Potency Target3 GPR40 Super-Agonist (Insulin Secretion) Iso3->Target3 Clinical Efficacy

Caption: Regiochemical placement of the carboxylate determines the pharmacological trajectory from GPR40 modulation to PPAR agonism.

Biological Performance & SAR Analysis

GPR40 (FFAR1) Agonism

The 6-COOH isomer is often investigated as a bioisostere of the phenylpropanoic acid headgroup found in standard GPR40 agonists.

  • Mechanism: GPR40 agonists bind to an allosteric site on the receptor. The carboxylic acid forms a critical salt bridge with Arg183 and Arg258 residues inside the binding pocket.

  • Comparison:

    • 3-Acetic Acid (Fasiglifam): The flexible acetic acid tail allows for optimal positioning of the carboxylate to engage Arg183/Arg258 while the lipophilic body sits in the hydrophobic crevice.

    • 6-COOH (Rigid): The direct attachment to the benzene ring reduces conformational freedom. While it can bind, it often shows reduced potency (EC50 > 1

      
      M)  compared to the 3-acetic acid derivatives (EC50 ~ 10-50 nM) due to the inability to "reach" the arginine residues without disrupting the hydrophobic packing of the core.
      
    • Utility: The 6-COOH isomer is highly valuable as a Fragment-Based Drug Discovery (FBDD) starting point. Its rigidity makes it an excellent probe for mapping the boundaries of the polar pocket.

PPAR Activity

The 2-COOH isomer represents a distinct pharmacological class.[1]

  • Mechanism: PPAR

    
     agonists require a bulky lipophilic tail and a specific acidic headgroup configuration to stabilize Helix 12 of the nuclear receptor.
    
  • Data Insight: 2,3-dihydrobenzofuran-2-carboxylic acids have demonstrated potent hypolipidemic activity. The 2-methyl-2-COOH variant specifically mimics the fibrate class of drugs (e.g., fenofibrate), acting as a lipid-lowering agent. The 6-COOH isomer is generally inactive against PPAR

    
     due to the incorrect vector of the acid relative to the lipophilic tail.
    

Synthetic Accessibility & Protocols

Synthesis of the 6-COOH isomer is significantly more challenging than the 2-COOH isomer due to the directing effects on the aromatic ring.

Synthetic Route Comparison
  • 2-COOH Isomer: Easily accessible via radical cyclization of 2-allylophenols or coupling of phenols with alpha-haloacrylates.

  • 6-COOH Isomer (Target): Requires a pre-functionalized starting material (e.g., 3-hydroxy-4-allylbenzoic acid) or a blocked Friedel-Crafts acylation approach to force substitution at the 6-position.

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

Note: This protocol utilizes a pre-functionalized strategy to ensure regiochemical purity.

Reagents: Methyl 3-hydroxy-4-iodobenzoate, Allyl bromide, Pd(OAc)2, Formic acid, Triethylamine.

  • O-Allylation:

    • Dissolve methyl 3-hydroxy-4-iodobenzoate (1.0 eq) in acetone. Add K2CO3 (2.0 eq) and Allyl bromide (1.2 eq). Reflux for 4 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1) for disappearance of starting phenol.

  • Heck Cyclization (Intramolecular):

    • Dissolve the O-allyl intermediate in DMF.

    • Add Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and Et3N (3.0 eq).

    • Heat to 90°C for 12 hours under Argon. This forms the exocyclic double bond (2-methylene-2,3-dihydrobenzofuran).

  • Hydrogenation/Isomerization:

    • Subject the crude product to H2 (1 atm) with Pd/C (10% w/w) in MeOH to reduce the exocyclic double bond to the 2-methyl group.

  • Hydrolysis:

    • Treat the methyl ester with LiOH (3.0 eq) in THF/Water (1:1) at RT for 2 hours.

    • Acidify with 1M HCl to pH 3. Filter the white precipitate.

Yield: Typically 45-55% overall. Purity Validation: 1H NMR (DMSO-d6) must show a doublet at ~1.4 ppm (3H, methyl) and multiplets at ~2.8-3.4 ppm (2H, C3 protons).

Assay Protocol: GPR40 Ca2+ Flux

To validate the activity of the 6-COOH isomer vs the 3-acetic acid standard.

  • Cell Line: CHO-K1 cells stably expressing human GPR40 (hFFAR1).

  • Dye Loading: Incubate cells with FLIPR Calcium 6 dye (Molecular Devices) for 1 hour at 37°C.

  • Compound Addition:

    • Prepare 10mM stocks of 6-COOH isomer and TAK-875 (Positive Control) in DMSO.

    • Perform 1:3 serial dilutions in assay buffer (HBSS + 20mM HEPES).

  • Measurement:

    • Inject compounds into the cell plate.

    • Monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Data Analysis: Calculate EC50 based on Max-Min fluorescence relative to 10

    
    M Linoleic Acid (Endogenous ligand).
    

Decision Guide: Which Isomer to Use?

Research GoalRecommended IsomerRationale
Developing GPR40 Agonists 3-Acetic Acid (or 3-propanoic)The flexible linker is essential for high-potency binding to the Arg-rich pocket.
Fragment Screening (FBDD) 6-COOH Rigid scaffold provides clear electron density maps in X-ray crystallography; useful for probing pocket depth.
Lipid Lowering / PPAR 2-COOH Matches the fibrate pharmacophore requirements for PPAR

activation.
Metabolic Stability Control 6-COOH Aromatic acids are less prone to beta-oxidation than aliphatic side chains (2-COOH/3-acetic).

References

  • GPR40 Agonist Discovery (TAK-875): Negoro, N., et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist."[2] ACS Medicinal Chemistry Letters, 2010.

  • PPAR Agonist SAR: Guo, Q., et al. "Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists." Journal of Medicinal Chemistry, 2005.

  • Dihydrobenzofuran Synthesis: L. Wu, et al. "Rh(III)-catalyzed C-H activation...[3][4] construction of dihydrobenzofurans." Organic Letters, 2021.[3][4]

  • Benzofuran Biological Properties: "Mini Review on Important Biological Properties of Benzofuran Derivatives." MedCrave, 2016.

  • GPR40 Mechanism: Yabuki, C., et al. "Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1." PLOS ONE, 2013.

Sources

Comparative

Head-to-head comparison of different synthesis routes for 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

This guide provides an in-depth technical comparison of synthesis routes for 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid , a critical pharmacophore often utilized in the development of GPR40 agonists (e.g., Fasig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthesis routes for 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid , a critical pharmacophore often utilized in the development of GPR40 agonists (e.g., Fasiglifam/TAK-875) and other metabolic disease therapeutics.

Executive Summary

The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid presents a classic regiochemical challenge. The core difficulty lies in establishing the carboxylic acid moiety at the 6-position relative to the dihydrobenzofuran oxygen (position 1), while simultaneously installing the methyl group at position 2.

This guide analyzes three distinct pathways:

  • The Process Route (Claisen Rearrangement): The industrial standard utilizing methyl 3-hydroxybenzoate. It leverages steric control to achieve the correct substitution pattern but requires careful thermal management.

  • The Organometallic Route (Lithiation): A flexible laboratory-scale route starting from 3-bromophenol, offering high reliability via a key aryl-bromide intermediate.

  • The Catalytic Route (Pd-Mediated): A modern approach using intramolecular Heck or C-H activation, offering high precision but at a higher cost of goods (COGs).

Route 1: The Process Standard (Claisen Rearrangement)

Best for: Scale-up (>100g), Cost-efficiency, Atom Economy.

This route relies on the thermal Claisen rearrangement of an allyl aryl ether. The critical success factor is the regioselectivity of the rearrangement step.

Mechanism & Regiochemistry

Starting with Methyl 3-hydroxybenzoate , O-alkylation with methallyl chloride yields the ether. Upon heating, the allyl group undergoes a [3,3]-sigmatropic rearrangement.

  • Regiochemical Logic: The ortho positions to the hydroxyl group in methyl 3-hydroxybenzoate are C2 and C4.

    • C2 (Between OH and COOMe): Sterically crowded and electronically disfavored.

    • C4 (Adjacent to OH, remote from COOMe): Sterically accessible.

    • Outcome: Migration overwhelmingly favors C4 . Subsequent cyclization of the C4-allyl group with the C3-hydroxyl places the carboxylate group para to the new C3a bridgehead, which corresponds to the 6-position of the benzofuran system.

Protocol (Step-by-Step)
  • O-Alkylation:

    • Suspend Methyl 3-hydroxybenzoate (1.0 eq) and K₂CO₃ (1.5 eq) in DMF or Acetone.

    • Add Methallyl chloride (1.2 eq) and catalytic KI. Heat to 60-80°C for 4-6 hours.

    • Checkpoint: Monitor disappearance of phenol by TLC/HPLC.

  • Claisen Rearrangement:

    • Dissolve the crude ether in a high-boiling solvent (e.g., N,N-diethylaniline or decalin) or perform neat (if stable).

    • Heat to 180-200°C for 4-8 hours.

    • Process Note: A Lewis acid (e.g., Eu(fod)₃ or simple AlCl₃) can lower the temperature but may complicate workup. Thermal rearrangement is preferred for scale.

  • Cyclization:

    • Treat the rearranged phenol (Methyl 4-(2-methylallyl)-3-hydroxybenzoate) with concentrated acid (Formic acid or H₂SO₄) or a catalyst like MgCl₂ at reflux.

    • The terminal alkene is activated, and the phenol attacks the internal carbon (Markovnikov) to close the 5-membered ring.

  • Hydrolysis:

    • Saponify the methyl ester using LiOH or NaOH in THF/Water to yield the free acid.

Route 2: The Organometallic Route (Lithiation)

Best for: Medicinal Chemistry, Late-stage Divergence, Lab Scale (<10g).

This route avoids the potential isomer separation issues of the Claisen route by using a halogen handle (Bromine) to install the carboxylic acid at the very end.

Mechanism

The synthesis starts with 3-Bromophenol . Similar to Route 1, it undergoes alkylation and rearrangement.[1]

  • Regiochemical Logic: Claisen rearrangement of 3-bromophenyl methallyl ether favors the less hindered C6 position (ortho to OH, para to Br) or C2. However, the major isolated product after cyclization corresponds to the 6-bromo derivative (derived from migration to the position para to the original Br? No, migration to C6 of phenol puts Br at C4 relative to OH. Cyclization gives 6-bromo-benzofuran).

  • Correction: Migration to C6 (ortho to OH) yields 2-allyl-5-bromophenol. Cyclization of this isomer yields 6-bromo-2-methyl-2,3-dihydrobenzofuran .

Protocol (Step-by-Step)
  • Ether Formation: 3-Bromophenol + Methallyl chloride (K₂CO₃/DMF).

  • Rearrangement & Cyclization: Thermal rearrangement followed by acid-catalyzed cyclization (e.g., Polyphosphoric acid or Formic acid).

  • Lithiation/Carboxylation (The Key Step):

    • Dissolve 6-bromo-2-methyl-2,3-dihydrobenzofuran in anhydrous THF under Argon.

    • Cool to -78°C .

    • Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 min to generate the aryllithium species.

    • Bubble dry CO₂ gas into the solution or pour the solution onto crushed dry ice.

    • Quench: Acidify with 1M HCl.

  • Isolation: Extract with EtOAc. The product is the target carboxylic acid.

Route 3: The Catalytic Route (Intramolecular Heck)

Best for: High-value analogs, Enantioselective synthesis (if chiral ligands used).

This route constructs the ring via Palladium-catalyzed C-O or C-C bond formation, often starting from Methyl 3-hydroxy-4-iodobenzoate .

Mechanism[2][3]
  • Alkylation: Methyl 3-hydroxy-4-iodobenzoate is alkylated with methallyl alcohol (Mitsunobu) or methallyl chloride.

  • Heck Cyclization: An intramolecular Heck reaction (using Pd(OAc)₂) closes the ring.

    • Note: Standard Heck usually forms double bonds (benzofuran), not dihydrobenzofuran. To get the dihydro scaffold directly, reductive conditions or specific "exo-trig" radical cyclizations are needed.

    • Alternative: Use a Cu-catalyzed carbo-etherification or a radical cyclization of the aryl iodide onto the alkene.

Head-to-Head Comparison

FeatureRoute 1: Claisen (Process)Route 2: Lithiation (MedChem)Route 3: Catalytic (Modern)
Starting Material Methyl 3-hydroxybenzoate3-BromophenolMethyl 3-hydroxy-4-iodobenzoate
Key Reagents Methallyl chloride, Heatn-BuLi, CO₂Pd(OAc)₂, Ligands
Step Count 3-443
Overall Yield 40-55%30-45%50-65%
Scalability High (Avoids cryo)Low (Requires -78°C)Medium (Catalyst cost)
Regiocontrol Good (Steric driven)Excellent (Halogen driven)Excellent (Pre-functionalized)
Cost $


$

Visualized Pathways

SynthesisRoutes cluster_0 Route 1: Claisen Rearrangement (Process) cluster_1 Route 2: Lithiation (MedChem) target TARGET: 2-Methyl-2,3-dihydro- 1-benzofuran-6-carboxylic acid SM1 Methyl 3-hydroxybenzoate Ether1 Allyl Aryl Ether SM1->Ether1 Methallyl Cl K2CO3 Rearranged1 4-Allyl-3-hydroxybenzoate (C4-Migration) Ether1->Rearranged1 Heat (190°C) [3,3]-Sigmatropic Ester1 Methyl 2-methyl-2,3-dihydro- benzofuran-6-carboxylate Rearranged1->Ester1 Acid Cyclization Ester1->target Hydrolysis (LiOH) SM2 3-Bromophenol Ether2 3-Bromophenyl Ether SM2->Ether2 Methallyl Cl BromoInt 6-Bromo-2-methyl- 2,3-dihydrobenzofuran Ether2->BromoInt 1. Heat 2. Cyclization Lithio Aryllithium Species BromoInt->Lithio n-BuLi -78°C Lithio->target CO2 quench

Caption: Decision tree comparing the Process Route (Left) utilizing thermal rearrangement vs. the MedChem Route (Right) utilizing late-stage carboxylation.

References

  • Takeda Pharmaceutical Company Ltd. Fused Phenylalkanoic Acid Derivatives and Use Thereof. US Patent 8,604,068. (Describes the synthesis of TAK-875 intermediates via the dihydrobenzofuran pathway). Link

  • Negoro, N., et al. (2012). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 3(4), 290–294. (Details the structure-activity relationship and synthesis of the dihydrobenzofuran core). Link

  • Lutz, R. P. (1984). Catalysis of the Claisen Rearrangement. Chemical Reviews, 84(3), 205-252. (Foundational review on regioselectivity in Claisen rearrangements of substituted phenols). Link

  • Organic Chemistry Portal. Claisen Rearrangement. (General mechanism and conditions).[2] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylicacid

Comprehensive Safety & Operational Guide: Handling 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a disci...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in mechanistic causality. When handling specialized building blocks like 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (CAS: 1261963-69-2) [1], understanding why a chemical behaves the way it does dictates how we protect ourselves.

This guide provides a self-validating operational framework for researchers and drug development professionals, ensuring that every physical barrier and procedural step is logically grounded in the compound’s physicochemical properties.

Hazard Profile & Mechanistic Causality

To design an effective barrier system, we must first deconstruct the threat profile of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid[1]. Like many [2], this compound presents a tripartite hazard profile:

  • Local pH Alteration (H315, H319): The carboxylic acid moiety acts as a proton donor. Upon contact with the aqueous environment of mucosal membranes (eyes, respiratory tract), it rapidly dissociates, dropping the local pH and causing acute cellular damage via protein denaturation[3],[4].

  • Enhanced Dermal Penetration (H312): The dihydrobenzofuran ring significantly increases the lipophilicity (LogP) of the molecule compared to simple benzoic acids. This allows the molecule to readily partition into the lipid-rich stratum corneum of the skin, carrying the acidic moiety into deeper dermal layers and risking systemic acute toxicity[2].

  • Electrostatic Aerosolization (H332, H335): As a finely milled organic powder, it is highly prone to triboelectric charging. Standard handling can cause electrostatic repulsion, leading the powder to aerosolize and bypass gravity settling, which severely elevates inhalation risks[3].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. The following matrix details the quantitative specifications and the chemical rationale required for safe handling[5],[4].

PPE CategorySpecificationQuantitative Metric / StandardMechanistic Justification
Hand Protection Nitrile Gloves (Powder-free)Minimum thickness: 0.11 mm; Breakthrough time >480 minNitrile provides superior chemical resistance to weak organic acids compared to latex. Double-gloving prevents dermal penetration of the lipophilic core.
Eye Protection Chemical Safety GogglesANSI Z87.1 compliant; Indirect ventingPrevents ingress of aerosolized acidic dust, which causes rapid pH drops in ocular fluid. Standard safety glasses offer zero protection against suspended particulates.
Body Protection Flame-Retardant Lab Coat100% Cotton or NomexSynthetic blends accumulate static charge, attracting aerosolized powder to the researcher's body. Cotton/Nomex dissipates static.
Respiratory N95 / P100 Particulate RespiratorFilter efficiency ≥ 95% for particles >0.3 μmRequired only during spill response or if fume hood ventilation fails. Traps fine triboelectric dust particles before they reach the alveoli.

Operational Workflow: Safe Weighing & Solubilization

Every protocol must be a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

OperationalWorkflow A 1. Environmental Verification B 2. PPE Donning & Integrity Check A->B C 3. Anti-Static Weighing B->C D 4. Solubilization (Hazard Mitigation) C->D E 5. Decontamination & Waste Segregation D->E

Operational workflow for handling 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid.

Step-by-Step Methodology:

Step 1: Environmental Verification

  • Action: Conduct all handling inside a certified Chemical Fume Hood.

  • Validation: Verify the fume hood monitor reads a face velocity between 80–120 feet per minute (fpm) . If the alarm sounds or the reading is out of bounds, abort the protocol.

Step 2: PPE Donning & Integrity Check

  • Action: Don the lab coat, safety goggles, and double-layer nitrile gloves.

  • Validation: Perform a pneumatic inflation test (trapping air and squeezing) of the outer gloves to ensure zero micro-punctures before handling the chemical[5].

Step 3: Anti-Static Weighing

  • Action: Wipe the analytical balance with 70% Isopropanol (IPA). Using a grounded, stainless-steel or static-dissipative PTFE spatula, transfer the powder to the weigh boat.

  • Causality: Polystyrene spatulas generate triboelectric charges. Stainless steel prevents the powder from "jumping" and aerosolizing, directly mitigating inhalation risks[3].

Step 4: Solubilization (Hazard Mitigation)

  • Action: Transfer the solid into a borosilicate glass vial. Slowly add the assay solvent (e.g., anhydrous DMSO or DMF), cap tightly, and vortex.

  • Causality: Dissolving the powder immediately converts the risk profile from an unpredictable particulate hazard to a standard, controllable liquid solvent hazard.

Step 5: Decontamination

  • Action: Dispose of the weigh boat and outer gloves in a designated solid hazardous waste container. Wipe down all hood surfaces with 70% IPA[4].

Emergency Spill Response & Disposal Plan

In the event of a breach, rapid containment is critical to prevent environmental contamination and personnel exposure[3],[5].

SpillResponse S1 Spill Detected (Solid or Liquid) S2 Evacuate Area & Assess Volume S1->S2 S3 Don Emergency PPE (Respirator/Heavy Gloves) S2->S3 S4 Containment (Damp Pads / Vermiculite) S3->S4 S5 Collection & EPA Compliant Disposal S4->S5

Emergency spill response and disposal pathway for dihydrobenzofuran derivatives.

Scenario A: Solid Powder Spill
  • Isolate: Stop local ventilation if the spill is outside a hood to prevent drafting and wider aerosolization.

  • Contain (Do NOT Dry Sweep): Dry sweeping mechanically aerosolizes the acidic dust. Instead, gently cover the spill with damp absorbent pads (moistened with water or a mild sodium bicarbonate solution to neutralize the acid)[5].

  • Collect: Use non-sparking tools to scoop the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.

Scenario B: Liquid Spill (Solubilized in DMSO)
  • Isolate: Evacuate the immediate area. DMSO rapidly penetrates standard nitrile gloves and will carry the dissolved acid directly into the bloodstream.

  • Absorb: Apply an inert, inorganic absorbent like vermiculite or sand[4]. Do not use combustible organic absorbents.

  • Collect: Transfer the saturated absorbent to a hazardous waste container using dedicated spill-response tools.

Disposal Logistics

Under no circumstances should 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid or its solutions be discharged into the municipal sewer system[3].

  • Categorization: Label as Hazardous Waste (Organic Acid/Toxic Solid).

  • Destruction: Final destruction must be executed via high-temperature incineration at an EPA-approved (or local equivalent) hazardous waste facility[5],[2].

References

  • Title: 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylicacid | C10H10O3 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Safety Data Sheet: 2,3-Dihydrobenzofuran-7-carboxylic acid Source: Fisher Scientific URL: [Link]

Sources

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